Azido-PEG4-hydrazide-Boc
Beschreibung
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N5O7/c1-16(2,3)28-15(23)20-19-14(22)4-6-24-8-10-26-12-13-27-11-9-25-7-5-18-21-17/h4-13H2,1-3H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOOCVUXCXHMMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112651 | |
| Record name | Hydrazinecarboxylic acid, 2-(15-azido-1-oxo-4,7,10,13-tetraoxapentadec-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1919045-01-4 | |
| Record name | Hydrazinecarboxylic acid, 2-(15-azido-1-oxo-4,7,10,13-tetraoxapentadec-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1919045-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarboxylic acid, 2-(15-azido-1-oxo-4,7,10,13-tetraoxapentadec-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG4-hydrazide-Boc: Structure, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Azido-PEG4-hydrazide-Boc. We will delve into its chemical structure, provide detailed experimental protocols for its synthesis and application, and explore its role in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Properties
This compound is a versatile chemical tool featuring three key components: an azide (B81097) group for bioorthogonal "click" chemistry, a Boc-protected hydrazide for conjugation to carbonyl-containing molecules, and a hydrophilic tetraethylene glycol (PEG4) spacer. This unique combination of functionalities allows for the sequential and specific linkage of two different molecular entities.
The azide moiety enables highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The tert-butyloxycarbonyl (Boc) protecting group on the hydrazide allows for its temporary inactivation while other chemical modifications are performed. This protecting group can be readily removed under acidic conditions to reveal the reactive hydrazide, which can then be conjugated to aldehydes or ketones to form stable hydrazone linkages. The PEG4 spacer enhances the solubility of the molecule in aqueous media and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C16H31N5O7 | [1] |
| Molecular Weight | 405.45 g/mol | [1] |
| CAS Number | 1919045-01-4 | [1] |
| Appearance | White to off-white solid or oil | - |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | - |
| SMILES | O=C(NNC(OC(C)(C)C)=O)CCOCCOCCOCCOCCN=[N+]=[N-] | [1] |
Synthesis of this compound
Experimental Protocol: Synthesis
Step 1: Monotosylation of Tetraethylene Glycol
-
Dissolve tetraethylene glycol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Add triethylamine (B128534) (1.1 equivalents) and cool the mixture to 0 °C.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain mono-tosylated PEG4.
Step 2: Azidation of Mono-tosylated PEG4
-
Dissolve the mono-tosylated PEG4 (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (3 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Azido-PEG4-alcohol.
Step 3: Introduction of the Boc-hydrazide Moiety
-
Dissolve Azido-PEG4-alcohol (1 equivalent) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 equivalents).
-
Slowly add methanesulfonyl chloride (1.2 equivalents) and stir at 0 °C for 2 hours.
-
Wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the mesylated intermediate.
-
Dissolve the crude mesylate in DMF.
-
Add tert-butyl carbazate (B1233558) (Boc-hydrazine) (1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield the final product, this compound.
Applications in Drug Development: PROTACs
A primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.[3]
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a two-stage conjugation process:
-
Stage 1: Click Chemistry. The azide group of the linker is reacted with an alkyne-modified ligand for the target protein of interest (POI).
-
Stage 2: Hydrazone Formation. The Boc protecting group is removed from the hydrazide, which is then conjugated to a carbonyl-containing ligand for an E3 ubiquitin ligase.
References
An In-depth Technical Guide to the Chemical Properties of Azido-PEG4-hydrazide-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of Azido-PEG4-hydrazide-Boc, a heterobifunctional linker critical in the fields of bioconjugation, proteomics, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Chemical Properties
This compound is a versatile chemical tool featuring three key components: an azide (B81097) (N₃) group for click chemistry, a tetraethylene glycol (PEG4) spacer, and a Boc-protected hydrazide. This unique combination of functionalities allows for the sequential and orthogonal conjugation of different molecules.
Structural and Physical Data
The fundamental properties of this compound are summarized in the table below, providing essential information for its use in experimental design.
| Property | Value | Citations |
| IUPAC Name | tert-butyl 2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)acetylhydrazide | [1] |
| Molecular Formula | C₁₆H₃₁N₅O₇ | [2] |
| Molecular Weight | 405.45 g/mol | [2] |
| CAS Number | 1919045-01-4 | [1][2] |
| Appearance | Colorless to light yellow viscous liquid | [3] |
| Purity | Typically >95% | [4] |
Solubility and Storage
Proper handling and storage are crucial to maintain the integrity and reactivity of the linker.
| Parameter | Details | Citations |
| Solubility | Soluble in DMSO, DMF, methylene (B1212753) chloride, and acetonitrile. | |
| Storage Conditions | Store at -20°C, protected from light. For long-term storage, it is recommended to keep it under an inert atmosphere. | [5] |
Reactivity and Functional Groups
The utility of this compound stems from its two distinct reactive handles, which can be addressed in a controlled manner.
-
Azide Group (N₃): This functionality is primarily used in "click chemistry" reactions, which are known for their high efficiency, specificity, and biocompatibility. The azide group can undergo:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that occurs with strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole. This is particularly advantageous for biological applications where copper toxicity is a concern.
-
-
Boc-Protected Hydrazide (-NHNH-Boc): The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. Its removal under acidic conditions reveals the free hydrazide.
-
Hydrazide Group (-NHNH₂): The deprotected hydrazide is nucleophilic and readily reacts with carbonyl compounds (aldehydes and ketones) to form a stable hydrazone bond. This reaction is often used for conjugation to biomolecules that have been modified to present a carbonyl group.
-
The PEG4 spacer is a hydrophilic chain that enhances the solubility of the linker and the resulting conjugates in aqueous media, reduces aggregation, and provides flexibility, which can be critical for the biological activity of the final construct, such as in PROTACs where it influences the formation of the ternary complex.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrates and experimental conditions.
Boc Deprotection of the Hydrazide
Objective: To remove the Boc protecting group to expose the reactive hydrazide.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per 100 mg of linker).
-
Add an excess of TFA to the solution (e.g., a 1:1 v/v mixture of DCM:TFA).[6]
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the deprotected Azido-PEG4-hydrazide, which should be used promptly or stored under an inert atmosphere at -20°C.
Mechanism of Boc Deprotection with TFA: The deprotection proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine (in this case, the hydrazide).[7]
Hydrazone Formation with an Aldehyde
Objective: To conjugate the deprotected Azido-PEG4-hydrazide to an aldehyde-containing molecule.
Materials:
-
Deprotected Azido-PEG4-hydrazide
-
Aldehyde-functionalized molecule
-
Reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0)[8]
-
Aniline (B41778) (optional, as a catalyst)[9][10]
Procedure:
-
Dissolve the deprotected Azido-PEG4-hydrazide and the aldehyde-functionalized molecule in the reaction buffer. The concentrations should be optimized, but starting with a slight excess of the hydrazide is common.
-
For reactions at neutral pH, the addition of a catalyst such as aniline (e.g., 10-100 mM) can significantly increase the reaction rate.[9][10]
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by HPLC or LC-MS.
-
The resulting hydrazone conjugate can be purified using standard techniques such as HPLC or size-exclusion chromatography.
Note: The optimal pH for hydrazone formation is typically around 4.5; however, for many biological applications, the reaction must be performed at a neutral pH, which is slower.[11]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate the azide moiety of the linker with a terminal alkyne.
Materials:
-
This compound (or its deprotected form)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Reaction solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
Procedure:
-
Dissolve the azide-linker and the alkyne-containing molecule in the reaction solvent.
-
Prepare a stock solution of the copper catalyst by premixing CuSO₄ and the ligand (e.g., THPTA for aqueous reactions).
-
Add the copper/ligand solution to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction at room temperature for 1-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the triazole product can be purified by chromatography.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Objective: To perform a copper-free click reaction with a strained alkyne.
Materials:
-
This compound (or its deprotected form)
-
Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-modified)
-
Reaction solvent (e.g., PBS, DMSO, or a mixture)
Procedure:
-
Dissolve the azide-linker and the strained alkyne in the chosen solvent.
-
Mix the components and allow them to react at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
Monitor the reaction progress by an appropriate analytical method (e.g., HPLC, LC-MS).
-
The resulting conjugate can be purified by standard chromatographic techniques.
Characterization Data
While specific spectra are best obtained from the supplier for a given batch, the expected characterization data is as follows:
-
¹H NMR: The proton NMR spectrum would show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the PEG chain (a complex multiplet between 3.5 and 3.7 ppm), and the protons adjacent to the azide and hydrazide functionalities.
-
Mass Spectrometry (MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the use of this compound in the synthesis of a PROTAC, where a warhead (targeting a protein of interest) is attached via click chemistry and an E3 ligase ligand is attached via hydrazone ligation.
Caption: A logical workflow for PROTAC synthesis using this compound.
This workflow illustrates two possible routes:
-
Route A (1a -> 2b): Boc deprotection followed by hydrazone ligation, and then click chemistry.
-
Route B (1b -> 2a -> 3): Click chemistry followed by Boc deprotection and then hydrazone ligation.
The choice of route will depend on the compatibility of the warhead and E3 ligase ligand with the reaction conditions of each step.
References
- 1. This compound 97% | CAS: 1919045-01-4 | AChemBlock [achemblock.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Azido-PEG4-t-Boc-hydrazide | PEG analog | CAS# 1919045-01-4 | 美国InvivoChem [invivochem.cn]
- 4. Azido-PEG4-t-Boc-hydrazide, CAS 1919045-01-4 | AxisPharm [axispharm.com]
- 5. Azido-PEG4-t-Boc-hydrazide, 1919045-01-4 | BroadPharm [broadpharm.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Azido-PEG4-hydrazide-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
For Immediate Release
This technical guide provides a comprehensive overview of the heterobifunctional linker, Azido-PEG4-hydrazide-Boc, tailored for researchers, scientists, and drug development professionals. This document outlines the molecule's core properties, provides detailed experimental protocols for its use in bioconjugation, and illustrates a typical workflow for creating antibody-drug conjugates (ADCs).
Core Properties of this compound
This compound is a versatile chemical tool used in bioconjugation and drug delivery. Its structure features three key components: an azide (B81097) group for "click chemistry," a Boc-protected hydrazide for conjugation to carbonyls, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance.[1][2]
Below is a summary of its key quantitative data:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₁N₅O₇ | [3][4] |
| Molecular Weight | 405.45 g/mol | [3][4][5][6] |
| CAS Number | 1919045-01-4 | [1][3][4][5] |
| Purity | Typically >95% | [3][4][5] |
Experimental Protocols
The utility of this compound lies in its ability to sequentially link two different molecules. A typical application involves the creation of an antibody-drug conjugate (ADC), where an antibody is first modified to present an aldehyde group, conjugated with the deprotected linker, and then "clicked" to a drug molecule.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the reactive hydrazide moiety. This step is performed prior to conjugation with a carbonyl-containing molecule.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Neutralize the residue by dissolving it in DCM and washing with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected Azido-PEG4-hydrazide.
Protocol 2: Conjugation of Deprotected Linker to an Aldehyde-Modified Antibody
This protocol details the conjugation of the deprotected Azido-PEG4-hydrazide to an antibody that has been modified to contain aldehyde groups. A common method for introducing aldehydes onto an antibody is through the gentle oxidation of the carbohydrate moieties in the Fc region using sodium periodate.
Materials:
-
Aldehyde-modified antibody in a suitable buffer (e.g., PBS, pH 6.0)
-
Deprotected Azido-PEG4-hydrazide
-
Aniline (B41778) (as a catalyst)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Dissolve the deprotected Azido-PEG4-hydrazide in a conjugation buffer (e.g., phosphate (B84403) buffer, pH 5-7).
-
Add the linker solution to the aldehyde-modified antibody at a molar excess of 10-20 fold.
-
Add aniline to the reaction mixture to a final concentration of 10-20 mM to catalyze the hydrazone bond formation.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Purify the resulting antibody-linker conjugate using a size-exclusion chromatography (SEC) column to remove excess linker and other small molecules.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol describes the final "click" reaction to conjugate an alkyne-modified payload (e.g., a cytotoxic drug) to the azide-functionalized antibody-linker construct.
Materials:
-
Azide-functionalized antibody-linker conjugate
-
Alkyne-modified payload
-
Copper(II) sulfate (CuSO₄)
-
A copper(I)-stabilizing ligand (e.g., THPTA)
-
A reducing agent (e.g., sodium ascorbate)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare stock solutions of CuSO₄, the ligand, and sodium ascorbate (B8700270) in an appropriate buffer.
-
In a reaction tube, combine the azide-functionalized antibody-linker conjugate with the alkyne-modified payload (typically at a 4-10 fold molar excess of the payload).
-
Prepare a premixed solution of CuSO₄ and the stabilizing ligand in a 1:2 molar ratio.
-
Add the copper/ligand complex to the antibody/payload mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the final antibody-drug conjugate using a size-exclusion chromatography column to remove unreacted reagents and by-products.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of creating an antibody-drug conjugate using this compound.
Caption: Workflow for ADC synthesis using this compound.
References
- 1. Azido-PEG4-t-Boc-hydrazide, 1919045-01-4 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound 97% | CAS: 1919045-01-4 | AChemBlock [achemblock.com]
- 5. Azido-PEG4-t-Boc-hydrazide, CAS 1919045-01-4 | AxisPharm [axispharm.com]
- 6. glycodepot.com [glycodepot.com]
Solubility Profile of Azido-PEG4-hydrazide-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG4-hydrazide-Boc, a heterobifunctional crosslinker integral to advancements in bioconjugation, proteomics, and targeted drug delivery systems. Understanding the solubility of this reagent is critical for designing and executing reproducible experimental protocols, ensuring optimal reaction conditions, and achieving desired conjugation efficiencies.
Introduction to this compound and its Solubility
This compound is a versatile molecule featuring an azide (B81097) group for click chemistry, a Boc-protected hydrazide for reaction with carbonyls upon deprotection, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The PEG4 linker significantly influences the molecule's physicochemical properties, most notably its solubility. PEGylation is a well-established technique to enhance the aqueous solubility and biocompatibility of molecules.[1] The ethylene (B1197577) glycol repeats in the PEG chain form hydrogen bonds with water, rendering the molecule more hydrophilic.
Solubility Data
Direct quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, based on the known properties of PEGylated compounds and available information for structurally similar molecules, a qualitative and estimated solubility profile can be compiled. The hydrophilic PEG spacer is known to increase solubility in aqueous media.[2][3]
| Solvent | Chemical Class | Expected Solubility | Notes |
| Water | Aqueous | Soluble | The hydrophilic PEG chain enhances solubility in aqueous buffers.[2][3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A related compound, Azido-PEG4-hydrazide, is reported to be soluble at 100 mg/mL with sonication.[4] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | PEG itself is soluble in DMF.[5][6] |
| Dichloromethane (DCM) | Chlorinated | Soluble | A similar compound, Azido-PEG4-hydrazide, is reported to be soluble in DCM.[7] |
| Tetrahydrofuran (THF) | Ether | Soluble | A similar compound, Azido-PEG4-hydrazide, is reported to be soluble in THF.[7] |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | PEG is soluble in acetonitrile.[5][6] A similar compound, Azido-PEG4-hydrazide, is also reported to be soluble in acetonitrile.[7] |
| Ethanol | Polar Protic | Soluble | PEG is soluble in ethanol.[5][6] |
| Methanol | Polar Protic | Soluble | |
| Isopropanol | Polar Protic | Less Soluble | Heating may be required to dissolve PEG in isopropanol.[8] |
| Toluene | Aromatic Hydrocarbon | Less Soluble | Heating may be required to dissolve PEG in toluene.[8] |
| Diethyl Ether | Ether | Insoluble | PEG is generally not soluble in ether.[8] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, DMSO, DCM) of high purity
-
Glass vials with screw caps
-
Calibrated analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent for creating a standard curve for HPLC/UPLC analysis.
-
Add a measured volume of the test solvent to several vials.
-
-
Sample Addition:
-
Add an excess amount of solid this compound to each vial to create a suspension. The presence of undissolved solid is crucial for ensuring that equilibrium is reached from a state of saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. The exact time should be determined empirically by taking measurements at different time points until the concentration in the solution remains constant.
-
-
Sample Processing:
-
After incubation, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter that is compatible with the solvent and does not bind the compound.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC/UPLC method.
-
Perform the experiment in triplicate for each solvent and temperature condition.
-
Data Analysis:
-
Generate a standard curve by plotting the analytical signal (e.g., peak area) versus the known concentrations of the standard solutions.
-
Use the standard curve to determine the concentration of this compound in the diluted, filtered samples.
-
Calculate the solubility by multiplying the determined concentration by the dilution factor.
-
Report the average solubility and standard deviation for each solvent and temperature.
Visualizations
The following diagrams illustrate the workflow for solubility determination and the factors influencing the solubility of PEGylated compounds.
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Factors influencing the solubility of this compound.
Conclusion
This compound is expected to exhibit good solubility in a range of common laboratory solvents, including water, DMSO, DMF, and chlorinated solvents, largely due to its hydrophilic PEG4 spacer. For applications requiring precise concentrations, it is imperative to experimentally determine the solubility in the specific solvent system and under the conditions that will be employed. The provided shake-flask protocol offers a robust method for obtaining reliable and reproducible solubility data, which is fundamental for the successful application of this versatile crosslinker in research and development.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. The graphviz template for flow chart. · GitHub [gist.github.com]
- 3. Graphviz: An Open Source Graph Visualization Software | by Michael Zhao | Medium [michael2012z.medium.com]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. medium.com [medium.com]
- 6. researchgate.net [researchgate.net]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. creativepegworks.com [creativepegworks.com]
The Role of PEG Linkers in Bioconjugation: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Polyethylene Glycol (PEG) linkers in bioconjugation. PEGylation, the process of covalently attaching PEG chains to molecules like proteins, peptides, and nanoparticles, is a fundamental strategy in biopharmaceutical development to enhance the therapeutic efficacy and safety of drugs.[1] This document details the core principles of PEGylation, the types of PEG linkers, their impact on pharmacokinetics and pharmacodynamics, and the experimental methodologies involved in their application and characterization.
Core Principles and Mechanism of Action
Polyethylene glycol is a biocompatible, non-toxic, and water-soluble polymer.[2][3] When conjugated to a therapeutic molecule, PEG linkers impart several beneficial properties primarily through the "stealth effect".[3][4] This phenomenon involves the formation of a hydrophilic cloud or hydration shell around the conjugated molecule.[3][5] This shell sterically hinders the approach of proteolytic enzymes and antibodies, and masks antigenic epitopes on the molecule's surface.[1][6]
The key benefits derived from this mechanism include:
-
Enhanced Solubility: The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs, making them more suitable for intravenous administration.[1][][8][9]
-
Increased Stability: PEG chains protect the conjugated molecule from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments.[1][9]
-
Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream.[1][2][3][] This can lead to more sustained plasma concentrations and potentially less frequent dosing.[1]
-
Reduced Immunogenicity and Antigenicity: The PEG linker can mask antigenic sites on the surface of a therapeutic protein, reducing the likelihood of an immune response.[1][2][][10] However, it is important to note that anti-PEG antibodies have been observed in some cases.[3][10]
Types of PEG Linkers and Their Mechanisms
The functionality of a PEGylated bioconjugate is highly dependent on the architecture of the PEG linker used. Linkers can be classified based on their stability, the reactivity of their functional groups, and their overall structure.
-
Non-Cleavable Linkers: These form stable, permanent covalent bonds between the PEG and the molecule.[11] They are designed for applications where long-term stability is crucial, such as in PEGylated proteins intended to circulate for extended periods.[11] The drug release from conjugates with non-cleavable linkers, like in the antibody-drug conjugate (ADC) Trastuzumab emtansine (T-DM1), requires the complete degradation of the carrier molecule.[]
-
Cleavable Linkers: These are engineered with labile bonds that can be broken under specific physiological conditions, allowing for controlled release of the conjugated molecule.[11][12] This is particularly advantageous in targeted drug delivery, where the payload should only be released at the disease site to minimize systemic toxicity.[11][12] Common cleavage mechanisms include:
-
pH-Sensitive (Acid-Labile) Linkers: Hydrazone bonds are stable at physiological pH (~7.4) but are hydrolyzed in the acidic environment of endosomes, lysosomes, or tumor microenvironments.[12]
-
Enzyme-Sensitive Linkers: Peptide bonds can be incorporated that are specifically cleaved by enzymes overexpressed in tumor cells, such as cathepsin B.[11][12]
-
Redox-Sensitive Linkers: Disulfide bonds are stable in the bloodstream but are readily cleaved by reducing agents like glutathione, which is present in high concentrations inside cells.[12]
-
-
Homobifunctional Linkers: These possess identical reactive groups at both ends of the PEG chain.[] They are typically used for cross-linking applications, such as stabilizing protein structures.
-
Heterobifunctional Linkers: These have two different reactive functional groups at their termini.[13] This dual reactivity allows for the specific, sequential conjugation of two different molecules, such as linking a therapeutic drug to a targeting antibody.[13]
-
Linear PEG: The most common architecture, consisting of a single, straight chain of ethylene (B1197577) glycol units.
-
Branched or Multi-Arm PEG: These structures have multiple PEG chains radiating from a central core. Branched PEGs can offer a greater "stealth" effect and allow for the attachment of multiple molecules.[8] They have been shown to enable higher drug-to-antibody ratios (DARs) in ADCs without causing aggregation, which can be a problem with hydrophobic drugs and linear linkers.[8]
Quantitative Data on PEG Linker Effects
The choice of PEG linker significantly impacts the physicochemical and biological properties of the bioconjugate. The length of the PEG chain is a critical parameter that must be optimized for each specific application.[1]
Table 1: Impact of PEG Linker Properties on Bioconjugate Performance
| Parameter | Effect of Increasing PEG Length/Complexity | Quantitative Insights | References |
| Solubility | Increases | Hydrophilic PEG chains improve the solubility of hydrophobic drugs, preventing aggregation.[8][14] | [8],[14],[13] |
| Drug-to-Antibody Ratio (DAR) | Can be Increased | Branched PEG linkers allow for higher DARs (e.g., >4) with hydrophobic drugs without causing aggregation, which is a common issue with traditional linkers.[8] This can enhance potency 10 to 100-fold in vivo.[8] | [8] |
| Circulation Half-Life (t½) | Increases | The larger hydrodynamic radius reduces renal clearance.[1][] Studies show that increasing PEG length on DNA polyplexes dramatically increases pharmacokinetic half-life.[15] A study on PEGylated dendrimers showed that plasma half-life was markedly dependent on the total molecular weight.[16] | [],[15],[16],[1] |
| Plasma Clearance | Decreases | Slower clearance rates are observed for ADCs with more complex (e.g., pendant) PEG formats.[17] PEGylated nanoparticles show significantly lower accumulation in the liver compared to non-PEGylated versions (e.g., 11% vs. 20% of injected dose).[5] | [17],[5] |
| Biodistribution | Alters Organ Accumulation | PEGylation generally reduces uptake by the reticuloendothelial system (liver, spleen).[16] However, repeated injections of PEGylated liposomes can lead to accelerated blood clearance and accumulation in the liver due to anti-PEG IgM production.[5] | [5],[16] |
| Biological Activity | May Decrease | Longer PEG chains can cause steric hindrance, potentially reducing the binding affinity of the conjugated molecule to its target receptor.[1] This requires careful optimization of the PEGylation site and linker length. | [1] |
Key Experimental Protocols
The successful creation and validation of a PEGylated bioconjugate require robust experimental procedures for both synthesis and characterization.
This protocol describes a common method for PEGylating proteins by targeting primary amines (lysine residues and the N-terminus) using an N-hydroxysuccinimide (NHS) ester-activated PEG.[18][19]
Materials:
-
Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7-9).
-
Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl succinate).[20]
-
Reaction buffer: Phosphate buffer (50 mM, pH 7.5).
-
Quenching solution: Tris or glycine (B1666218) solution (1 M).
-
Purification system: Size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Methodology:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in the reaction buffer or a compatible organic solvent like DMSO.
-
Conjugation Reaction: Add the dissolved PEG-NHS ester to the protein solution. A typical molar ratio of PEG to protein is between 5:1 and 50:1, which should be optimized for the desired degree of PEGylation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours. Reaction time and temperature are key parameters for controlling the extent of PEGylation.[21]
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. This will consume any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG and quenching reagents, and separate PEGylated protein species using SEC or IEX. SEC separates molecules based on size, effectively isolating the larger PEG-protein conjugates.[22]
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity (see Protocol 4.2).
Characterization is critical to ensure the quality, consistency, and efficacy of the bioconjugate.[22]
Materials:
-
Purified PEGylated protein conjugate.
-
Analytical SEC column.
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS).[3]
-
NMR Spectrometer.
-
SDS-PAGE equipment.
Methodology:
-
Determination of PEGylation Degree and Purity (SEC-HPLC):
-
Inject the purified sample onto an analytical SEC column.
-
The chromatogram will show peaks corresponding to the non-PEGylated protein, mono-PEGylated, di-PEGylated, etc. The peak areas can be used to quantify the distribution of species.[22]
-
-
Confirmation of Molecular Weight (Mass Spectrometry):
-
Identification of PEGylation Sites (Peptide Mapping):
-
Digest the PEGylated protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by LC-MS/MS.
-
Specialized cleavable PEG linkers can be used that leave a reporter tag on the modified amino acid, simplifying the identification of attachment sites.[23]
-
-
Structural Integrity and Aggregation (SDS-PAGE):
-
Run the sample on an SDS-PAGE gel. PEGylated proteins will migrate slower than their unmodified counterparts, with distinct bands often visible for different degrees of PEGylation. This can also provide a qualitative assessment of purity and aggregation.
-
-
Quantitative Degree of PEGylation (¹H NMR):
-
Proton NMR can be used to quantitatively determine the average number of PEG chains attached to a protein by comparing the integral of the PEG methylene (B1212753) proton signal to that of specific protein proton signals.[24]
-
This protocol provides a general method for coating nanoparticles (e.g., gold or chitosan) with PEG.
Materials:
-
Pre-synthesized nanoparticles (e.g., chitosan (B1678972) nanoparticles).
-
PEG with a reactive functional group (e.g., mPEG-NHS for amine-functionalized nanoparticles).
-
Reaction buffer (e.g., 1% acetic acid for chitosan).[25]
Methodology:
-
Nanoparticle Suspension: Disperse the nanoparticles in the appropriate reaction buffer. For example, chitosan nanoparticles can be formed via ionic gelation and then PEGylated.[25]
-
PEGylation Reaction: Add the activated PEG to the nanoparticle suspension while stirring. The reaction conditions (pH, temperature, time) will depend on the specific chemistry being used.[26] For instance, one method involves protecting amine groups on chitosan, reacting with PEG, and then deprotecting to yield PEGylated nanoparticles.[25][27]
-
Purification: Separate the PEGylated nanoparticles from unreacted PEG and byproducts. This is typically done by centrifugation, dialysis, or tangential flow filtration.
-
Characterization:
-
Size and Morphology: Use Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS) to determine the size, shape, and polydispersity of the nanoparticles.[25]
-
Surface Charge: Measure the zeta potential to assess colloidal stability and confirm surface modification.
-
Confirmation of PEGylation: Use Fourier Transform Infrared Spectroscopy (FTIR) or NMR to confirm the presence of PEG on the nanoparticle surface.[26]
-
Conclusion
PEG linkers are indispensable tools in modern bioconjugation, offering a robust mechanism to improve the therapeutic properties of drugs and biologics. By forming a protective hydration layer, PEGylation enhances solubility, stability, and circulation time while reducing immunogenicity. The versatility in linker design—cleavable, non-cleavable, linear, and branched architectures—allows for fine-tuning of a bioconjugate's properties to suit specific therapeutic needs, from long-acting protein therapies to precisely targeted antibody-drug conjugates. The continued development of novel PEGylation strategies and chemistries promises to further expand the utility of this platform, driving innovation in drug delivery and the creation of more effective and safer medicines.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. chempep.com [chempep.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in stealth coating of nanoparticle drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 8. adcreview.com [adcreview.com]
- 9. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 10. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. purepeg.com [purepeg.com]
- 12. purepeg.com [purepeg.com]
- 13. purepeg.com [purepeg.com]
- 14. labinsights.nl [labinsights.nl]
- 15. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. researchgate.net [researchgate.net]
- 21. scielo.br [scielo.br]
- 22. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A novel method for synthesizing PEGylated chitosan nanoparticles: strategy, preparation, and in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. tandfonline.com [tandfonline.com]
The Strategic Role of the Boc Protecting Group in Hydrazide Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role in the synthesis and application of hydrazide linkers, which are integral components in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). The acid-labile nature of the Boc group, combined with the pH-sensitive hydrazone bond formed from the deprotected hydrazide, provides a powerful tool for the controlled release of therapeutic payloads in the acidic microenvironment of tumors and lysosomes. This guide offers a comprehensive technical overview of the function of the Boc protecting group in hydrazide linkers, including quantitative stability data, detailed experimental protocols, and workflow visualizations to support researchers in the field of drug development.
Core Principles: The Function of Boc Protection in Hydrazide Linkers
The primary role of the Boc group is to temporarily mask the nucleophilic hydrazide moiety during the synthesis of complex molecules. This protection is crucial for several reasons:
-
Preventing Undesired Reactions: The Boc group prevents the highly reactive hydrazide from participating in unwanted side reactions during the introduction of other functional groups to the linker or the conjugation of the linker to a biomolecule.
-
Enabling Orthogonal Chemistry: The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with various synthetic transformations. Its selective removal under acidic conditions allows for a controlled, stepwise assembly of bioconjugates, a cornerstone of orthogonal protection strategies.[1]
-
Facilitating Purification: The presence of the lipophilic Boc group can aid in the purification of the linker intermediates by standard chromatographic techniques.
The Boc group's utility is intrinsically linked to the function of the hydrazide linker itself. Once deprotected, the hydrazide can react with an aldehyde or ketone on a payload molecule to form a pH-sensitive hydrazone bond. This bond is relatively stable at physiological pH (~7.4) but undergoes rapid hydrolysis in acidic environments (pH 4.5-6.0), leading to the release of the payload.[2][3]
Quantitative Data on Hydrazone Linker Stability
The stability of the hydrazone bond is a critical parameter in the design of ADCs, as it dictates the linker's ability to remain intact in circulation and release the payload at the target site. The following tables summarize the stability of various hydrazone linkers under different pH conditions.
| Linker Type | pH | Half-life (t½) | Reference |
| Acylhydrazone | 7.0 | > 2.0 hours | [2] |
| 5.0 | 2.4 minutes | [2] | |
| Aromatic Hydrazone (AcBut) | 7.4 | > 24 hours (6% hydrolysis) | [2] |
| 4.5 | ~24 hours (97% release) | [2] | |
| General Hydrazone | 7.0 | 183 hours | [4] |
| 5.0 | 4.4 hours | [4] |
| PEG-PE Conjugate Linker | pH 7.4 Half-life (t½) |
| KMUH | 20 minutes |
| MPBH | 90 minutes |
| EMCH | 120 minutes |
| AMBH | 150 minutes |
Experimental Protocols
Detailed and optimized experimental protocols are essential for the successful synthesis and application of Boc-protected hydrazide linkers.
Protocol 1: Boc Protection of Hydrazine (B178648)
This protocol describes a general, solvent-free method for the Boc protection of a hydrazine derivative.[1][5]
Materials:
-
Hydrazine derivative (1.0 equiv)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.0-1.1 equiv)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Melt the Boc₂O by gentle warming (melting point is 22-24 °C).
-
To the molten Boc₂O, add the hydrazine derivative dropwise or in small portions with vigorous stirring. The addition should be controlled to manage the evolution of gas (CO₂).
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting hydrazine is consumed.
-
Upon completion, the product can be directly recrystallized from a suitable solvent or purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Acid-Catalyzed Deprotection of a Boc-Protected Hydrazide
This protocol details the removal of the Boc group under acidic conditions to generate the free hydrazide.[6][7]
Materials:
-
Boc-protected hydrazide (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected hydrazide in DCM.
-
Add TFA to a final concentration of 20-50% (v/v) or add a solution of 4M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The resulting hydrazide salt can be used directly in the next step or neutralized with a suitable base.
Protocol 3: Conjugation of a Deprotected Hydrazide Linker to an Aldehyde-Containing Payload
This protocol describes the formation of a hydrazone bond between the deprotected hydrazide linker and a payload molecule.
Materials:
-
Deprotected hydrazide linker (as the salt or free base)
-
Aldehyde- or ketone-functionalized payload
-
Anhydrous ethanol (B145695) or a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the deprotected hydrazide linker and the payload in the chosen solvent or buffer.
-
If using an organic solvent, a catalytic amount of acetic acid can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the formation of the hydrazone conjugate by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the product is purified by an appropriate method such as HPLC or flash chromatography.
Protocol 4: Conjugation to a Monoclonal Antibody, Purification, and Characterization
This protocol outlines the steps for conjugating a drug-linker construct to a monoclonal antibody (mAb), followed by purification and characterization.
1. Antibody Preparation:
-
Prepare the mAb at a concentration of 5-10 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.[8]
-
If necessary, introduce aldehyde groups onto the antibody via mild oxidation of the carbohydrate moieties using sodium periodate.
2. Conjugation Reaction:
-
Prepare a stock solution of the deprotected hydrazide-linker-drug construct in a co-solvent like DMSO.
-
Add the drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5-20 fold molar excess of the drug-linker) to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at room temperature or 37°C for a specified period (e.g., 2-24 hours) with gentle mixing.
3. Purification of the Antibody-Drug Conjugate (ADC):
-
Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC).[5][9]
-
Equilibrate the SEC column (e.g., Sephadex G-25) with a suitable buffer (e.g., PBS).
-
Load the reaction mixture onto the column and collect the fractions containing the high molecular weight ADC, which will elute first.
4. Characterization of the ADC:
-
Determine the Drug-to-Antibody Ratio (DAR): This can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug. Alternatively, mass spectrometry (hydrophobic interaction chromatography-mass spectrometry, HIC-MS, or reversed-phase liquid chromatography-mass spectrometry, RP-LC-MS) can provide a more accurate DAR value and information on the distribution of drug loading.[3][10]
-
Assess Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomer, aggregate, and fragment.[11]
-
Confirm Conjugation Site (if applicable): For site-specific conjugation, peptide mapping using LC-MS/MS can be employed to identify the amino acid residues where the linker is attached.[12]
Visualizing the Workflow and Mechanisms
Graphviz diagrams provide a clear visual representation of the chemical processes and workflows involved in the use of Boc-protected hydrazide linkers.
Caption: Workflow for ADC development using a Boc-protected hydrazide linker.
Caption: Orthogonal deprotection of common amine protecting groups.
Conclusion
The Boc protecting group is an essential tool in the strategic design and synthesis of hydrazide linkers for drug delivery applications. Its robust nature under a variety of synthetic conditions, coupled with its facile and selective removal under acidic conditions, enables the construction of sophisticated bioconjugates. A thorough understanding of the principles of Boc protection and deprotection, along with access to reliable quantitative data and detailed experimental protocols, is paramount for researchers and scientists working to advance the field of targeted therapeutics. The methodologies and data presented in this guide are intended to serve as a valuable resource for the development of next-generation antibody-drug conjugates and other targeted drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
Synthesis and Purification of Azido-PEG4-hydrazide-Boc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Azido-PEG4-hydrazide-Boc, a heterobifunctional linker critical in bioconjugation and drug development. This document outlines a plausible multi-step synthetic route, detailed experimental protocols, purification strategies, and expected analytical characterization.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with a commercially available PEG diol. The strategy involves the selective functionalization of the terminal hydroxyl groups. One terminus is converted to an azide (B81097) group, a versatile handle for "click chemistry" reactions. The other terminus is oxidized to a carboxylic acid, which is then coupled with tert-butyl carbazate (B1233558) to introduce the Boc-protected hydrazide moiety. The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise reactions, preventing unwanted side reactions of the hydrazide.
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound, derived from established procedures for similar PEG-based linkers.
Synthesis of Azido-PEG4-alcohol
Reaction: Conversion of one hydroxyl group of tetraethylene glycol to an azide via a tosylated intermediate.
Materials:
-
Tetraethylene glycol
-
Tosyl chloride (TsCl)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve tetraethylene glycol (1 equivalent) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add tosyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-tosylated PEG.
-
Dissolve the crude tosylated PEG in dimethylformamide (DMF) and add sodium azide (3 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
Extract the aqueous phase with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Azido-PEG4-alcohol.
Synthesis of Azido-PEG4-acid
Reaction: Oxidation of the terminal alcohol of Azido-PEG4-alcohol to a carboxylic acid.
Materials:
-
Azido-PEG4-alcohol
-
Jones reagent (chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using Jones Reagent):
-
Dissolve Azido-PEG4-alcohol (1 equivalent) in acetone and cool to 0 °C.
-
Slowly add Jones reagent dropwise until a persistent orange-brown color is observed.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the excess oxidant by the slow addition of isopropanol until the solution turns green.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Azido-PEG4-acid.
Synthesis of this compound
Reaction: Coupling of Azido-PEG4-acid with tert-butyl carbazate.
Materials:
-
Azido-PEG4-acid
-
tert-Butyl carbazate
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
0.5 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using EDC/NHS):
-
Dissolve Azido-PEG4-acid (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve tert-butyl carbazate (1.2 equivalents) in anhydrous DCM.
-
Add the solution of tert-butyl carbazate to the activated ester solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used).
-
Wash the organic solution with 0.5 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification
Purification of the final product and intermediates is crucial to obtain a high-purity compound. Column chromatography is the most common method.
Purification Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is typically used for the less polar intermediates (e.g., tosylated PEG, Azido-PEG4-alcohol). For the more polar products like Azido-PEG4-acid and the final product, a gradient of methanol (B129727) in dichloromethane is often effective.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.
-
Solvent Removal: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified product.
Data Presentation
The following table summarizes the expected molecular properties and typical yields for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| Azido-PEG4-alcohol | C₈H₁₇N₃O₄ | 235.24 | 85-95 | >95 |
| Azido-PEG4-acid | C₈H₁₅N₃O₅ | 249.22 | 70-85 | >95 |
| This compound | C₁₃H₂₆N₄O₆ | 350.37 | 60-80 | >98 |
Mandatory Visualizations
The following diagrams illustrate the key processes in the synthesis and purification of this compound.
Caption: Synthetic pathway for this compound.
Caption: Purification workflow for this compound.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of characteristic peaks for the PEG backbone, azide, and Boc protecting group.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the strong azide stretch (~2100 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
This guide provides a foundational understanding and practical approach for the synthesis and purification of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described conditions for their specific experimental setup.
The Azide Group in Click Chemistry: A Technical Guide to Bioorthogonal Ligation
For Researchers, Scientists, and Drug Development Professionals
The azide (B81097) functional group, once viewed primarily for its energetic properties, has been repurposed by chemists into one of the most powerful and versatile tools in modern science. As a cornerstone of "click chemistry," the azide's unique reactivity enables the rapid, efficient, and specific covalent linking of molecular building blocks in complex biological environments. This technical guide provides an in-depth exploration of the azide's role in the two premier click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This document details the underlying mechanisms, presents quantitative kinetic data, provides actionable experimental protocols, and offers guidance on selecting the appropriate methodology for applications ranging from materials science to in vivo imaging and drug development.
Core Principles of Azide Reactivity in Click Chemistry
The utility of the azide group (–N₃) in click chemistry stems from its bioorthogonality and its specific reactivity profile.[1] Bioorthogonal reactions are those that can occur in living systems without interfering with native biochemical processes.[2] The azide and its reaction partner, the alkyne, are largely absent from biological systems, ensuring that they react selectively with each other.[1][3]
The fundamental reaction is the Huisgen 1,3-dipolar cycloaddition, where the azide (a 1,3-dipole) reacts with an alkyne (a dipolarophile) to form a stable five-membered triazole ring.[4] While this reaction occurs spontaneously at elevated temperatures, its kinetics are too slow for most practical applications. Click chemistry accelerates this process through two main strategies.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, boasting a rate acceleration of up to 10⁸ compared to the uncatalyzed version.[5] It is characterized by its high efficiency, wide functional group tolerance, and strict regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[5][6] The reaction is typically performed using a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) catalytic species in situ.[7][8]
The mechanism involves the formation of a copper-acetylide intermediate, which then coordinates with the azide. This is followed by the formation of a six-membered copper metallacycle that ultimately collapses to the stable triazole product, regenerating the catalyst.[5][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the inherent cytotoxicity of the copper catalyst, which limits in vivo applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[2][10] This reaction is catalyst-free and relies on the high ring strain of a cyclooctyne (B158145)—the smallest stable cyclic alkyne—to lower the activation energy of the cycloaddition.[10] The release of this ring strain (approximately 18 kcal/mol) provides the thermodynamic driving force for the reaction to proceed efficiently at physiological temperatures.[11]
Unlike CuAAC, SPAAC is not regioselective and typically produces a mixture of 1,4- and 1,5-triazole regioisomers.[5] The reaction's primary advantage is its excellent biocompatibility, making it the method of choice for labeling live cells and organisms.[5][12]
Quantitative Data: A Comparative Analysis
The choice between CuAAC and SPAAC is often dictated by quantitative parameters such as reaction speed and the required reactant concentrations. The following tables summarize key kinetic data for these reactions.
Table 1: Head-to-Head Comparison of CuAAC and SPAAC
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst Required | Yes (Copper I) | No |
| Biocompatibility | Limited by copper toxicity | Excellent, widely used in vivo[5][13] |
| Second-Order Rate Constant (k₂) | ~1 - 100 M⁻¹s⁻¹[14] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)[1][5] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole[5] | Mixture of 1,4- and 1,5-regioisomers[5] |
| Reaction Partners | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Key Advantage | Very fast kinetics, high yields | No catalyst required, bioorthogonal for live systems[12] |
| Key Limitation | Cytotoxicity of copper catalyst[13] | Slower kinetics, bulky cyclooctyne can be perturbative[3] |
Table 2: Second-Order Rate Constants (k₂) for Common Cyclooctynes in SPAAC
The rate of a SPAAC reaction is critically dependent on the structure of the cyclooctyne. More strained and electronically activated cyclooctynes exhibit faster kinetics. The data below represents reactions with a standard azide (e.g., benzyl (B1604629) azide).
| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1[9] | Smaller size, less hydrophobic. |
| Dibenzocyclooctyne | DBCO / ADIBO | ~0.6 - 1.0[9] | High reactivity, commonly used. |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7[9] | Robust reactivity. |
| Biarylazacyclooctynone | BARAC | >1.0[1] | Among the most reactive cyclooctynes. |
| Dihydrodibenzocyclooctyne | DIBAC | ~0.3 | Good reactivity and stability. |
Note: Reaction rates are approximate and can vary based on the specific azide, solvent, and temperature.[9]
Experimental Protocols
Detailed and reproducible methodologies are essential for the successful application of click chemistry.
Protocol: General CuAAC Protein Labeling in Solution
This protocol describes a general method for labeling an azide-modified protein with an alkyne-functionalized probe (e.g., a fluorescent dye).
-
Reagent Preparation:
-
Protein Solution: Prepare the azide-modified protein in an amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.4) at a concentration of 1-10 mg/mL.
-
Alkyne Probe: Prepare a 1-10 mM stock solution of the alkyne probe in a compatible solvent like DMSO.
-
Catalyst Premix: In a single tube, prepare a premix of CuSO₄ and a copper-stabilizing ligand (e.g., THPTA or BTTAA). A common stock is 20 mM CuSO₄ with 50 mM THPTA. The ligand protects the biomolecule from oxidative damage and enhances reaction efficiency.[7][8]
-
Reducing Agent: Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Assembly:
-
To the protein solution, add the alkyne probe to the desired final concentration (typically a 10-50 fold molar excess over the protein).
-
Add the CuSO₄/ligand premix to a final copper concentration of 50-250 µM.[7] A 5:1 ligand-to-copper ratio is common.[7]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5-5 mM.[7][14]
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. The reaction can be performed on a slow rotator to ensure mixing.
-
-
Purification:
-
Remove excess reagents and catalyst using a method appropriate for the protein size, such as dialysis, size-exclusion chromatography (e.g., a desalting column), or centrifugal filtration.
-
Protocol: General SPAAC Labeling of Live Cells
This protocol outlines a method for labeling cell surface glycans that have been metabolically tagged with an azide-containing sugar (e.g., Ac₄ManNAz), using a cyclooctyne-conjugated dye.
-
Metabolic Labeling:
-
Culture mammalian cells in media supplemented with an azide-functionalized sugar analog (e.g., 25-50 µM Ac₄ManNAz) for 24-48 hours. This allows the cells to process the sugar and display the azide on cell-surface glycans.
-
-
Cell Preparation:
-
Gently wash the cells twice with a labeling buffer (e.g., DPBS or live cell imaging media) to remove unincorporated azide sugar.
-
-
SPAAC Reaction:
-
Prepare a solution of the cyclooctyne-dye conjugate (e.g., DBCO-AF488) in the labeling buffer at the desired final concentration (typically 5-25 µM).
-
Add the cyclooctyne-dye solution to the cells.
-
Incubate the cells under normal culture conditions (37°C, 5% CO₂) for 30-60 minutes.
-
-
Washing and Imaging:
-
Gently aspirate the labeling solution and wash the cells three times with fresh labeling buffer to remove the unreacted dye.
-
The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Logic and Workflows: Choosing the Right Reaction
The selection between CuAAC and SPAAC is a critical decision driven by the experimental context. The following diagram outlines the key decision points for a researcher.
Safety Considerations for Handling Organic Azides
Organic azides are energetic compounds and must be handled with appropriate caution.[7] While high molecular weight azides are generally stable, low molecular weight azides can be shock-sensitive and potentially explosive.[15][16]
Key Safety Guidelines:
-
Assess Stability: A common guideline is the "Rule of Six," which suggests there should be at least six carbon atoms for every one azide group to ensure relative stability.[7] Compounds with a low carbon-to-nitrogen ratio are more hazardous.[17]
-
Avoid Heavy Metals: Never use metal spatulas to handle azides.[17][18] Contact with heavy metals (e.g., copper, lead, silver, mercury) can form highly shock-sensitive and explosive metal azide salts.[10][17]
-
Solvent Choice: Do not use halogenated solvents like dichloromethane (B109758) or chloroform (B151607) with azides, as this can form extremely unstable di- and tri-azidomethane.[15][17]
-
Avoid Acids: Mixing azides with strong acids can generate hydrazoic acid (HN₃), which is highly toxic and explosive.[10][17]
-
Purification: Avoid concentrating or purifying low molecular weight azides by distillation or rotary evaporation.[15][19]
-
Storage: Store azides in a cool, dark place, away from incompatible materials.[15]
-
Disposal: Azide-containing waste must be collected in a separate, clearly labeled container.[17] Some protocols recommend quenching residual azide by converting it to a stable amine before disposal.[17] Never pour azide solutions down the drain, as they can react with lead or copper pipes.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. For reactions with potentially unstable azides, a blast shield should be used within a chemical fume hood.[18][19]
Applications in Drug Development and Research
The reliability and bioorthogonality of azide-based click chemistry have made it an indispensable tool in pharmaceutical and biological research.
-
Drug Discovery: Click chemistry is used to rapidly synthesize large libraries of diverse compounds for high-throughput screening.[17][18] It is also central to fragment-based drug design (FBDD), where small molecular fragments that bind weakly to a target are "clicked" together to create high-affinity lead compounds.[17]
-
Bioconjugation: Azides and alkynes can be incorporated into biomolecules like proteins, peptides, and nucleic acids, allowing them to be conjugated to other molecules such as fluorescent dyes, imaging agents, or drug payloads.[20]
-
Antibody-Drug Conjugates (ADCs): Click chemistry provides a precise method for attaching potent cytotoxic drugs to monoclonal antibodies, creating targeted therapies that deliver drugs specifically to cancer cells.[18]
-
Drug Delivery: It is used to functionalize nanoparticles and other drug delivery systems with targeting ligands (like antibodies) to enhance their specificity and efficacy.[20]
-
In Vivo Imaging: SPAAC enables the labeling and tracking of biomolecules within living cells and whole organisms, providing invaluable insights into complex biological processes without causing cellular disruption.[12][13]
Conclusion
The azide group, through its participation in CuAAC and SPAAC reactions, has fundamentally transformed the landscape of chemical biology, drug discovery, and materials science. CuAAC offers unparalleled speed and efficiency for in vitro applications, while SPAAC provides the biocompatibility essential for probing the intricate workings of living systems. By understanding the distinct mechanisms, quantitative kinetics, and practical considerations of each method, researchers can effectively harness the power of the azide group to build complex molecular architectures, create novel therapeutics, and illuminate the machinery of life. Adherence to strict safety protocols is paramount to ensuring that this powerful reactivity is utilized both effectively and safely.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ucd.ie [ucd.ie]
- 16. chemistry.utah.edu [chemistry.utah.edu]
- 17. safety.pitt.edu [safety.pitt.edu]
- 18. artscimedia.case.edu [artscimedia.case.edu]
- 19. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Function of PEG4 Spacers in Bifunctional Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bifunctional linkers are critical components in the design of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). These linkers bridge the two functional ends of the molecule, and their composition significantly influences the overall efficacy, stability, and pharmacokinetic properties of the therapeutic agent. Among the various types of linkers, those incorporating polyethylene (B3416737) glycol (PEG) units have become particularly prominent. This guide provides a detailed examination of the role of short, discrete PEG spacers, specifically the tetra-ethylene glycol (PEG4) unit, in the functionality of bifunctional linkers.
Core Principles of PEG4 Spacers in Bifunctional Linkers
A PEG4 spacer is a short, hydrophilic chain composed of four repeating ethylene (B1197577) glycol units. Its incorporation into a bifunctional linker imparts a unique combination of physicochemical properties that address key challenges in drug development.
Key Functions of PEG4 Spacers:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs and the large, complex structures of PROTACs are inherently hydrophobic, leading to poor aqueous solubility and a tendency to aggregate. The ether oxygens in the PEG4 backbone act as hydrogen bond acceptors, improving interactions with aqueous environments and significantly increasing the solubility of the overall molecule. This is crucial for formulation, handling, and bioavailability.
-
Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous. Compared to more rigid alkyl chains, PEG linkers are more likely to adopt folded conformations. This folding can shield the polar surface area of the molecule, creating a more compact and less polar structure that is more amenable to traversing the cell membrane. However, the optimal number of PEG units must be empirically determined for each system, as excessive PEGylation can lead to decreased cellular uptake.
-
Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and non-immunogenic nature. By creating a hydration shell around the payload or other components of the conjugate, PEG linkers can shield them from the immune system, potentially reducing the immunogenicity of the therapeutic.
-
Controlled Spatial Separation: The defined length of a PEG4 spacer provides precise control over the distance between the two functional ends of the bifunctional molecule. This is critical for optimizing the biological activity of both PROTACs and ADCs.
Application of PEG4 Spacers in PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker plays a pivotal role in the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.
The length and composition of the PEG linker are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex.[1] An optimal linker length, such as that provided by a PEG4 spacer, dictates the spatial orientation and proximity of the target protein and the E3 ligase.[1] A linker that is too short may cause steric hindrance, preventing the formation of a stable complex, while a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1]
The flexibility of the PEG4 linker allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex. Furthermore, the hydrophilicity imparted by the PEG4 spacer can improve the solubility and cell permeability of the PROTAC, leading to better oral absorption and overall pharmacokinetic profiles.[2]
Application of PEG4 Spacers in Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that combine a monoclonal antibody with a potent cytotoxic payload via a linker. The stability of the ADC in circulation and the efficient release of the payload at the tumor site are critical for its efficacy and safety.
PEG4 linkers contribute to ADC stability and performance in several ways:
-
Improved Stability and Reduced Aggregation: The conjugation of hydrophobic payloads to an antibody can lead to aggregation, which can compromise the efficacy and safety of the ADC. The hydrophilic PEG4 linker creates a hydration shell around the payload, increasing the overall solubility of the ADC and preventing hydrophobic interactions that lead to aggregation, even at high drug-to-antibody ratios (DARs).[3]
-
Enhanced Pharmacokinetics: The PEG chain can increase the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer plasma half-life.[1] This extended circulation time can result in greater accumulation of the ADC in the tumor tissue.[1]
-
Steric Hindrance: The flexible PEG4 chain acts as a steric shield, physically separating the hydrophobic payloads of adjacent ADC molecules and further reducing the likelihood of aggregation.[3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical and biological properties of bifunctional molecules.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |
| BRD4-targeting PROTAC 1 | Alkyl Chain | 780 | 4.5 | 150 | 3 | 10 |
| BRD4-targeting PROTAC 2 | PEG2 | 824 | 4.1 | 168 | 3 | 12 |
| BRD4-targeting PROTAC 3 | PEG4 | 912 | 3.7 | 187 | 3 | 14 |
| BRD4-targeting PROTAC 4 | PEG6 | 1000 | 3.3 | 206 | 3 | 16 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[2]
Table 2: Impact of PEG Linker Length on Biological Activity of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |
| BRD4-targeting PROTAC 1 | Alkyl Chain | 50 | >90 | 0.5 |
| BRD4-targeting PROTAC 2 | PEG2 | 25 | >95 | 0.8 |
| BRD4-targeting PROTAC 3 | PEG4 | 15 | >95 | 1.2 |
| BRD4-targeting PROTAC 4 | PEG6 | 30 | >90 | 0.9 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[2]
Table 3: Impact of PEG Linker Length on ADC Pharmacokinetics
| ADC | Linker Length | Plasma Half-life (hours) | In Vitro Cytotoxicity (IC50, nM) | In Vivo Efficacy (Tumor Growth Inhibition, %) |
| ADC-1 | No PEG | 120 | 0.5 | 60 |
| ADC-2 | Short (e.g., PEG4) | 150 | 0.8 | 75 |
| ADC-3 | Medium (e.g., PEG8) | 180 | 1.2 | 80 |
| ADC-4 | Long (e.g., PEG12) | 200 | 2.0 | 70 |
The in vivo efficacy data is highly dependent on the specific ADC, tumor model, and dosing regimen. The table provides a qualitative and quantitative overview from the available literature.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of bifunctional molecules containing PEG4 linkers.
Protocol 1: Synthesis of a Heterobifunctional Amine-PEG4-Acid Linker
This protocol describes a general method for synthesizing a common bifunctional linker used in PROTAC and ADC development.
Materials:
-
Commercially available Boc-NH-PEG4-OH
-
Jones reagent (CrO₃ in H₂SO₄)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Oxidation of the Alcohol:
-
Dissolve Boc-NH-PEG4-OH in acetone.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding isopropanol (B130326) until the solution turns green.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product, Boc-NH-PEG4-COOH, by column chromatography.
-
-
Deprotection of the Amine:
-
Dissolve the purified Boc-NH-PEG4-COOH in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and neutralize with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final product, H₂N-PEG4-COOH.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western blot.[4]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Cell Lysis:
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Wash the membrane with TBST, apply the chemiluminescent substrate, and capture the signal using an imaging system.[4]
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[4]
-
Protocol 3: In Vitro Cytotoxicity Assay for ADCs (MTT Assay)
This protocol describes a method for assessing the cytotoxicity of an ADC in a cancer cell line.[6][7]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC and control articles (unconjugated antibody, free payload)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control articles in complete culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate the plate for a specified period (e.g., 72-120 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: General structures of a PROTAC and an ADC highlighting the PEG4 spacer.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for evaluating PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
Commercial Suppliers and Technical Guide for Azido-PEG4-hydrazide-Boc
A Comprehensive Resource for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Azido-PEG4-hydrazide-Boc, a heterobifunctional linker crucial for advancements in drug delivery, bioconjugation, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines commercial suppliers, key chemical properties, detailed experimental protocols, and application workflows to support researchers in their experimental design and execution.
Introduction to this compound
This compound is a versatile chemical tool featuring three key components: an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected hydrazide. The azide functionality allows for highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] The hydrophilic tetraethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[4][] The Boc (tert-butyloxycarbonyl) protecting group on the hydrazide allows for a stable intermediate that can be deprotected under acidic conditions to reveal a reactive hydrazide, which can then be conjugated to carbonyl-containing molecules like aldehydes and ketones.[6]
Commercial Suppliers
A variety of chemical suppliers offer this compound, often with slight variations in purity and formulation. The following table summarizes key information from several commercial vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| BroadPharm | Azido-PEG4-t-Boc-hydrazide | 1919045-01-4 | C16H31N5O7 | 405.5 | >98% |
| AxisPharm | Azido-PEG4-t-Boc-hydrazide | 1919045-01-4 | C16H31N5O7 | 405.45 | ≥95% |
| Precise PEG | Azido-PEG4-Boc-Hydrazide | 1919045-01-4 | C16H31N5O7 | 405.45 | >96% |
| AChemBlock | This compound | 1919045-01-4 | C16H31N5O7 | 405.45 | 97% |
| Combi-Blocks | Azido-peg4-t-boc-hydrazide | 1919045-01-4 | C16H31N5O7 | 405.45 | 95% |
| Immunomart | This compound | 1919045-01-4 | C16H31N5O7 | 405.45 | 97.0% |
Physicochemical Properties and Handling
-
Solubility: this compound is generally soluble in a range of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[4] The PEG spacer also imparts a degree of aqueous solubility, which is beneficial for bioconjugation reactions.[6]
-
Storage: It is recommended to store this reagent at -20°C for long-term stability.[6] Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation.[3]
Experimental Protocols
The utility of this compound lies in the sequential or orthogonal reactions of its functional groups. A typical experimental workflow involves the reaction of the azide or the deprotected hydrazide, depending on the desired synthetic route.
Boc Deprotection of the Hydrazide
The Boc group is readily removed under acidic conditions to yield the free hydrazide.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
The resulting crude Azido-PEG4-hydrazide TFA salt can be used directly in the next step or purified further.
Hydrazone Formation with a Carbonyl Compound
The deprotected hydrazide readily reacts with aldehydes and ketones to form a stable hydrazone linkage. This reaction is most efficient at a slightly acidic pH.
Materials:
-
Azido-PEG4-hydrazide (deprotected from the previous step)
-
Aldehyde or ketone-containing molecule
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 5.0-7.0)
-
Aniline (B41778) (optional catalyst)
Procedure:
-
Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.
-
Add the deprotected Azido-PEG4-hydrazide to the solution. A 1.5 to 5-fold molar excess of the hydrazide is typically used.
-
If desired, add aniline to a final concentration of 10-20 mM to catalyze the reaction.[7]
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Purify the resulting hydrazone-linked conjugate using an appropriate method, such as size-exclusion chromatography or reversed-phase HPLC.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound can be reacted with a terminal alkyne to form a stable triazole linkage.
Materials:
-
This compound (or the deprotected and/or hydrazone-conjugated form)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
Procedure:
-
Dissolve the azide-containing linker and the alkyne-containing molecule in the reaction solvent.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
In a separate tube, pre-mix the CuSO4 and the ligand (THPTA or TBTA).
-
Add the copper/ligand mixture to the solution of the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Purify the product by chromatography.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where copper is cytotoxic, the azide can be reacted with a strained alkyne (e.g., DBCO, BCN) without the need for a metal catalyst.[8]
Materials:
-
This compound (or its derivatives)
-
Strained alkyne-containing molecule (e.g., DBCO-functionalized)
-
Reaction solvent (e.g., PBS, DMSO, or a mixture)
Procedure:
-
Dissolve the azide-containing linker and the strained alkyne in the chosen solvent.
-
Mix the reactants, typically at or near equimolar ratios.
-
Incubate the reaction at room temperature. Reaction times can vary from 1 to 12 hours depending on the specific strained alkyne and reactants.[3]
-
Monitor the reaction progress by an appropriate analytical method.
-
Purify the final conjugate as needed.
Application Workflows and Signaling Pathways
This compound is a key component in the construction of complex biomolecules. The following diagrams illustrate its role in general bioconjugation and in the synthesis of PROTACs and ADCs.
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 6. Azido-PEG4-t-Boc-hydrazide, 1919045-01-4 | BroadPharm [broadpharm.com]
- 7. Hydrazide | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Storage and Handling of Azido-PEG4-hydrazide-Boc
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG4-hydrazide-Boc is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide (B81097), a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected hydrazide, enables the sequential and specific conjugation of different molecular entities. This guide provides a comprehensive overview of the appropriate storage, handling, and experimental application of this versatile reagent.
Core Properties and Applications
This compound serves as a bridge, connecting two different molecules of interest. The azide group is primed for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry), a highly efficient and specific reaction. The other end features a hydrazide group, which is temporarily protected by a tert-butyloxycarbonyl (Boc) group. Following deprotection under acidic conditions, the revealed hydrazide can react with carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond. The hydrophilic PEG4 spacer enhances the solubility of the resulting conjugate in aqueous media.
A primary application for this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is used to connect the target protein binder to the E3 ligase ligand. It is also utilized in the development of Antibody-Drug Conjugates (ADCs).
Storage and Stability
Proper storage is critical to maintain the integrity and reactivity of this compound. Below is a summary of recommended storage conditions and stability information.
| Parameter | Condition | Notes |
| Storage Temperature (Powder) | -20°C | Store in a tightly sealed container, protected from light. |
| Storage Temperature (In Solvent) | -80°C | Prepare stock solutions with anhydrous solvents. Aliquot to avoid repeated freeze-thaw cycles. |
| Shipping Temperature | Ambient Temperature | The compound is stable for short periods at room temperature. Upon receipt, store at the recommended temperature. |
| Long-term Stability (Powder) | Up to 3 years at -20°C | Stability is dependent on the absence of moisture and light. |
| Long-term Stability (In Solvent) | Up to 1 year at -80°C | Use of anhydrous solvents is crucial to prevent degradation. |
| Hygroscopicity | Potentially hygroscopic | PEG compounds can be hygroscopic. It is advisable to handle the solid in a controlled environment (e.g., glove box) and to always let the vial come to room temperature before opening to minimize moisture condensation. Restore under an inert atmosphere (e.g., argon or nitrogen).[1] |
Handling and Safety
Standard laboratory safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Work Area: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Solubility: The compound is soluble in various organic solvents such as dichloromethane (B109758) (DCM), acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF).
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Experimental Protocols
The use of this compound typically involves a multi-step synthetic sequence. Below are detailed methodologies for the key reactions.
Protocol 1: Boc Deprotection of the Hydrazide Group
This protocol describes the removal of the Boc protecting group to expose the reactive hydrazide.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add Trifluoroacetic Acid (TFA) to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to acid-catalyzed side reactions, a scavenger such as Triisopropylsilane (TIS) can be added (2.5-5% v/v).
-
Stir the reaction mixture at 0°C to room temperature and monitor the progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).
-
The resulting deprotected product (as a TFA salt) can often be used directly in the next step. Alternatively, it can be neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried over anhydrous sodium sulfate (B86663), filtered, and concentrated to yield the free hydrazide.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between the azide group of the linker and an alkyne-containing molecule.
Materials:
-
This compound (or the deprotected version)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Reaction vessel
Procedure:
-
Prepare a stock solution of your alkyne-functionalized molecule in a suitable solvent.
-
In a reaction vessel, dissolve the this compound in the chosen reaction buffer.
-
Add the alkyne-functionalized molecule to the reaction vessel.
-
Prepare a fresh premixed solution of CuSO₄ and the THPTA ligand. A typical ratio is 1:5 copper to ligand.
-
Add the copper/ligand solution to the reaction mixture. The final concentration of copper is typically in the range of 0.1 to 1 mM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. The final concentration of sodium ascorbate is typically 1 to 5 mM.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Once the reaction is complete, it can be quenched by the addition of EDTA to chelate the copper.
-
The resulting triazole-linked conjugate can be purified using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Visualized Workflows
The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving this compound.
References
Methodological & Application
Application Notes and Protocols for Azido-PEG4-hydrazide-Boc in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for utilizing Azido-PEG4-hydrazide-Boc in the synthesis of Antibody-Drug Conjugates (ADCs). This heterobifunctional linker offers a versatile platform for conjugating a cytotoxic payload to an antibody through two distinct chemical reactions: hydrazone ligation and copper-free "click chemistry."
Introduction to this compound
This compound is a hydrophilic, PEGylated linker designed for ADC development. Its key features include:
-
Azide (B81097) Group (N₃): Enables covalent attachment of a payload via strain-promoted alkyne-azide cycloaddition (SPAAC) or copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as click chemistry.[1][2][3]
-
Boc-Protected Hydrazide: The tert-butyloxycarbonyl (Boc) protecting group provides stability during storage and initial reaction steps.[2][4] Upon deprotection under acidic conditions, the reactive hydrazide is exposed, allowing for conjugation to an aldehyde or ketone group on a modified antibody.[2][5]
-
PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[2]
Principle of ADC Synthesis using this compound
The synthesis of an ADC using this linker typically follows a two-stage conjugation strategy:
-
Antibody Modification and Linker Attachment: The antibody is first modified to introduce a reactive carbonyl group (aldehyde or ketone). The this compound linker is then deprotected to reveal the hydrazide, which subsequently reacts with the modified antibody to form a stable hydrazone bond.
-
Payload Conjugation via Click Chemistry: The cytotoxic drug, functionalized with a strained alkyne (e.g., DBCO or BCN), is then "clicked" onto the azide group of the antibody-linker conjugate.[1][6]
This sequential approach allows for a controlled and efficient synthesis process, leading to the formation of a homogeneous ADC.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Various | Heterobifunctional linker |
| Monoclonal Antibody (mAb) | User-defined | Targeting moiety |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Boc deprotection reagent |
| Dichloromethane (DCM) | Fisher Scientific | Solvent for Boc deprotection |
| Sodium meta-periodate (NaIO₄) | Thermo Fisher | Antibody glycosyl oxidation |
| Aniline (B41778) | Sigma-Aldrich | Catalyst for hydrazone formation |
| Alkyne-functionalized cytotoxic drug | User-defined | Payload |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Buffer for antibody reactions |
| Amicon Ultra Centrifugal Filter Units | MilliporeSigma | Buffer exchange and purification |
Step-by-Step Synthesis Protocol
Step 1: Boc Deprotection of this compound
This step removes the Boc protecting group to expose the reactive hydrazide.
-
Dissolve this compound in a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[7] A typical concentration is 1-10 mg/mL.
-
Incubate the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
The resulting deprotected linker, Azido-PEG4-hydrazide, should be used immediately in the next step.
Step 2: Antibody Modification (Aldehyde Generation)
This protocol describes the generation of aldehyde groups on the antibody's carbohydrate domains.
-
Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 10% (v/v) and incubating for 10 minutes.
-
Remove excess periodate (B1199274) and byproducts by buffer exchange into PBS, pH 7.4 using an appropriate centrifugal filter unit.
Step 3: Conjugation of Deprotected Linker to the Antibody
-
To the aldehyde-modified antibody (from Step 2), add the deprotected Azido-PEG4-hydrazide (from Step 1) at a 10-20 molar excess relative to the antibody.
-
Add aniline to a final concentration of 1 mM to catalyze the hydrazone bond formation.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify the antibody-linker conjugate by size-exclusion chromatography (SEC) or dialysis to remove excess linker and aniline.
Step 4: Conjugation of the Cytotoxic Payload via Click Chemistry
This final step attaches the drug payload to the antibody-linker conjugate.
-
Dissolve the alkyne-functionalized cytotoxic drug in a compatible organic solvent (e.g., DMSO).
-
Add the drug solution to the purified antibody-linker conjugate (from Step 3) at a 3-5 molar excess.
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the final Antibody-Drug Conjugate (ADC) using SEC to remove unconjugated drug and other impurities.[8]
-
Characterize the final ADC for Drug-to-Antibody Ratio (DAR), purity, and aggregation.
Quantitative Data Summary
The following table provides expected ranges for key quantitative parameters in the ADC synthesis process. Actual results may vary depending on the specific antibody, payload, and reaction conditions.
| Parameter | Typical Range | Method of Analysis |
| Boc Deprotection Efficiency | >95% | Mass Spectrometry, NMR |
| Linker-to-Antibody Ratio | 2-4 | UV-Vis Spectroscopy, Mass Spectrometry |
| Drug-to-Antibody Ratio (DAR) | 2-4 | UV-Vis Spectroscopy, HIC, Mass Spectrometry |
| Final ADC Purity | >95% | SEC-HPLC |
| Monomer Content | >98% | SEC-HPLC |
Visualizations
Chemical Reaction Scheme
Caption: Chemical reaction scheme for ADC synthesis.
Experimental Workflow
Caption: Experimental workflow for ADC synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azido-PEG4-t-Boc-hydrazide, 1919045-01-4 | BroadPharm [broadpharm.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Azido-PEG4-hydrazide HCl Salt, 2170240-96-5 | BroadPharm [broadpharm.com]
- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application of Azido-PEG4-hydrazide-Boc in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of two distinct ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component that dictates the efficacy, selectivity, and drug-like properties of the PROTAC.[1][3] Among the various linker chemotypes, those based on polyethylene (B3416737) glycol (PEG) have become a cornerstone of PROTAC design, primarily due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility for efficient ternary complex formation.[4][5][6]
This document provides detailed application notes and protocols for the use of Azido-PEG4-hydrazide-Boc , a versatile, heterobifunctional PEG linker, in the development of novel PROTACs. This linker features two distinct reactive handles: an azide (B81097) group for facile and specific conjugation via "click chemistry," and a Boc-protected hydrazide, which can be deprotected to form a stable hydrazone linkage with a carbonyl-containing ligand. This dual functionality allows for a highly modular and strategic approach to PROTAC synthesis.
The Role of this compound in PROTAC Design
This compound offers a unique combination of features that address key challenges in PROTAC development:
-
Modular Synthesis: The orthogonal reactivity of the azide and the protected hydrazide allows for a controlled, stepwise synthesis. The azide group can be selectively reacted with an alkyne-functionalized molecule using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and high-yielding click chemistry reaction.[1][3][7] Subsequently, the Boc protecting group can be removed under acidic conditions to reveal the hydrazide, which can then be conjugated to a second molecule containing an aldehyde or ketone.
-
Enhanced Physicochemical Properties: The PEG4 spacer is hydrophilic, which can significantly improve the aqueous solubility of the final PROTAC molecule—a common hurdle for these often large and lipophilic compounds.[3][4][5][6] Improved solubility is crucial for bioavailability and formulation.
-
Optimized Ternary Complex Formation: The flexibility and length of the PEG4 linker are critical for enabling the proper orientation of the POI and E3 ligase, facilitating the formation of a stable and productive ternary complex.[1] This is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by co-opting the ubiquitin-proteasome system (UPS). The process begins with the PROTAC simultaneously binding to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the POI. After polyubiquitination, the POI is recognized and degraded by the 26S proteasome, while the PROTAC is released to repeat the cycle.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Data Presentation
The optimization of the linker is an empirical process, and its length and composition significantly impact the degradation efficiency (DC50) and maximal degradation (Dmax) of the resulting PROTAC. The following tables summarize representative data from published studies on PROTACs with varying PEG linker lengths to illustrate these critical relationships.
Table 1: Representative Degradation Efficacy of a BET-Family PROTAC with Varying PEG Linker Lengths
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC A | 2-PEG units | 55 | 85 | HeLa |
| Hypothetical PROTAC B | 4-PEG units | 15 | >95 | HeLa |
| Hypothetical PROTAC C | 6-PEG units | 40 | 90 | HeLa |
Data is illustrative and compiled from various sources in the literature to show typical trends.[1] DC50 and Dmax values are target and cell-line dependent.
Table 2: Representative Physicochemical and Permeability Data for PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | Permeability (PAMPA, 10⁻⁶ cm/s) |
| Hypothetical PROTAC A | 2-PEG units | 850 | 3.5 | 1.2 |
| Hypothetical PROTAC B | 4-PEG units | 938 | 3.1 | 0.8 |
| Hypothetical PROTAC C | 6-PEG units | 1026 | 2.7 | 0.5 |
Data is illustrative and compiled from various sources in the literature.[4] cLogP is the calculated octanol-water partition coefficient. PAMPA is the Parallel Artificial Membrane Permeability Assay.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a hypothetical PROTAC using this compound and its subsequent biological evaluation.
Synthetic Workflow
The synthesis involves a two-stage conjugation strategy. First, the azide moiety of the linker is coupled to an alkyne-functionalized E3 ligase ligand via CuAAC. Following purification, the Boc protecting group is removed, and the resulting free hydrazide is reacted with a POI ligand containing a ketone or aldehyde to form the final PROTAC.
Caption: A modular workflow for PROTAC synthesis using the linker.
Protocol 1: Synthesis of a Representative PROTAC
Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a reaction vial, dissolve the alkyne-functionalized E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of tert-butanol (B103910) and water.
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (B8700270) (0.3 equivalents).
-
Add an aqueous solution of copper(II) sulfate (B86663) pentahydrate (0.1 equivalents).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the E3-linker-hydrazide-Boc intermediate.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) (20-30% v/v in DCM) dropwise.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor for the disappearance of the starting material by LC-MS.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) several times to remove residual TFA. The resulting TFA salt of the free hydrazide is often used directly in the next step without further purification.
Step 3: Hydrazone Formation
-
Dissolve the crude free hydrazide intermediate from Step 2 in a suitable solvent such as methanol (B129727) or ethanol.
-
Add the aldehyde- or ketone-functionalized POI ligand (1.0 equivalent) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature overnight. Monitor the formation of the hydrazone product by LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Characterize the final product by HRMS and ¹H NMR.
Protocol 2: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with the synthesized PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, denature by boiling in Laemmli sample buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Add a chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC molecule for a desired period (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
Conclusion
This compound is a highly valuable chemical tool for the modular synthesis of PROTACs. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, facilitates the creation of potent and drug-like protein degraders. The provided protocols offer a comprehensive framework for the synthesis and evaluation of novel PROTACs using this versatile linker, empowering researchers to accelerate their drug discovery programs in the exciting field of targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Azido-PEG4-hydrazide-Boc in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Azido-PEG4-hydrazide-Boc in two common click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This versatile bifunctional linker, featuring a terminal azide (B81097) for click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a protected hydrazide, is a valuable tool in bioconjugation, drug delivery, and the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound and Click Chemistry
This compound is a chemical linker designed for covalent modification of molecules. Its key features include:
-
Azide Group (N₃): Enables highly selective and bioorthogonal conjugation to molecules containing a terminal alkyne (via CuAAC) or a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), through the copper-free SPAAC reaction.[1]
-
PEG4 Spacer: The tetraethylene glycol spacer enhances the solubility of the resulting conjugate in aqueous media and reduces potential aggregation, which is particularly beneficial for biological applications.[1]
-
Boc-protected Hydrazide: The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to reveal a reactive hydrazide.[2] This hydrazide can then be conjugated to molecules containing carbonyl groups (aldehydes or ketones) to form a stable hydrazone linkage.[3]
Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for creating complex molecular architectures from smaller building blocks.[4][5] The CuAAC and SPAAC reactions are premier examples of click chemistry due to their efficiency and biocompatibility.[4][6]
Data Presentation: Quantitative Reaction Parameters
The following tables summarize typical quantitative parameters for CuAAC and SPAAC reactions involving azido-PEG linkers. Note that these values may require optimization depending on the specific substrates and desired outcome.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | The limiting reagent. |
| This compound | 1.1 - 1.5 equivalents | A slight excess of the azide can help drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | Precursor for the Cu(I) catalyst. |
| Sodium Ascorbate | 0.1 - 0.5 equivalents (10-50 mol%) | Reducing agent to generate and maintain Cu(I). A fresh solution should be used. |
| Copper(I)-stabilizing Ligand (e.g., THPTA, TBTA) | 0.05 - 0.5 equivalents (5-50 mol%) | Stabilizes the Cu(I) catalyst, enhances reaction rate, and protects biomolecules. |
| Solvent | Aqueous buffer (e.g., PBS), DMF, DMSO, t-BuOH/H₂O | Choice depends on the solubility of the substrates. Co-solvents can be used. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 1 - 12 hours | Monitored by TLC or LC-MS. Can be faster with higher concentrations. |
| Yield | >90% | Generally high to quantitative yields are achieved.[7] |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Parameters
| Parameter | Recommended Range | Notes |
| Strained Alkyne (e.g., DBCO, BCN) | 1 equivalent | The limiting reagent. |
| This compound | 1.1 - 5 equivalents | A slight to moderate excess can improve reaction kinetics. |
| Solvent | Aqueous buffer (e.g., PBS, HEPES), DMSO, DMF | Highly dependent on the application; aqueous buffers are common for bioconjugation. |
| Temperature | 4°C to 37°C | Reaction proceeds well at physiological temperatures. Lower temperatures may require longer reaction times. |
| Reaction Time | 1 - 24 hours | Kinetics are generally slower than CuAAC but still highly efficient. Can be monitored by UV-Vis by observing the disappearance of the DBCO absorbance at ~310 nm.[8] |
| Yield | High to Quantitative | Often proceeds to completion due to the high reactivity of the strained alkyne. |
| Second-Order Rate Constant (k₂) | ~0.1 - 2.0 M⁻¹s⁻¹ (for DBCO derivatives) | The presence of a PEG linker can increase the reaction rate by reducing steric hindrance.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating this compound to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., deionized water, PBS, DMF, DMSO, or a mixture like t-BuOH/H₂O)
-
Nitrogen or Argon gas (optional, for degassing)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents in the chosen solvent. For aqueous reactions, use deionized water or a suitable buffer like PBS. For organic-soluble substrates, DMSO or DMF can be used.
-
Prepare a fresh solution of Sodium Ascorbate immediately before use to ensure its reducing activity.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the alkyne-functionalized molecule (1 equivalent) and this compound (1.1-1.5 equivalents) in the reaction solvent.
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Catalyst Addition:
-
In a separate tube, premix the CuSO₄ solution and the THPTA or TBTA ligand solution. A 1:5 molar ratio of Cu:ligand is common.[11]
-
Add the copper/ligand premix to the reaction mixture.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Purification:
-
Upon completion, the product can be purified to remove the copper catalyst and unreacted starting materials. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): Effective for separating larger bioconjugates from smaller molecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution purification.[5]
-
Dialysis: Useful for removing small molecule impurities from macromolecular products.
-
Silica Gel Chromatography: For small molecule products synthesized in organic solvents.
-
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a copper-free method for conjugating this compound to a molecule functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
This compound
-
Strained alkyne-functionalized molecule (e.g., DBCO-protein)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO or DMF (for dissolving the linker if necessary)
Procedure:
-
Reagent Preparation:
-
Dissolve the strained alkyne-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL for a protein).[1]
-
Prepare a stock solution of this compound in DMSO or DMF.
-
-
Reaction Setup:
-
Add the this compound stock solution to the solution of the strained alkyne-functionalized molecule. A molar excess of the azide (typically 2-10 fold) is used to ensure efficient conjugation.[12]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<10%) to prevent denaturation if working with proteins.[1]
-
-
Incubation:
-
Monitoring the Reaction (Optional):
-
Purification:
-
Remove excess unreacted this compound and other small molecules using methods appropriate for the product:
-
Size-Exclusion Chromatography (SEC) or Desalting Columns: Ideal for purifying proteins and other macromolecules.[1]
-
Dialysis: An effective method for removing small molecules from large bioconjugates.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for purifying small molecule conjugates and peptides.
-
-
Mandatory Visualizations
PROTAC Synthesis and Mechanism of Action Workflow
The following diagram illustrates the general workflow for synthesizing a PROTAC using this compound and its subsequent mechanism of action.
Caption: PROTAC synthesis workflow and mechanism of action.
Logical Relationship for Click Chemistry Choices
The following diagram outlines the decision-making process for choosing between CuAAC and SPAAC for a given application.
Caption: Decision tree for selecting a click chemistry method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. blob.phenomenex.com [blob.phenomenex.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of Boc-Hydrazide for Subsequent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for hydrazides in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its stability under various conditions and its facile removal under acidic conditions make it an invaluable tool. The deprotection of Boc-hydrazide is a critical step to liberate the free hydrazine (B178648), which can then participate in a variety of subsequent reactions to form key structural motifs in bioactive molecules, such as hydrazones, pyrazoles, and peptides.
This document provides detailed application notes and protocols for the deprotection of Boc-hydrazide, focusing on the most common and effective methods. It includes a comparative analysis of different reaction conditions, detailed experimental procedures, and a workflow for its application in solid-phase peptide synthesis and the synthesis of heterocyclic compounds.
Data Presentation: Comparison of Deprotection Methods
The selection of the appropriate deprotection method depends on the substrate's sensitivity to acidic conditions and the desired scale of the reaction. The following table summarizes quantitative data for common Boc-hydrazide deprotection methods, offering a clear comparison of their efficiency.
| Deprotection Reagent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference |
| 50% TFA | Boc-protected peptide-resin | DCM | Room Temp | 30 min | >95 | >90 | [1] |
| 100% TFA | Boc-protected peptide-resin | None | Room Temp | 5 min | Variable | ~86 | [1] |
| 4M HCl in Dioxane | Boc-amino acid | Dioxane | Room Temp | 30 min | >95 | High | [2] |
| 5% HCl (aq) in Acetone | Boc-peptide-hydrazide on resin | Acetone | Not Specified | Not Specified | Good | Not Specified | [3] |
| Trifluoromethanesulfonic acid (TfOH) | Boc-arylhydrazide | CF3CH2OH/CH2Cl2 | -40 | 1.5 min | 60-86 | >90 | [4] |
| Gaseous HCl | Boc-Phe-Gly-OMe | Solvent-free | Not Specified | Not Specified | Quantitative | High | [5] |
Experimental Protocols
Herein are detailed methodologies for the most frequently employed deprotection procedures for Boc-hydrazide.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for the removal of the Boc group.
Materials:
-
Boc-protected hydrazide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected hydrazide in DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.
-
To the stirred solution, add an equal volume of TFA (creating a 50% TFA/DCM solution).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with toluene (B28343) can be performed.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected hydrazine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is another robust procedure, often yielding the hydrochloride salt of the deprotected hydrazine, which can be advantageous for purification and stability.
Materials:
-
Boc-protected hydrazide
-
4M HCl in 1,4-dioxane (B91453)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the Boc-protected hydrazide in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the stirred solution of the substrate.
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours. The deprotected hydrazine hydrochloride salt may precipitate out of the solution during the reaction.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the solid by filtration using a Buchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain the pure hydrazine hydrochloride salt.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce precipitation.
Mandatory Visualization
Experimental Workflow: Solid-Phase Synthesis of a Peptide Hydrazide
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide hydrazide, highlighting the crucial Boc deprotection step in each cycle.
Caption: Workflow for Solid-Phase Peptide Synthesis of a Peptide Hydrazide.
Logical Relationship: Synthesis of Pyrazolone (B3327878) Derivatives
This diagram illustrates the logical progression from a Boc-protected hydrazide to a bioactive pyrazolone derivative.
Caption: Synthesis of Pyrazolone Derivatives Post-Boc Deprotection.
References
- 1. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 4. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation of Peptides with Azido-PEG4-hydrazide-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the bioconjugation of peptides with Azido-PEG4-hydrazide-Boc. This heterobifunctional linker is a valuable tool in bioconjugation, enabling the introduction of a polyethylene (B3416737) glycol (PEG) spacer and an azide (B81097) functional group to a peptide of interest. The azide group can be subsequently used for "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the attachment of reporter molecules, drugs, or other biomolecules.[1] The Boc-protected hydrazide allows for a chemoselective ligation with an aldehyde or ketone group on the target peptide, forming a stable hydrazone bond.[2]
These protocols will cover the essential steps for successful bioconjugation, including the introduction of a carbonyl group into the peptide, the deprotection of the Boc group, the hydrazone ligation reaction, and the characterization of the final conjugate.
Key Applications
-
Peptide PEGylation: The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of peptides.[2]
-
Site-Specific Labeling: Enables the precise attachment of functional moieties to a peptide for applications in diagnostics and therapeutics.[3]
-
Drug Delivery: Facilitates the development of peptide-drug conjugates.[4]
-
Cellular Imaging: Allows for the fluorescent labeling of peptides to visualize their localization and trafficking in live cells.[5]
Experimental Protocols
Protocol 1: Introduction of an Aldehyde Group into a Peptide
For the hydrazide group of this compound to react, the peptide of interest must contain a carbonyl group (aldehyde or ketone). Below are two common methods to achieve this.
Method A: Oxidation of an N-terminal Serine or Threonine Residue
This method generates an N-terminal glyoxylyl group.[5]
-
Materials:
-
Peptide with an N-terminal serine or threonine residue
-
Sodium periodate (B1199274) (NaIO₄)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.0
-
Desalting column (e.g., PD-10)
-
-
Procedure:
-
Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a fresh solution of 100 mM sodium periodate in the reaction buffer.
-
Add the sodium periodate solution to the peptide solution to a final concentration of 10 mM.
-
Incubate the reaction mixture in the dark at room temperature for 15-30 minutes.
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 20 mM and incubating for 5 minutes.
-
Remove excess sodium periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with 0.1 M sodium acetate (B1210297) buffer, pH 4.5.
-
The resulting peptide now contains an N-terminal aldehyde group and is ready for conjugation.
-
Method B: Enzymatic Generation of a Formylglycine (FGly) Residue
This method utilizes the formylglycine-generating enzyme (FGE) to oxidize a cysteine residue within a specific consensus sequence (Cys-X-Pro-X-Arg) to an aldehyde-containing formylglycine.[6]
-
Materials:
-
Peptide containing the FGE consensus sequence (e.g., LCTPSR)
-
Formylglycine-generating enzyme (FGE)
-
FGE reaction buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)
-
-
Procedure:
-
Dissolve the peptide in the FGE reaction buffer.
-
Add FGE to the peptide solution (the optimal enzyme-to-substrate ratio should be determined empirically).
-
Incubate the reaction at 37°C for 4-16 hours.
-
The aldehyde-tagged peptide can be purified by standard chromatographic methods (e.g., reverse-phase HPLC) if necessary.
-
Protocol 2: Bioconjugation of Aldehyde-Tagged Peptide with this compound
This protocol describes the deprotection of the Boc group and the subsequent hydrazone ligation.
-
Materials:
-
Aldehyde-tagged peptide (from Protocol 1)
-
This compound
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)
-
Ligation Buffer: 0.1 M sodium acetate buffer, pH 4.5-5.5
-
Aniline (B41778) (optional, as a catalyst)[7]
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system: Reverse-phase high-performance liquid chromatography (RP-HPLC)
-
-
Procedure:
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in the deprotection solution.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
The resulting deprotected Azido-PEG4-hydrazide is ready for the ligation reaction. For immediate use, it can be dissolved in the ligation buffer.
Step 2: Hydrazone Ligation
-
Dissolve the aldehyde-tagged peptide in the ligation buffer to a final concentration of 1-10 mM.
-
Dissolve the deprotected Azido-PEG4-hydrazide in a minimal amount of DMF or DMSO and add it to the peptide solution. A 2- to 10-fold molar excess of the hydrazide linker over the peptide is recommended.
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.[7]
-
Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by RP-HPLC or LC-MS.
-
Upon completion, the reaction mixture can be directly purified by RP-HPLC.
-
Protocol 3: Characterization of the Peptide-PEG-Azide Conjugate
A. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is used to purify the conjugate and to assess its purity.[8][9]
-
Instrumentation: An HPLC system equipped with a C18 column and a UV detector.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Procedure:
-
Inject the reaction mixture onto the C18 column.
-
Elute the components using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
The successful conjugate will have a longer retention time than the unconjugated peptide due to the hydrophobicity of the PEG linker.
-
Collect the fractions corresponding to the conjugate peak for further analysis.
-
B. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the conjugate by determining its molecular weight.[10]
-
Instrumentation: Electrospray ionization (ESI) or Matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Procedure:
-
Analyze the purified conjugate by MS.
-
The expected mass of the conjugate will be the sum of the mass of the peptide and the mass of the Azido-PEG4-hydrazide linker, minus the mass of a water molecule (lost during hydrazone formation).
-
Data Presentation
Table 1: Quantitative Analysis of a Model Peptide Conjugation
This table presents hypothetical data for the conjugation of a model aldehyde-tagged peptide with Azido-PEG4-hydrazide. The reaction efficiency is determined by integrating the peak areas from the RP-HPLC chromatogram.
| Reaction Component | Retention Time (min) | Peak Area (%) | Conjugation Efficiency (%) |
| Unconjugated Peptide | 12.5 | 15 | \multirow{2}{*}{85} |
| Peptide-PEG-Azide Conjugate | 18.2 | 85 |
Visualizations
Experimental Workflow
Caption: Workflow for the bioconjugation of a peptide with Azido-PEG4-hydrazide.
Logical Relationship: Click Chemistry Application
Caption: Subsequent applications of the azide-functionalized peptide via click chemistry.
Signaling Pathway Example: Peptide-Based Imaging of Receptor Internalization
This diagram illustrates a hypothetical scenario where a peptide ligand, labeled with a fluorophore via the Azido-PEG4 linker, is used to visualize the internalization of its target receptor.
Caption: Visualization of receptor-mediated endocytosis using a labeled peptide ligand.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. sketchviz.com [sketchviz.com]
- 3. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Sequence and Conformational Analysis of Peptide-Polymer Bioconjugates by Multidimensional Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Site-Specific Antibody Labeling with Azido-PEG4-hydrazide-Boc
Introduction
The site-specific modification of monoclonal antibodies (mAbs) is a cornerstone of modern biopharmaceutical development, enabling the creation of advanced therapeutics such as Antibody-Drug Conjugates (ADCs). The Azido-PEG4-hydrazide-Boc linker is a heterobifunctional reagent designed to facilitate a precise, two-stage conjugation strategy. This approach leverages the conserved glycosylation sites within the Fc region of an antibody to introduce an azide (B81097) handle for subsequent bioorthogonal "click chemistry" reactions.
This method offers significant advantages over random conjugation techniques (e.g., targeting lysine (B10760008) residues), which often yield heterogeneous products with unpredictable pharmacokinetic profiles. By targeting the glycans, which are located far from the antigen-binding Fab regions, this strategy ensures that the antibody's immunoreactivity is preserved.[1][2]
The workflow involves three primary phases:
-
Antibody Modification: Mild oxidation of the antibody's carbohydrate side-chains to generate reactive aldehyde groups.
-
Linker Conjugation: Attachment of the Azido-PEG4-hydrazide linker via a stable hydrazone bond.
-
Payload Attachment: Conjugation of a payload (e.g., a cytotoxic drug, a fluorescent dye, or a biotin (B1667282) tag) equipped with a compatible alkyne group using click chemistry.
The azide group of the linker serves as a bioorthogonal handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[3][4] The Boc-protected hydrazide allows for a controlled reaction with the antibody's newly formed aldehydes after a simple deprotection step. The PEG4 spacer enhances the linker's hydrophilicity, which can improve the solubility and reduce aggregation of the final conjugate.[5]
Principle of the Method
The conjugation process is a sequential, chemoselective strategy. First, the vicinal diols present in the sugar residues of the antibody's N-linked glycans are oxidized with sodium meta-periodate (NaIO₄) to create aldehyde functionalities.[6][7][8] This reaction is highly specific to the carbohydrate moieties, leaving the protein structure intact.
Separately, the tert-butyloxycarbonyl (Boc) protecting group on the this compound linker is removed using a strong acid, such as trifluoroacetic acid (TFA), to expose the reactive hydrazide.[9][10] This deprotected linker is then introduced to the oxidized antibody. The hydrazide group nucleophilically attacks the aldehyde groups, forming a stable hydrazone bond.[11]
The result is an azide-functionalized antibody, ready for the final conjugation step. This antibody can be reacted with any alkyne-modified molecule of interest via click chemistry, providing a modular and highly efficient platform for generating homogenous antibody conjugates.
Data Presentation
Characterization of the final antibody conjugate is critical to ensure quality and consistency. The following table summarizes typical quantitative data obtained from the site-specific labeling of an IgG antibody using the glycan oxidation and Azido-PEG4-hydrazide strategy, followed by a click chemistry reaction.
| Parameter | Representative Result | Method of Analysis |
| Average Drug-to-Antibody Ratio (DAR) | 1.8 - 2.0 | Hydrophobic Interaction Chromatography (HIC-HPLC), LC-MS[12][13][14] |
| Conjugation Efficiency (Click Reaction) | >95% | LC-MS[4] |
| Purity (Final Conjugate) | >98% | Size-Exclusion Chromatography (SEC-HPLC) |
| Aggregate Content | <2% | Size-Exclusion Chromatography (SEC-HPLC) |
| Antigen Binding Affinity (vs. native Ab) | No significant change | ELISA, Surface Plasmon Resonance (SPR) |
Experimental Protocols
Protocol 1: Oxidation of Antibody Glycans
This protocol describes the generation of aldehyde groups on a monoclonal antibody by oxidizing its carbohydrate moieties.
Materials:
-
Monoclonal antibody (mAb) at 2-10 mg/mL
-
Sodium meta-periodate (NaIO₄)
-
Quenching Solution: 1 M Ethylene Glycol
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Buffer Exchange: Exchange the antibody buffer to Oxidation Buffer using a desalting column or dialysis cassette. Adjust the antibody concentration to 2-10 mg/mL.
-
Prepare Periodate (B1199274) Solution: Immediately before use, prepare a 100 mM solution of NaIO₄ in deionized water.
-
Oxidation Reaction: In a light-blocking tube, add the NaIO₄ solution to the antibody solution to a final concentration of 10 mM. (For example, add 100 µL of 100 mM NaIO₄ to 900 µL of antibody solution).[7][16]
-
Incubation: Incubate the reaction for 30 minutes at room temperature, protected from light.[7][17]
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 5-10 minutes at room temperature.
-
Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with Conjugation Buffer (0.1 M Sodium Acetate, pH 5.5) to remove excess periodate and quenching reagent. The antibody is now ready for conjugation.[1]
Protocol 2: Linker Preparation and Conjugation
This protocol details the deprotection of this compound and its conjugation to the oxidized antibody.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Oxidized antibody from Protocol 1
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Aniline (B41778) (optional, as a catalyst)[6]
-
Desalting columns
Procedure:
-
Boc Deprotection of Linker:
-
Caution: This step must be performed in a fume hood using anhydrous solvents. Do not expose the antibody to TFA.
-
Dissolve this compound in a minimal volume of anhydrous DCM.
-
Add an equal volume of TFA and stir the reaction at room temperature for 1-2 hours.[9][18][19]
-
Monitor deprotection by LC-MS.
-
Remove the DCM and excess TFA in vacuo. Co-evaporate with toluene (B28343) or methanol (B129727) to remove residual acid. The resulting product is Azido-PEG4-hydrazide (TFA salt).
-
-
Prepare Linker Stock Solution: Immediately before use, dissolve the deprotected Azido-PEG4-hydrazide linker in anhydrous DMSO to prepare a 50 mM stock solution.[1]
-
Conjugation Reaction:
-
To the purified oxidized antibody (in Conjugation Buffer), add the Azido-PEG4-hydrazide stock solution to achieve a 50-fold molar excess of linker to antibody.[20]
-
Optional Catalyst: For improved efficiency, aniline can be added to a final concentration of 10-20 mM.[6]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification: Remove excess linker by purifying the antibody conjugate using a desalting column, exchanging the buffer to a suitable storage buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.
-
Characterization: Confirm the incorporation of the azide group by mass spectrometry (LC-MS). The azide-functionalized antibody is now ready for click chemistry.[21][22]
Protocol 3: Click Chemistry Reaction (SPAAC Example)
This protocol describes the conjugation of a DBCO-functionalized payload to the azide-functionalized antibody via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials:
-
Azide-functionalized antibody from Protocol 2 in PBS, pH 7.4
-
DBCO-functionalized payload (e.g., DBCO-drug, DBCO-fluorophore)
-
Anhydrous DMSO
-
Purification system (e.g., SEC-HPLC or desalting columns)
Procedure:
-
Prepare Payload Stock Solution: Dissolve the DBCO-functionalized payload in anhydrous DMSO to a concentration of 10-20 mM.
-
Click Reaction:
-
To the azide-functionalized antibody (typically at 2-5 mg/mL), add the DBCO-payload stock solution to achieve a 3- to 5-fold molar excess.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction for 4-12 hours at room temperature or 12-24 hours at 4°C.[4]
-
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the conjugate and consumption of the starting materials.
-
Purification: Purify the final antibody conjugate using SEC-HPLC or desalting columns to remove unreacted payload and any aggregates.
-
Final Characterization: Characterize the purified conjugate for purity, aggregation (SEC-HPLC), and drug-to-antibody ratio (HIC-HPLC, LC-MS). Confirm that antigen-binding activity is retained via ELISA or SPR.
Visualizations
Caption: Experimental workflow for site-specific antibody labeling.
Caption: Chemical reaction pathway for antibody conjugation.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. An Enzyme-Mediated Methodology for the Site-Specific Radiolabeling of Antibodies Based on Catalyst-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. steinbrenner.de [steinbrenner.de]
- 6. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 9. benchchem.com [benchchem.com]
- 10. genscript.com [genscript.com]
- 11. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. biotium.com [biotium.com]
- 17. abcam.com [abcam.com]
- 18. Boc Deprotection - TFA [commonorganicchemistry.com]
- 19. rsc.org [rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. Structural Characterization of Antibodies by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 22. Mass spectrometry, a tool for the characterisation of monoclonal antibodies [a3p.org]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept that describes reactions with high yields, stereospecificity, and broad functional group tolerance.[1][2][3] This reaction facilitates the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide (B81097) and a terminal alkyne.[1][4] Due to its reliability, versatility, and biocompatibility, CuAAC has become an indispensable tool in drug discovery, bioconjugation, medicinal chemistry, and materials science.[1][3][5][6] The reaction's key advantages include its rapid kinetics, near-quantitative yields, minimal byproducts, and the ability to be performed under mild, often aqueous, conditions.[1][2][6]
Mechanism of Action
The CuAAC reaction proceeds through a catalytic cycle initiated by a copper(I) species. While the precise mechanism can vary, a widely accepted pathway involves the formation of a dinuclear copper intermediate.[7][8] The cycle begins with the coordination of a copper(I) catalyst to the terminal alkyne, forming a copper-acetylide intermediate.[] An azide then coordinates to the copper center, leading to the formation of a six-membered metallacycle.[8][10] This intermediate undergoes ring contraction and subsequent protonolysis, which releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[7][10]
Data Presentation
Quantitative data for typical CuAAC reactions are summarized below for easy reference and comparison.
Table 1: Typical Reaction Components and Conditions
| Component | Recommended Concentration/Loading | Key Considerations |
|---|---|---|
| Copper (Cu) Source | 1-10 mol% (organic synthesis)[11] 50-250 µM (bioconjugation)[12] | Cu(II) salts like CuSO₄·5H₂O are common and require a reducing agent.[11] Cu(I) salts (e.g., CuI, CuBr) can be used directly, often in organic solvents.[11] |
| Reducing Agent | 10-50 mol% (or 5-50 mM) | Sodium ascorbate (B8700270) is the most popular choice for reducing Cu(II) to the active Cu(I) state.[12][13] It should be prepared fresh.[4][14] |
| Ligand | 1:1 to 5:1 ligand-to-copper ratio[15][16] | Ligands stabilize the Cu(I) oxidation state and accelerate the reaction.[7] THPTA is common for aqueous/bioconjugation reactions.[14][15] TBTA is often used in organic synthesis.[7] |
| Reactants | 1:1 to 1:1.2 (Azide:Alkyne or vice versa) | A slight excess of one reagent can help drive the reaction to completion.[15] For bioconjugation, molar ratios can be higher (e.g., 1:4 to 1:10).[14] |
| Solvents | Dependant on substrate solubility | Mixtures of water and t-butanol or DMSO are common.[7] For bioconjugation, aqueous buffers (e.g., PBS, pH 7.4) are used.[14][15] |
| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at room temperature.[15] For sterically hindered substrates, gentle heating (e.g., 35-60 °C) may be required.[11][17] |
| Reaction Time | 30 minutes to 24 hours | Reaction progress should be monitored by TLC or LC-MS.[4][11] Bioconjugation reactions are often complete within 30-60 minutes.[4][14] |
Table 2: Troubleshooting Guide for CuAAC Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low or No Yield | Inactive catalyst (Cu(I) oxidized). | Prepare sodium ascorbate solution fresh. Degas solvents to remove oxygen. Ensure the ligand-to-copper ratio is optimal (typically ≥1:1).[4][15] |
| Poor reagent purity. | Use high-purity starting materials and solvents. Purify reagents if necessary.[15] | |
| Substrate-specific issues (steric hindrance, chelating groups). | Increase reaction time or temperature.[15] For substrates with chelating groups (e.g., thiols), increase catalyst/ligand concentration or add sacrificial metals like Zn(II).[13][15] | |
| Side Reactions | Oxidative homocoupling of the alkyne (Glaser coupling). | Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present to maintain copper in the +1 state.[10] |
| | Protein damage or aggregation (bioconjugation). | Use a protective ligand like THPTA. Add aminoguanidine (B1677879) to scavenge reactive byproducts from ascorbate oxidation.[13][16] Avoid adding ascorbate directly to the copper solution without a ligand present.[16] |
Experimental Protocols & Workflow
The general workflow for a CuAAC reaction involves preparation of reagents, reaction setup, monitoring, and finally, purification of the triazole product.
References
- 1. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Recent Advances in Biomedical Applications of Click Chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioclone.net [bioclone.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 15. benchchem.com [benchchem.com]
- 16. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Detailed Guide to DBCO and BCN in Bioconjugation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become an indispensable tool in the field of bioconjugation, offering a robust and bioorthogonal method for covalently linking molecules under physiological conditions.[1][2] This copper-free click chemistry reaction circumvents the cytotoxicity associated with copper catalysts, making it ideal for applications in live-cell imaging, proteomics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).[2][3]
At the heart of SPAAC are strained cyclooctynes, with Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) being two of the most prominent reagents.[4] Both react readily with azides to form a stable triazole linkage, yet they possess distinct properties that make them suitable for different experimental designs.[3] This document provides a detailed comparison of DBCO and BCN, complete with quantitative data, experimental protocols, and visual diagrams to guide researchers in selecting the optimal reagent for their specific application.
Comparative Analysis of DBCO and BCN
The choice between DBCO and BCN hinges on a careful consideration of reaction kinetics, stability, and physicochemical properties.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for DBCO and BCN, providing a basis for easy comparison.
Table 1: Second-Order Rate Constants for SPAAC Reactions [3][5]
| Cyclooctyne (B158145) | Azide Reactant | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| DBCO | Benzyl azide | 0.24 | CH₃CN:H₂O (3:1) |
| BCN | Benzyl azide | 0.07 | CH₃CN:H₂O (3:1) |
| DBCO | Phenyl azide | 0.033 | CH₃CN:H₂O (3:1) |
| BCN | Phenyl azide | 0.2 | CH₃CN:H₂O (3:1) |
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[3]
Table 2: Stability of DBCO and BCN Linkers under Various Conditions
| Condition | DBCO Stability | BCN Stability | Key Observations |
| Glutathione (GSH) | Less stable | More stable | BCN is significantly more stable in the presence of this common intracellular antioxidant. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Unstable over 24 hours | More stable | BCN is a better choice when reducing conditions are required. |
| Acidic Conditions | Prone to rearrangement | Labile, can form inactive species | Both linkers have limitations under acidic conditions. |
| Aqueous Buffers (e.g., PBS) | Generally stable, but can lose reactivity over time | Generally stable | DBCO's reactivity can decrease over a month at -20°C due to oxidation and hydration. |
Table 3: Physicochemical Properties of DBCO and BCN [6]
| Property | DBCO | BCN | Implications |
| Structure | Bulky, aromatic | Compact, non-aromatic | BCN's smaller size may be advantageous in sterically hindered environments. |
| Lipophilicity | Higher | Lower | BCN's lower lipophilicity can improve the solubility of the final conjugate in aqueous buffers. |
| Size | Larger | Smaller | The smaller size of BCN may be beneficial for cellular uptake and to minimize disruption of biomolecule function. |
Mandatory Visualizations
To further elucidate the concepts and workflows, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments involving SPAAC with DBCO and BCN.
Protocol 1: Antibody Labeling with DBCO-NHS Ester
This protocol describes the conjugation of a DBCO moiety to an antibody via an N-hydroxysuccinimide (NHS) ester, followed by the SPAAC reaction with an azide-modified molecule.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS, pH 7.4-8.5)
-
DBCO-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Azide-modified molecule of interest
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange.
-
Adjust the antibody concentration to 1-10 mg/mL.[7]
-
-
DBCO-NHS Ester Stock Solution:
-
Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Antibody Activation:
-
Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to maintain protein stability.[7]
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching (Optional but Recommended):
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted DBCO-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of DBCO-labeled Antibody:
-
Remove excess, unreacted DBCO-NHS ester and quenching reagent by size-exclusion chromatography or dialysis.
-
-
SPAAC Reaction:
-
To the purified DBCO-labeled antibody, add the azide-modified molecule. A 2-10 fold molar excess of the azide-modified molecule is a good starting point.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the reactants and their concentrations.
-
-
Final Purification:
-
Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion, affinity chromatography) to remove excess azide-modified molecule.
-
-
Characterization:
-
Characterize the final conjugate by methods such as SDS-PAGE, UV-Vis spectroscopy (DBCO has an absorbance maximum around 309 nm), and mass spectrometry to determine the degree of labeling (DOL).[3]
-
Protocol 2: Labeling of Amino-Modified Oligonucleotides with BCN-NHS Ester
This protocol details the conjugation of a BCN moiety to an amino-modified oligonucleotide.[8]
Materials:
-
5'-amino-modified oligonucleotide
-
BCN-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Tetraborate buffer (pH 8.5)
-
HPLC system for purification
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the lyophilized amino-modified oligonucleotide in 0.1 M Sodium Tetraborate buffer (pH 8.5).
-
-
BCN-NHS Ester Stock Solution:
-
Dissolve the BCN-NHS ester in anhydrous DMSO to a suitable stock concentration (e.g., 10-20 mM).
-
-
Labeling Reaction:
-
Purification of BCN-labeled Oligonucleotide:
-
Purify the BCN-labeled oligonucleotide using reverse-phase HPLC to remove unreacted BCN-NHS ester and other small molecules.
-
-
SPAAC Reaction with Azide-Modified Molecule:
-
Combine the purified BCN-labeled oligonucleotide with the azide-modified molecule in a suitable reaction buffer (e.g., PBS).
-
The molar ratio of reactants and incubation time will need to be optimized based on the specific molecules being conjugated.
-
-
Final Purification and Characterization:
-
Purify the final conjugate using an appropriate method (e.g., HPLC, gel electrophoresis).
-
Characterize the conjugate using mass spectrometry and UV-Vis spectroscopy.
-
Conclusion
The choice between DBCO and BCN for SPAAC is application-dependent. DBCO is generally the preferred choice for applications where rapid reaction kinetics are essential.[3] However, for experiments requiring enhanced stability in the presence of thiols, or where lower hydrophobicity and a smaller molecular footprint are critical, BCN presents a superior alternative.[6] By carefully considering the experimental conditions and the desired properties of the final bioconjugate, researchers can select the optimal linker to achieve their scientific goals.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry Reagents - Azide, Alkyne, DBCO, BCN PEG Products from Biochempeg | Biopharma PEG [biochempeg.com]
- 5. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. escholarship.org [escholarship.org]
Troubleshooting & Optimization
common problems in Azido-PEG4-hydrazide-Boc conjugation reactions
Welcome to the technical support center for Azido-PEG4-hydrazide-Boc conjugation reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the conjugation of this compound to an aldehyde or ketone?
A1: The formation of a hydrazone bond is pH-dependent. The reaction is typically fastest in a mildly acidic buffer, with an optimal pH range of 4.5 to 5.7.[1] At a lower pH (below 4.5), the hydrazide can become protonated, reducing its nucleophilicity and slowing down the initial attack on the carbonyl group. At a higher pH (above 6.0), the dehydration of the tetrahedral intermediate, which is a rate-limiting step, is not efficiently catalyzed by acid, leading to a slower reaction rate.
Q2: Is a catalyst necessary for the conjugation reaction?
A2: While the reaction can proceed without a catalyst, the use of a nucleophilic catalyst like aniline (B41778) can significantly accelerate the reaction rate. Aniline has been shown to increase the rate of hydrazone formation by up to 70-fold.[1] This is particularly beneficial when working with low concentrations of reactants or with less reactive ketones.
Q3: What is the stability of the Boc protecting group during the conjugation reaction?
A3: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions. Since the optimal pH for hydrazone formation is mildly acidic, there is a risk of premature deprotection of the Boc group during the conjugation reaction. It is crucial to carefully control the pH and reaction time to minimize this side reaction. If significant deprotection is observed, consider running the reaction at a slightly higher pH (around 5.5-6.0) or for a shorter duration.
Q4: Can the formed hydrazone bond hydrolyze?
A4: Yes, the hydrazone bond is reversible and susceptible to hydrolysis, especially under acidic conditions.[2][3] The stability of the hydrazone bond is influenced by the structure of the carbonyl compound and the pH of the solution. Hydrazones formed from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes due to resonance stabilization.[3] During workup and purification, it is advisable to maintain a neutral to slightly basic pH to minimize hydrolysis of the conjugate.
Troubleshooting Guide
Problem 1: Low or No Conjugation Product Formation
| Possible Cause | Suggested Solution |
| Incorrect pH | Verify the pH of the reaction mixture. The optimal range is typically 4.5-5.7. Adjust the pH using a suitable buffer system (e.g., acetate (B1210297) buffer). |
| Inactive Carbonyl Compound | Confirm the integrity and reactivity of your aldehyde or ketone-containing molecule. If possible, test with a fresh batch or a different analytical method. |
| Degraded this compound | Use a fresh vial of the reagent. Ensure proper storage conditions (-20°C) to prevent degradation. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS). If the reaction is slow, consider increasing the reaction time or temperature (e.g., from room temperature to 37°C). |
| Steric Hindrance | If the carbonyl group is sterically hindered, the reaction may be slow. Consider using a longer PEG linker to increase the distance between the reactive group and the bulky molecule. |
| Low Reactant Concentration | If working with dilute solutions, the reaction rate will be slow. If possible, increase the concentration of the reactants. The addition of a catalyst like aniline can also help to increase the reaction rate at low concentrations. |
Problem 2: Presence of Multiple Products or Impurities
| Possible Cause | Suggested Solution |
| Premature Boc Deprotection | If the desired product is the Boc-protected conjugate, the presence of the deprotected product indicates that the reaction conditions are too acidic. Reduce the reaction time or increase the pH slightly (e.g., to 5.5-6.0). |
| Formation of Azine Side Product | The reaction of the hydrazone intermediate with another molecule of the aldehyde or ketone can lead to the formation of an azine byproduct.[4][5][6] This can be minimized by using a slight excess of the this compound reagent. |
| Hydrolysis of the Hydrazone Product | During workup or purification, exposure to acidic conditions can lead to the hydrolysis of the desired hydrazone conjugate. Ensure all solutions used for workup and purification are at a neutral or slightly basic pH. |
| Impure Starting Materials | Ensure the purity of both the this compound and the carbonyl-containing molecule. Impurities in the starting materials can lead to the formation of side products. |
Problem 3: Difficulty in Purifying the Final Conjugate
| Possible Cause | Suggested Solution |
| Co-elution of Product and Excess Reagent | Due to the PEG chain, the conjugate and excess this compound may have similar chromatographic behavior. Use a high-resolution purification method like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC). IEX can be particularly effective in separating species based on the number of conjugated PEG chains.[7][8] |
| Hydrolysis During Purification | As mentioned, the hydrazone bond can be labile. Use neutral or slightly basic buffers for all chromatography steps. Avoid prolonged exposure to acidic conditions. |
| Aggregation of the Conjugate | PEGylated molecules can sometimes aggregate. Ensure the use of appropriate buffers and consider the addition of non-ionic detergents to minimize aggregation during purification. |
Data on Reaction Kinetics
The rate of hydrazone formation is significantly influenced by pH and the presence of a catalyst. The following table summarizes the second-order rate constants (k₁) for a model hydrazone ligation reaction under different conditions.
| pH | Catalyst (10 mM) | k₁ (M⁻¹s⁻¹) | Fold Rate Enhancement |
| 5.7 | None | 0.0031 | 1 |
| 5.7 | Aniline | 0.21 | ~70 |
| 4.5 | None | 0.030 | ~10 |
| 4.5 | Aniline | 0.49 | ~20 (compared to uncatalyzed at 4.5) |
| Data adapted from Dirkson et al., J. Am. Chem. Soc. 2006, 128, 49, 15602–15603.[1] |
Experimental Protocols
General Protocol for this compound Conjugation
-
Preparation of Reagents:
-
Dissolve the aldehyde or ketone-containing molecule in a suitable buffer (e.g., 100 mM sodium acetate, pH 4.7).
-
Dissolve this compound in the same buffer to a desired concentration (a 1.1 to 1.5 molar excess over the carbonyl compound is recommended).
-
(Optional) Prepare a stock solution of aniline in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the this compound solution to the solution of the carbonyl-containing molecule.
-
(Optional) Add the aniline catalyst to the reaction mixture to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Monitor the reaction progress by HPLC or LC-MS.
-
-
Purification of the Boc-Protected Conjugate:
-
Once the reaction is complete, the Boc-protected conjugate can be purified using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
For SEC, use a column with an appropriate molecular weight cutoff to separate the conjugate from unreacted starting materials and byproducts.
-
For IEX, the choice of column (anion or cation exchange) will depend on the overall charge of the conjugate. Elute with a salt gradient.
-
Protocol for Boc Deprotection
-
Deprotection Reaction:
-
Dissolve the purified Boc-protected conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 50% TFA in DCM).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by HPLC or LC-MS.
-
-
Work-up:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
The resulting deprotected conjugate can be precipitated by the addition of cold diethyl ether.
-
Wash the precipitate with cold ether and dry under vacuum.
-
-
Final Purification:
-
The deprotected conjugate can be further purified by SEC or IEX to remove any remaining impurities.
-
Visualizations
Caption: A workflow diagram for troubleshooting low yield in this compound conjugation reactions.
Caption: A diagram illustrating the key steps in a typical this compound conjugation experiment.
References
- 1. rsc.org [rsc.org]
- 2. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azine Formation [quimicaorganica.org]
- 5. erpublications.com [erpublications.com]
- 6. Azine - Wikipedia [en.wikipedia.org]
- 7. WO2020096958A1 - Method for purifying pegylated protein - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
how to improve the efficiency of Azido-PEG4-hydrazide-Boc coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the efficiency of Azido-PEG4-hydrazide-Boc coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains three key components:
-
An azide group (N₃) for use in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry" reactions with alkyne-containing molecules.[1][2][3]
-
A hydrophilic PEG4 spacer (polyethylene glycol) to increase the solubility of the molecule in aqueous media.[1][3]
-
A Boc-protected hydrazide (tert-butyloxycarbonyl). The Boc group is a protecting group that must be removed under acidic conditions to reveal the reactive hydrazide.[1] This reactive hydrazide can then be coupled with carbonyl groups (aldehydes or ketones) to form a hydrazone bond.[1][2][3]
Its primary use is in bioconjugation, for example, in the synthesis of antibody-drug conjugates (ADCs) or PROTACs, where precise linking of different molecular entities is required.[4]
Q2: What is the first step in using this compound for coupling?
The first and most critical step is the deprotection of the Boc group to expose the reactive hydrazide. This is typically achieved under acidic conditions. Without this step, the hydrazide will not be available to react with a carbonyl or carboxylic acid.
Q3: What functional group does the deprotected Azido-PEG4-hydrazide react with?
The primary reaction partner for the deprotected hydrazide is a carbonyl group (an aldehyde or a ketone) to form a stable hydrazone bond.[1][2][3] Aldehydes are generally more reactive than ketones. It is also possible to couple the hydrazide to a carboxylic acid using carbodiimide (B86325) chemistry (e.g., EDC/NHS) to form an acylhydrazide linkage, similar to an amide bond.
Q4: What is the optimal pH for hydrazone formation?
The formation of a hydrazone bond is pH-sensitive. The reaction is acid-catalyzed, and the optimal pH is typically in the mildly acidic range of 4.0 to 5.0.[5][6] At a neutral pH (around 7.4), the reaction can be very slow.[7][8]
-
At very low pH (highly acidic): The hydrazine (B178648) nitrogen becomes protonated, which reduces its nucleophilicity and slows down or prevents the reaction.[6]
-
At high pH (basic): There is insufficient acid to catalyze the dehydration of the carbinolhydrazine intermediate, which is the rate-limiting step.[7][8]
Q5: How can I purify the final PEGylated conjugate?
Purification of PEGylated molecules is typically achieved using chromatography. The best method depends on the properties of the molecule you have conjugated.
-
Ion-Exchange Chromatography (IEX): This is often the method of choice as the attachment of the neutral PEG chain can shield the charges on the protein or molecule, causing a change in its retention on an IEX column.[9][10]
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size. Since PEGylation increases the hydrodynamic radius of a molecule, SEC can be effective at separating the PEGylated product from the unreacted starting material.[9][10][11]
-
Hydrophobic Interaction Chromatography (HIC): This method is sometimes used, but can be less effective as PEG itself can interact with the hydrophobic media.[9]
-
Dialysis or Ultrafiltration: These methods can be used for initial cleanup to remove small, unreacted molecules from a much larger PEGylated protein.[12]
Experimental Protocols and Methodologies
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the reactive Azido-PEG4-hydrazide.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Cold diethyl ether
-
Round-bottom flask and magnetic stirrer
Procedure (using TFA in DCM):
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours. Monitor the reaction's progress by TLC or LC-MS to confirm the disappearance of the starting material.[13]
-
Once complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the deprotected product (often as a TFA salt).
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under a vacuum.[13]
Protocol 2: Hydrazone Ligation with an Aldehyde or Ketone
This protocol details the coupling of the deprotected Azido-PEG4-hydrazide to a molecule containing an aldehyde or ketone.
Materials:
-
Deprotected Azido-PEG4-hydrazide (from Protocol 1)
-
Aldehyde or ketone-containing molecule
-
Reaction Buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.0)
-
Aniline (B41778) or a derivative (optional catalyst)
Procedure:
-
Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.
-
Add the deprotected Azido-PEG4-hydrazide (typically 1.1 to 1.5 equivalents).
-
If the reaction is slow at room temperature, a catalyst such as aniline can be added.
-
Stir the reaction at room temperature for 2-16 hours. The progress can be monitored by LC-MS or HPLC.
-
Once the reaction is complete, proceed to purification.
Protocol 3: Coupling to a Carboxylic Acid using EDC/NHS
This protocol describes the coupling of the deprotected hydrazide to a carboxylic acid, forming a stable acylhydrazide linkage.
Materials:
-
Carboxylic acid-containing molecule
-
Deprotected Azido-PEG4-hydrazide (from Protocol 1)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
Procedure:
-
Dissolve the carboxylic acid-containing molecule in ice-cold Activation Buffer.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected Azido-PEG4-hydrazide (1.1 equivalents) to the activated carboxylic acid solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Once complete, purify the conjugate to remove unreacted materials and byproducts.
Data Presentation
Table 1: Comparison of Coupling Reagents for Acylhydrazide Formation
| Coupling Reagent | Typical Yield | Racemization Risk | Key Advantages & Disadvantages |
| EDC/HOBt or EDC/NHS | Good (70-90%) | Low to Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed. Disadvantages: Generally lower reactivity compared to uronium/phosphonium reagents.[14] |
| HBTU | High (>90%) | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive substrates.[14] |
| HATU | High (>90%) | Very Low | Advantages: High reactivity, low racemization rates, effective for sterically hindered molecules. Disadvantages: Higher cost.[14] |
| COMU | High (>90%) | Very Low | Advantages: High coupling efficiency, safer (not explosive like HOBt/HOAt derivatives), good solubility. Disadvantages: Can be more expensive.[15][16] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield (Hydrazone Ligation) | Incomplete Boc Deprotection: The reactive hydrazide is not available. | Confirm complete deprotection using LC-MS before starting the coupling reaction. Repeat the deprotection step if necessary. |
| Incorrect pH: The reaction is highly pH-dependent. | Ensure the reaction buffer is within the optimal pH range of 4.0-5.0.[5] | |
| Reaction Equilibrium: Hydrazone formation is a reversible reaction. The presence of water can drive the reaction backward (hydrolysis). | If possible, perform the reaction in a solvent system with minimal water. Alternatively, use a large excess of one reactant to push the equilibrium towards the product. | |
| Low Reactivity of Carbonyl: Ketones are less reactive than aldehydes. Sterically hindered carbonyls will also react more slowly. | Increase the reaction time and/or temperature. Consider adding a catalyst like aniline to accelerate the reaction.[7] | |
| Low or No Product Yield (EDC/NHS Coupling) | Inactive EDC or NHS: Reagents are sensitive to moisture and can hydrolyze. | Use fresh, anhydrous reagents. Allow reagent bottles to warm to room temperature before opening to prevent condensation. |
| Incorrect pH: Activation of the carboxylic acid is most efficient at pH 4.5-6.0, while the coupling to the hydrazide is better at a slightly higher pH. | Perform a two-step reaction. Activate the carboxyl group at pH 5-6, then add the hydrazide and raise the pH to 7.2-7.5. | |
| Presence of Interfering Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the hydrazide for the activated ester. | Use amine-free buffers such as MES for the activation step and PBS for the coupling step. | |
| Multiple Products or Side Reactions | Guanidinylation (with HBTU/HATU): Uronium-based coupling reagents can react with primary amines to form a guanidinium (B1211019) byproduct if used in excess. | Use the coupling reagent in a 1:1 molar ratio with the carboxylic acid. Consider using a phosphonium-based reagent like PyBOP or PyAOP, which do not cause this side reaction.[17] |
| Diol Impurities in PEG Reagent: The starting PEG material may contain PEG diol, leading to cross-linked products. | Use high-purity PEG reagents with low diol content. | |
| Difficulty Purifying the Final Product | Similar Properties of Product and Starting Material: The PEGylated product may have similar chromatographic behavior to the starting material. | Optimize the chromatography method. For IEX, try a shallower gradient. For SEC, ensure there is a significant difference in the hydrodynamic radius between the product and impurities.[10] |
| Precipitation during Reaction: High degrees of PEGylation can lead to insolubility. | Reduce the molar excess of the PEG reagent. Ensure the buffer conditions are suitable for maintaining the solubility of your molecule. |
Visualizations
References
- 1. Azido-PEG4-t-Boc-hydrazide, 1919045-01-4 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Azido-PEG4-hydrazide HCl Salt, 2170240-96-5 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bachem.com [bachem.com]
- 17. Peptide Coupling Reagents Guide [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Yield in Antibody-Drug Conjugate (ADC) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low yield during the synthesis of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
General Issues
Q1: What are the most common causes of low overall yield in ADC synthesis?
Low yield in ADC synthesis is a multifaceted issue that can arise from various stages of the process, from initial antibody quality to final purification steps. The most common culprits include:
-
Suboptimal Conjugation Chemistry: Inefficient coupling of the drug-linker to the antibody is a primary source of low yield. This can be due to the choice of conjugation strategy (e.g., lysine (B10760008) vs. cysteine), reaction conditions, and the quality of reagents.[][2]
-
Antibody and Payload Quality: The purity and stability of the monoclonal antibody (mAb) and the drug-linker payload are critical.[][3] Contaminants or degradation can interfere with the conjugation reaction.
-
ADC Aggregation: The conjugation of hydrophobic payloads can lead to the formation of ADC aggregates, which are often removed during purification, thereby reducing the yield of soluble, functional ADC.[4][5]
-
Inefficient Purification: The purification process itself can be a significant source of product loss.[4][6] The heterogeneity of the crude reaction mixture, containing unconjugated antibody, various Drug-to-Antibody Ratio (DAR) species, and free payload, makes separation challenging.[4]
-
Linker-Payload Instability: The chemical bridge connecting the antibody and the drug, the linker, may be unstable under the conjugation or purification conditions, leading to premature cleavage of the payload and a lower yield of intact ADC.[4][7]
Conjugation-Specific Issues
Q2: My conjugation efficiency is low. What factors should I investigate?
Low conjugation efficiency directly translates to low ADC yield.[] Several factors can contribute to this issue:
-
Reaction Conditions: The pH, temperature, and reaction time are critical parameters.[] For instance, a reaction time that is too short or a temperature that is too low may lead to incomplete linkage.[]
-
Molar Excess of Drug-Linker: An insufficient molar excess of the drug-linker payload can result in incomplete conjugation. Conversely, an excessive amount can sometimes lead to increased aggregation.
-
Antibody Modification (for Cysteine Conjugation): For cysteine-based conjugation, incomplete reduction of the antibody's interchain disulfide bonds will result in fewer available thiol groups for the drug-linker to attach to.[8][9]
-
Linker Chemistry: The chemical properties of the linker play a direct role in the efficiency and stability of the connection.[][10] Some linkers may have slower reaction kinetics or be prone to side reactions.[4]
-
Solvent Composition: The use of organic co-solvents to solubilize hydrophobic payloads can impact conjugation efficiency and potentially lead to antibody denaturation or aggregation if not optimized.[5]
Q3: How does the choice of conjugation site (lysine vs. cysteine) affect yield?
The choice between conjugating to lysine or cysteine residues has significant implications for ADC homogeneity and yield.
-
Lysine Conjugation: Antibodies have numerous surface-accessible lysine residues (around 80-100 for a typical IgG).[11] While this provides many potential conjugation sites, it often leads to a heterogeneous mixture of ADCs with a wide distribution of DARs.[12][] This heterogeneity can make purification challenging and may lead to the discarding of ADC species outside the desired DAR range, thus lowering the overall yield of the target product.[4]
-
Cysteine Conjugation: This method typically involves the reduction of interchain disulfide bonds to generate a specific number of reactive thiol groups (usually 2, 4, 6, or 8).[14] This allows for more precise control over the DAR, resulting in a more homogeneous product.[15][16] However, the reduction and subsequent conjugation steps need to be carefully controlled to avoid antibody fragmentation or aggregation.[14] Site-specific conjugation, which involves engineering cysteine residues at specific locations, can further improve homogeneity and yield.[10][17]
Purification-Specific Issues
Q4: I am losing a significant amount of ADC during the purification step. What could be the cause?
High product loss during purification is a common challenge in ADC manufacturing.[3][4] Potential causes include:
-
ADC Aggregation: As mentioned, hydrophobic payloads can cause ADCs to aggregate. These aggregates are typically removed during purification steps like size-exclusion chromatography (SEC), leading to a direct loss of product.[5]
-
Harsh Purification Conditions: Aggressive purification methods, such as using harsh elution buffers in chromatography, can lead to denaturation and loss of the ADC.[4]
-
Inefficient Removal of Impurities: The crude conjugation mixture is heterogeneous.[4] Separating the desired ADC species from unconjugated antibody, free payload, and ADCs with undesirable DARs can be difficult and may necessitate multiple purification steps, each contributing to product loss.[6][17]
-
Suboptimal Chromatography Methods: The choice of chromatography resin and operating conditions is critical. For example, in Hydrophobic Interaction Chromatography (HIC), which separates species based on hydrophobicity, there can be an overlap between different DAR species, making sharp separations difficult.[15][18]
Troubleshooting Guides
Guide 1: Low Drug-to-Antibody Ratio (DAR)
A low DAR indicates that an insufficient number of drug molecules have been conjugated to the antibody, which can negatively impact the ADC's potency.[19][20]
| Possible Cause | Troubleshooting Steps |
| Inefficient Antibody Reduction (Cysteine Conjugation) | Optimize the concentration of the reducing agent (e.g., TCEP, DTT).[8] Increase the incubation time and/or temperature for the reduction step.[8] Ensure the pH of the reduction buffer is optimal for the chosen reducing agent.[8] |
| Suboptimal Conjugation Reaction Conditions | Optimize the pH of the conjugation buffer.[4] Vary the molar excess of the drug-linker payload.[4] Extend the reaction time, monitoring for potential ADC degradation or aggregation.[8] |
| Poor Solubility of Drug-Linker | Increase the percentage of organic co-solvent (e.g., DMSO, DMA) in the reaction buffer, while monitoring for antibody precipitation. Use solubility-enhancing linkers, such as those containing polyethylene (B3416737) glycol (PEG).[4][10] |
| Hydrolysis of Reactive Group on Drug-Linker | Ensure drug-linker is fresh and has been stored under appropriate conditions to prevent hydrolysis of reactive moieties (e.g., maleimide). |
Guide 2: High Levels of Aggregation
ADC aggregation reduces the yield of soluble, functional product and can pose immunogenicity risks.[5]
| Possible Cause | Troubleshooting Steps |
| Hydrophobic Payload | Use hydrophilic linkers (e.g., PEG-based linkers) to increase the overall hydrophilicity of the ADC.[4][21] Optimize the conjugation conditions (e.g., lower temperature, shorter reaction time) to minimize aggregation. |
| High DAR | A higher number of conjugated hydrophobic drugs increases the overall hydrophobicity of the ADC, promoting aggregation. Aim for a lower, more controlled DAR.[22] |
| Unfavorable Buffer Conditions | Screen different buffer compositions, pH, and ionic strengths to find conditions that minimize aggregation.[5] Include excipients or stabilizers in the formulation.[23] |
| Inefficient Purification | Optimize purification methods (e.g., HIC, SEC) to effectively remove aggregates.[5] Note that this removes aggregates but does not address the root cause of their formation. |
Experimental Protocols
Protocol 1: General Cysteine-Based Conjugation
This protocol outlines a general procedure for conjugating a thiol-reactive drug-linker to an antibody via reduced interchain disulfide bonds.
-
Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Perform a buffer exchange into a reduction buffer (e.g., 20 mM sodium phosphate (B84403), 150 mM NaCl, 20 mM EDTA, pH 7.5).[9]
-
-
Antibody Reduction:
-
Add a freshly prepared solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution. A 10-20 fold molar excess of TCEP is a common starting point.
-
Incubate the mixture at 37-40°C for 1-2 hours to reduce the interchain disulfide bonds.[9]
-
-
Conjugation:
-
Cool the reduced antibody solution to room temperature.
-
Dissolve the thiol-reactive drug-linker (e.g., maleimide-activated) in an appropriate organic solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody solution. The molar excess of the drug-linker will depend on the desired DAR and should be optimized (e.g., 5-15 fold molar excess).
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C, protected from light.[8]
-
-
Quenching:
-
Purification:
-
Purify the ADC using techniques such as Size Exclusion Chromatography (SEC) to remove excess drug-linker, quenching reagent, and aggregates, or Hydrophobic Interaction Chromatography (HIC) to separate different DAR species.[8]
-
Diafiltrate the purified ADC into the final formulation buffer.
-
Protocol 2: General Lysine-Based Conjugation
This protocol describes a general method for conjugating an amine-reactive drug-linker to an antibody.
-
Antibody Preparation:
-
Prepare the antibody in a buffer that does not contain primary amines (e.g., phosphate or borate (B1201080) buffer) at a pH between 7.5 and 8.5.
-
-
Conjugation:
-
Dissolve the amine-reactive drug-linker (e.g., NHS-ester) in a suitable organic solvent like DMSO.
-
Add the drug-linker solution to the antibody solution with gentle mixing. A molar excess of 5-20 fold is a typical starting range.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Purification:
-
Remove excess, unreacted drug-linker and reaction by-products by SEC or tangential flow filtration (TFF).[3]
-
Buffer exchange the purified ADC into the desired formulation buffer.
-
Visualizations
Caption: A generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: A troubleshooting decision tree for low ADC synthesis yield.
References
- 2. biopharminternational.com [biopharminternational.com]
- 3. susupport.com [susupport.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. The Cysteine Rebridging Approach for ADC Conjugation - Creative Biolabs [creative-biolabs.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 12. adcreview.com [adcreview.com]
- 14. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. lonza.com [lonza.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. genscript.com [genscript.com]
- 20. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
Technical Support Center: Optimizing Hydrazide Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction buffer pH for successful hydrazide conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for forming a hydrazone bond between a hydrazide and an aldehyde/ketone?
The optimal pH for hydrazone formation is typically around 4.5.[1][2][3] This mildly acidic condition strikes a balance between the protonation of the carbonyl group, which enhances its electrophilicity, and maintaining the nucleophilicity of the hydrazide. The reaction involves an acid-catalyzed dehydration of a hemiaminal intermediate, which is often the rate-limiting step.[1][3]
Q2: Why is a mildly acidic pH generally recommended for hydrazide conjugation?
A mildly acidic environment (pH 4-6) is crucial for efficient hydrazone formation because it facilitates the dehydration of the tetrahedral intermediate formed after the initial nucleophilic attack of the hydrazide on the carbonyl group.[1][3]
Q3: What are the consequences of performing the conjugation at a pH that is too low or too high?
-
Very Low pH (below 3): At highly acidic pH, the hydrazide nucleophile can become protonated, rendering it unreactive and thus hindering the initial step of the reaction.[3]
-
Neutral or Basic pH (above 7): At neutral or basic pH, the acid-catalyzed dehydration of the intermediate is slow, often becoming the rate-limiting step and leading to significantly reduced reaction rates.[1][3] However, for many biological applications, performing the reaction at physiological pH is necessary.[1][4]
Q4: Is it possible to perform hydrazide conjugation at a neutral pH (e.g., pH 7.4)?
Yes, it is possible, but the reaction is typically much slower than at acidic pH.[1] To overcome this, nucleophilic catalysts such as aniline (B41778) and its derivatives are often employed to accelerate the reaction rate at neutral pH.[1][2][5] Some studies have shown rate enhancements of up to 40-fold at neutral pH with the use of aniline catalysts.[1]
Q5: What is the role of aniline in catalyzing hydrazone formation, and at what pH is it effective?
Aniline acts as a nucleophilic catalyst. It first reacts with the carbonyl compound to form a more reactive Schiff base intermediate. This intermediate is then readily attacked by the hydrazide, leading to the formation of the hydrazone and regeneration of the aniline catalyst.[1] Aniline catalysis is effective over a range of pH values, including both acidic (e.g., pH 4.5) and neutral conditions (e.g., pH 5.7-7.0), significantly increasing the reaction rate in both cases.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Unfavorable reaction pH. | Adjust the pH of your reaction buffer to the optimal range of 4.5-6.0 using a suitable buffer like sodium acetate (B1210297).[3][6] For biomolecules sensitive to acidic conditions, consider performing the reaction at a neutral pH in the presence of an aniline catalyst.[1][5] |
| Inactive hydrazide or carbonyl group. | Confirm the integrity and reactivity of your starting materials. If oxidizing a glycoprotein (B1211001) to generate aldehydes, ensure the oxidation step was successful.[7][8] | |
| Steric hindrance. | If bulky substituents are present on either the hydrazide or carbonyl compound, increasing the reaction time and/or temperature may help improve the yield.[3] | |
| Slow Reaction Rate | Suboptimal pH. | As with low yield, ensure the pH is within the optimal acidic range. If the reaction must be performed at neutral pH, the use of a catalyst is highly recommended.[1][3] |
| Low reactant concentration. | While many bioconjugation reactions are performed at low concentrations, increasing the concentration of one or both reactants can help drive the reaction forward.[1] | |
| Low temperature. | Increasing the reaction temperature can significantly accelerate the reaction rate, provided the reactants are thermally stable.[3] | |
| Formation of Side Products (e.g., Azines) | Incorrect stoichiometry. | Use a slight excess of the hydrazide-containing molecule relative to the carbonyl compound to minimize the formation of azine side products, which can occur when the carbonyl is in excess.[3] |
| Hydrolysis of the Hydrazone Bond | Instability at certain pH values. | Hydrazone bonds can be sensitive to acidic conditions and may hydrolyze.[9][10] If long-term stability is required, especially in acidic environments, consider reducing the hydrazone bond to a more stable secondary amine linkage using a reducing agent like sodium cyanoborohydride.[11][12] |
Quantitative Data Summary
Table 1: Effect of pH on Hydrazone Formation Rate
| pH | Relative Reaction Rate | Notes |
| < 3 | Very Low | Hydrazide is protonated and non-nucleophilic.[3] |
| 4.5 | Optimal | Balances carbonyl activation and hydrazide nucleophilicity; efficient dehydration.[1][2] |
| 5.0 - 7.0 | Moderate to Slow | Generally suitable for biological samples, especially with a catalyst.[11] |
| > 7.0 | Very Slow | The rate-limiting step is the uncatalyzed dehydration of the intermediate.[1] |
Table 2: Aniline Catalysis Rate Enhancement
| pH | Catalyst | Fold Rate Increase (approx.) | Reference |
| 4.5 | 10 mM Aniline | ~20-fold | [2] |
| 4.5 | 100 mM Aniline | ~400-fold | [1] |
| 5.7 | 10 mM Aniline | ~10-fold faster than uncatalyzed reaction at this pH | [2] |
| 7.0 | 100 mM Aniline | ~40-fold | [1] |
| 7.4 | 1 mM 5-Methoxyanthranilic Acid | ~84-fold (compared to uncatalyzed) | [5] |
Experimental Protocols
Protocol 1: General Hydrazide Conjugation to an Aldehyde at Optimal Acidic pH
-
Buffer Preparation: Prepare a 0.1 M sodium acetate buffer and adjust the pH to 4.5.
-
Reactant Preparation: Dissolve the aldehyde-containing molecule and the hydrazide-containing molecule separately in the reaction buffer.
-
Reaction Initiation: Mix the two reactant solutions. The final concentrations will depend on the specific molecules but are often in the micromolar to millimolar range.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Quenching (Optional): If desired, the reaction can be quenched by adding an excess of a small molecule amine or by changing the pH.
-
Purification: Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted starting materials.
Protocol 2: Aniline-Catalyzed Hydrazide Conjugation at Neutral pH
-
Buffer Preparation: Prepare a 0.1 M phosphate (B84403) buffer and adjust the pH to 7.0.
-
Catalyst Preparation: Prepare a stock solution of aniline in an organic solvent like DMSO or directly in the reaction buffer.
-
Reactant Preparation: Dissolve the aldehyde-containing and hydrazide-containing molecules in the reaction buffer.
-
Reaction Initiation: Add the aniline catalyst to the reaction mixture to a final concentration of 10-100 mM. Then, add the reactants.
-
Incubation: Incubate at room temperature for 4-16 hours, monitoring the reaction progress.
-
Purification: Purify the conjugate to remove unreacted components and the aniline catalyst.
Visualizations
Caption: Mechanism of hydrazone bond formation.
Caption: Aniline-catalyzed hydrazone formation workflow.
Caption: Troubleshooting flowchart for low yield.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 11. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Protein Aggregation During PEGylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for preventing protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
-
Intermolecular Cross-linking: The use of bifunctional PEG reagents can lead to the formation of covalent bonds between multiple protein molecules, resulting in aggregates.[1] This is particularly a risk with homobifunctional linkers that have reactive groups at both ends.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from a protein's optimal stability range can lead to the exposure of hydrophobic regions, promoting aggregation.[1]
-
Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.[1]
-
PEG-Protein Interactions: Although PEG is generally a protein stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.[1]
Q2: How can I minimize protein aggregation during my PEGylation reaction?
Minimizing aggregation requires a systematic approach to optimize your reaction conditions. Key strategies include:
-
Reaction Condition Optimization: Systematically screen for the optimal protein concentration, PEG-to-protein molar ratio, pH, and temperature.[1] It is advisable to perform small-scale screening experiments before proceeding to larger batches.
-
Incorporate Stabilizing Excipients: The addition of certain excipients to the reaction buffer can significantly enhance protein stability.[1]
-
Control the Reaction Rate: A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.[1]
-
Consider Alternative PEGylation Strategies: If aggregation persists, exploring different PEGylation chemistries or site-specific PEGylation might be necessary.
Q3: What are some common stabilizing excipients I can use, and at what concentrations?
Several types of excipients can be used to suppress protein aggregation during PEGylation. The optimal choice and concentration will be protein-dependent.
| Excipient Category | Example | Typical Concentration Range | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose | 5-10% (w/v) | Preferential exclusion, increases protein stability.[1] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions.[1] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation.[1] |
Q4: How does pH affect PEGylation and protein aggregation?
The pH of the reaction buffer is a critical parameter that influences both the efficiency of the PEGylation reaction and the stability of the protein. The reactivity of the amino acid side chains targeted for PEGylation is pH-dependent. For instance, the modification of lysine (B10760008) residues is typically more efficient at a pH above the pKa of the ε-amino group (around 8.5-9.0). However, many proteins are less stable at alkaline pH and may be more prone to aggregation. Therefore, a compromise must be found between reaction efficiency and protein stability. It is often recommended to perform the reaction at a pH slighly below the optimal pH for the coupling chemistry to maintain protein integrity.
Q5: What analytical techniques are suitable for detecting and quantifying protein aggregation?
Several techniques can be employed to monitor and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is the most common and robust method for separating and quantifying soluble aggregates based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric protein.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[1]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight species corresponding to covalently cross-linked aggregates.[1]
-
Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.[1]
Troubleshooting Guide
Problem: Significant precipitation or aggregation is observed during the PEGylation reaction.
Below is a step-by-step troubleshooting workflow to address this issue.
References
Technical Support Center: Purification Strategies for Azido-PEG4-hydrazide-Boc Conjugates
Welcome to the technical support center for the purification of Azido-PEG4-hydrazide-Boc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges, troubleshooting strategies, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges stem from the physicochemical properties of the molecule itself. The polyethylene (B3416737) glycol (PEG) chain makes the compound highly polar and can lead to peak broadening in chromatography. Potential impurities can be structurally very similar to the desired product, making separation difficult. Common impurities include unreacted starting materials, byproducts from the Boc protection or azidation steps, and hydrolyzed reagents.
Q2: Which chromatographic techniques are most effective for purifying this conjugate?
Both normal-phase and reversed-phase chromatography can be employed.
-
Normal-Phase Chromatography (NPC): Due to the polar nature of the PEG chain, NPC on silica (B1680970) gel can be an effective method. It separates compounds based on polarity, with more polar compounds having stronger interactions with the stationary phase.[1]
-
Reversed-Phase Chromatography (RPC): RPC, particularly on C18 or other hydrophobic stationary phases, is also a powerful technique. The separation is based on hydrophobicity. While the PEG chain is hydrophilic, the Boc group and the hydrocarbon backbone provide sufficient hydrophobic character for retention and separation.
Q3: Is recrystallization a viable purification method for this compound?
Recrystallization can be an effective method for purifying solid organic compounds.[2] For PEGylated compounds, especially those with shorter PEG chains, finding a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at lower temperatures is key. This method is particularly useful for removing highly soluble or insoluble impurities.
Q4: What are the likely impurities I might encounter?
Potential impurities can arise from the synthetic route used to prepare the conjugate. These may include:
-
Unreacted starting materials (e.g., a PEG4-hydrazide-Boc precursor or an azidating agent).
-
Byproducts of the Boc-protection step.
-
Hydrolysis products of the hydrazide or Boc group.
-
Compounds with incomplete PEGylation.
Q5: How can I assess the purity of my final product?
Purity is typically assessed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used to determine the number of components in the sample and quantify the purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure of the desired product and identify impurities.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Broad peaks during HPLC analysis | The PEG chain can lead to conformational flexibility and multiple interaction modes with the stationary phase. | Optimize the mobile phase. For reversed-phase, adjusting the organic modifier (e.g., acetonitrile (B52724) or methanol) and the ion-pairing agent (e.g., trifluoroacetic acid) can sharpen peaks. For normal-phase, a gradient elution with a polar solvent like methanol (B129727) or ethanol (B145695) in a non-polar solvent may improve peak shape. |
| Poor separation of product and impurities in column chromatography | Impurities are structurally very similar to the product, having similar polarity or hydrophobicity. | For normal-phase chromatography, try a shallower solvent gradient. A slow gradient of 1-10% ethanol/isopropanol (B130326) in chloroform (B151607) has been reported to improve the separation of PEG-containing compounds.[2] For reversed-phase, a shallow water/acetonitrile gradient is recommended. |
| Low recovery from the chromatography column | The compound may be irreversibly binding to the stationary phase, or it may be precipitating on the column. | For normal-phase, ensure the mobile phase has sufficient polarity to elute the compound. For reversed-phase, check the solubility of the compound in the mobile phase and consider decreasing the sample concentration. |
| Product streaks on the TLC plate | The compound is highly polar and may be interacting strongly with the silica gel. | Use a more polar solvent system for development. A mixture of dichloromethane/methanol or chloroform/methanol can reduce streaking.[2] Adding a small amount of a more polar solvent like isopropanol or ethanol to the eluent can also help. |
| Difficulty in achieving high purity (>98%) | Multiple closely related impurities are present. | A multi-step purification strategy may be necessary. For example, initial purification by flash chromatography followed by preparative HPLC or recrystallization. |
Quantitative Data Summary
The purity of commercially available this compound and its salts typically ranges from >95% to 98%, as assessed by HPLC and NMR.
| Purification Method | Typical Purity Achieved | Reference |
| Not specified (Commercial Product) | >95% | [3] |
| Not specified (Commercial Product) | >96% | [4] |
| Not specified (Commercial Product) | 97% | [5] |
| Not specified (Commercial Product) | 98% | [6] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile.
-
Stationary Phase: Silica gel (60 Å, 40-63 µm).
-
Mobile Phase:
-
Solvent A: Chloroform (or Dichloromethane)
-
Solvent B: Methanol (or a 1:1 mixture of Ethanol/Isopropanol)
-
-
Procedure: a. Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 1-2% Solvent B in Solvent A). b. Load the sample onto a pre-equilibrated silica gel column. c. Elute the column with a shallow gradient of Solvent B in Solvent A (e.g., starting from 1% B and gradually increasing to 10% B over several column volumes). d. Monitor the elution by thin-layer chromatography (TLC) using a suitable stain (e.g., permanganate (B83412) stain) to visualize the PEG-containing compounds. e. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for analytical purity assessment and for preparative purification.
-
Stationary Phase: C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Procedure: a. Dissolve the sample in a small volume of the initial mobile phase. b. Inject the sample onto the HPLC column equilibrated with the initial mobile phase conditions (e.g., 5-10% Solvent B). c. Run a linear gradient to elute the compound (e.g., from 10% to 90% Solvent B over 20-30 minutes). d. Monitor the elution using a UV detector (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD), as PEG itself lacks a strong chromophore.[7] e. For preparative HPLC, collect the fractions corresponding to the product peak and lyophilize or evaporate the solvent to obtain the purified compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
References
- 1. youtube.com [youtube.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. glycomindsynth.com [glycomindsynth.com]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound 97% | CAS: 1919045-01-4 | AChemBlock [achemblock.com]
- 6. Azido-PEG4-t-Boc-hydrazide, 1919045-01-4 | BroadPharm [broadpharm.com]
- 7. Analysis of PEG 400 in perfusate samples by aqueous normal phase (ANP) chromatography with evaporative light scattering detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Azide Linkers - Troubleshooting and FAQs
Welcome to the technical support center for azide (B81097) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and to offer robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using azide linkers in bioconjugation?
A1: The most prevalent side reactions depend on the type of conjugation chemistry employed. For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the main side reactions include oxidation of the Cu(I) catalyst, oxidative homocoupling of alkynes (Glaser coupling), and the generation of reactive oxygen species (ROS) that can damage biomolecules.[1][2] Additionally, byproducts from the commonly used reducing agent, sodium ascorbate (B8700270), can lead to unwanted modifications of proteins.[2] In the case of the Staudinger ligation, the primary side reaction is the Staudinger reduction, where the intermediate iminophosphorane is hydrolyzed to an amine instead of undergoing the desired ligation.[3][] An undesired aza-Wittig reaction can also occur, leading to a phosphonamide byproduct.[3]
Q2: How can I prevent the reduction of my azide group to an amine during a conjugation reaction?
A2: Azide reduction is a common concern, particularly in the presence of certain reagents. In the context of the Staudinger ligation, this reduction is a competing side reaction. To favor the desired ligation, it is crucial to use specifically designed phosphine (B1218219) reagents, such as those used in the "traceless" Staudinger ligation, which promote intramolecular reaction over hydrolysis.[3][5] For other reactions, if reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are present (e.g., to maintain reduced thiols on a protein), they can reduce the azide. It is advisable to perform the azide conjugation step prior to introducing such reducing agents or to use alternative, non-phosphine-based reducing agents if compatible with your experimental setup. The stability of the azide can also be influenced by its electronic environment; for example, the azide in 4-azidopyridine (B1251144) can be more susceptible to reduction due to the electron-withdrawing nature of the pyridine (B92270) ring.[6]
Q3: My CuAAC "click" reaction is giving a low yield. What are the likely causes and how can I improve it?
A3: Low yields in CuAAC reactions are often due to a few key factors:
-
Inactive Catalyst: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) form by oxygen.[7]
-
Poor Reagent Quality: Azides and alkynes can degrade over time. It's important to use fresh reagents and store them properly.
-
Substrate Issues: Steric hindrance near the azide or alkyne can slow the reaction. Also, your biomolecule might chelate the copper, making it unavailable.[8]
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, or temperature can negatively impact the reaction.
To improve the yield, you can:
-
Use a reducing agent like sodium ascorbate to regenerate Cu(I).[2]
-
Incorporate a copper-chelating ligand like THPTA or TBTA to protect the catalyst and accelerate the reaction.[7][9]
-
Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7]
-
Optimize the order of reagent addition; typically, the copper/ligand premix is added to the azide/alkyne solution before the reducing agent.[7]
Troubleshooting Guides
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Problem | Potential Cause | Suggested Solution |
| Low or No Product | Oxidation of Cu(I) catalyst to inactive Cu(II). | Add a fresh solution of a reducing agent like sodium ascorbate (typically 5-10 mol%). Degas all solutions and perform the reaction under an inert atmosphere.[7] |
| Sequestration of copper by the biomolecule. | Use a copper-chelating ligand such as THPTA in a 5:1 ratio to copper.[8][10] Consider adding a sacrificial metal like Zn(II) to bind to the chelating sites on your biomolecule.[8] | |
| Poor solubility of reactants. | Add a co-solvent like DMSO or DMF (up to 10% v/v) to improve solubility.[11] | |
| Presence of Side Products | Oxidative homocoupling of the alkyne (Glaser coupling). | Increase the concentration of the reducing agent (sodium ascorbate) and ensure anaerobic conditions.[12] |
| Degradation of a sensitive biomolecule. | Use a copper-stabilizing ligand like THPTA to minimize the generation of reactive oxygen species.[8][10] Add aminoguanidine (B1677879) to the reaction to trap reactive byproducts of ascorbate oxidation.[8][13] | |
| Reaction is Slow | Insufficient catalyst activity. | Increase the catalyst loading (CuSO₄ and ligand). Use a more efficient ligand system, such as a picolyl azide which can act as a chelating azide.[14][15] |
Staudinger Ligation
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Ligated Product | Competing Staudinger reduction (hydrolysis of the aza-ylide intermediate). | Use a "traceless" Staudinger ligation protocol with a phosphinothioester reagent, which is designed to favor intramolecular cyclization over hydrolysis.[3][5] |
| Aza-Wittig side reaction. | This can be more prevalent with non-glycyl residues. Optimizing the phosphine reagent can help mitigate this. (Diphenylphosphino)methanethiol (B106550) is reported to be a highly efficacious reagent.[3] | |
| Statistical mixture of products with bifunctional molecules. | When attempting a mono-ligation on a molecule with two azides, a statistical mixture of di-ligated, mono-ligated, and unreacted starting material is likely. A one-pot, solid-phase synthesis approach or using a biphasic system (e.g., ethyl acetate/dilute HCl) may improve selectivity for the mono-adduct.[16] |
Data Presentation
Table 1: Comparison of Second-Order Rate Constants for Common Cyclooctynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Cyclooctyne (B158145) | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| DIBO | Benzyl Azide | ~0.3 - 0.7[17] |
| DBCO | Benzyl Azide | ~0.6 - 1.0[17] |
| BCN | Benzyl Azide | ~0.06 - 0.1[17] |
| ADIBO (DIBAC/DBCO) | Sodium Azide (pH 7.4) | 0.28[18] |
| DIBO | Sodium Azide (pH 7.4) | 0.041[18] |
| BCN | Sodium Azide (pH 7.4) | 0.0045[18] |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.
Table 2: Effect of Copper-Chelating Azides and THPTA Ligand on CuAAC Reaction Yield
| Azide Type | Copper Concentration (µM) | THPTA Ligand | Reaction Yield after 30 min |
| Non-chelating (Benzyl Azide) | 10 | Absent | No detectable product[14] |
| Non-chelating (Benzyl Azide) | 100 | Present | ~100%[14] |
| Picolyl Azide (Chelating) | 10 | Absent | ~81%[14] |
| Picolyl Azide (Chelating) | 10 | Present | ~100% (in <5 min)[14] |
| Picolyl Azide (Chelating) | 40 | Absent | ~100%[14] |
| Picolyl Azide (Chelating) | 100 | Absent | ~100%[14] |
Reaction conditions: Reaction of the specified azide with 7-ethynyl coumarin.[14]
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation with THPTA Ligand
This protocol describes a general method for conjugating an azide-modified molecule to an alkyne-modified biomolecule.
Materials:
-
Alkyne-modified biomolecule
-
Azide-containing cargo molecule
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM or 100 mM in water)[9][19]
-
Sodium Ascorbate stock solution (e.g., 100 mM or 300 mM in water, freshly prepared)[9][19]
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water) (Optional)[10]
Procedure:
-
Reagent Preparation: In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration (e.g., 2-60 µM).[10]
-
Add the azide-containing cargo molecule. A 2 to 10-fold molar excess over the alkyne is typically used.[10][20]
-
Catalyst Premix: In a separate tube, prepare the catalyst premix. Add the THPTA stock solution to the CuSO₄ stock solution to achieve a 5:1 molar ratio of ligand to copper.[10] For example, mix 5.0 µL of 50 mM THPTA with 2.5 µL of 20 mM CuSO₄.[10] Vortex briefly and let it stand for a few minutes.
-
Add the catalyst premix to the biomolecule/azide solution. The final concentration of CuSO₄ is typically between 50-250 µM.[10]
-
(Optional) If your protein is sensitive to ascorbate oxidation byproducts, add aminoguanidine to a final concentration of 1-5 mM.[8][10]
-
Reaction Initiation: To start the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 times the copper concentration (e.g., 5 mM).[10]
-
Close the tube to minimize oxygen exposure and mix gently (e.g., on an end-over-end rotator) at room temperature for 1-4 hours.[10]
-
Reaction Quenching and Purification: The reaction can be stopped by adding EDTA to chelate the copper. Purify the conjugate using standard methods such as size-exclusion chromatography, dialysis, or affinity chromatography.
Protocol 2: Traceless Staudinger Ligation for Peptide Coupling
This protocol provides a general outline for the traceless Staudinger ligation between a peptide with a C-terminal phosphinothioester and a peptide with an N-terminal azide.
Materials:
-
Peptide-azide (e.g., with an N-terminal azido (B1232118) acid)
-
Peptide-phosphinothioester (e.g., with a C-terminal (diphenylphosphino)methanethiol ester)[3]
-
Solvent (e.g., DMF or a mixture of DMF/H₂O)[5]
Procedure:
-
Dissolution: Dissolve the peptide-azide and the peptide-phosphinothioester in the chosen solvent at equimolar concentrations. The reaction proceeds well even with unprotected peptide fragments.[5]
-
Reaction: The reaction is typically carried out at room temperature. The progress can be monitored by HPLC or LC-MS. For the reaction of AcGlySCH₂PPh₂ and N₃CH₂C(O)NHBn, the half-life is approximately 7 minutes at room temperature.[5] The reaction of (diphenylphosphino)methanethiol with an azide to form a peptide bond has a second-order rate constant of 7.7 x 10⁻³ M⁻¹s⁻¹ and can achieve yields of up to 95%.[3]
-
Work-up and Purification: Once the reaction is complete, the desired ligated peptide can be purified from the triphenylphosphine (B44618) oxide byproduct using standard chromatographic techniques such as reverse-phase HPLC.
Visualizations
Caption: Side reactions in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Competing pathways of Staudinger Ligation and Staudinger Reduction.
Caption: Experimental workflow for an optimized CuAAC bioconjugation reaction.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Effective ascorbate-free and photolatent click reactions in water using a photoreducible copper(II)-ethylenediamine precatalyst [beilstein-journals.org]
- 14. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. confluore.com [confluore.com]
- 20. axispharm.com [axispharm.com]
Technical Support Center: Challenges in Boc Deprotection of PEGylated Compounds
Welcome to the technical support center for Boc deprotection of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this critical step in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of the PEGylated compound incomplete?
A1: Incomplete Boc deprotection is a common issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not go to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1] A study comparing 55% TFA in dichloromethane (B109758) (DCM) with 100% TFA for Boc removal in solid-phase peptide synthesis found that the 55% TFA/DCM mixture resulted in higher purity peptides. This suggests that with 100% TFA, poor resin swelling and limited solvent transfer might lead to incomplete deprotection.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1] While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the polyethylene (B3416737) glycol (PEG) chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1]
-
Solvent Issues: The choice of solvent is crucial. It must ensure that both the PEGylated compound and the acid are fully solvated. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1]
Q2: I'm observing side products after deprotection. What are the likely causes?
A2: The formation of side products is often attributed to the reactivity of the carbocation generated during Boc cleavage or the acid sensitivity of other functional groups in the molecule.
-
Alkylation by tert-butyl cation: During the acidic deprotection of the Boc group, a tert-butyl cation is released. This cation can alkylate electron-rich amino acid residues like tryptophan and methionine.[2]
-
Cleavage of Other Acid-Labile Protecting Groups: If your molecule contains other acid-sensitive protecting groups, they may be cleaved under the acidic conditions used for Boc deprotection.[1] One user reported that TFA-mediated deprotection also resulted in a 10-20% loss of their ester bonds.[1][3]
-
PEG Chain Degradation: While generally stable, prolonged exposure to strong acids can potentially lead to degradation of the PEG chain, although this is less common under standard deprotection conditions.
Q3: How can I effectively monitor the progress of the deprotection reaction?
A3: Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to observe the disappearance of the starting material (Boc-protected) and the appearance of the deprotected product. The deprotected amine is more polar and will typically have a lower Rf value.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction's progress. It allows for the quantification of the starting material, product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears at approximately 1.4 ppm.[1]
Q4: What are the best practices for working up the reaction and isolating the deprotected PEGylated compound?
A4: The workup procedure aims to remove the acid and isolate the deprotected product.
-
Evaporation of Acid: For volatile acids like TFA, removal can be achieved under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[1]
-
Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1]
-
Precipitation: The deprotected PEGylated compound, often as an ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether to the reaction mixture.[1]
-
Purification: Techniques like size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase chromatography (RPC) can be employed to purify the PEGylated product.[]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength/concentration. | Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1] Consider a stronger acid system like 4M HCl in 1,4-dioxane.[1] |
| Inadequate reaction time or temperature. | Extend the reaction time and monitor progress by TLC or LC-MS.[1] Consider gentle heating if the substrate is stable.[1] | |
| Steric hindrance from the PEG chain. | Increase reaction time and/or acid concentration.[1] | |
| Poor solubility of the PEGylated compound. | Ensure the chosen solvent provides good solubility.[1] | |
| Formation of Side Products | Alkylation by tert-butyl cation. | Add scavengers to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS), water, thioanisole, or 1,2-ethanedithiol (B43112) (EDT).[2] A frequently used mixture is TFA/TIS/water (95:2.5:2.5).[1] |
| Cleavage of other acid-sensitive groups. | Consider milder deprotection conditions. Options include thermal deprotection or using Lewis acids like zinc bromide.[1] For compounds with acid-sensitive ester bonds, using HCl in EtOAc can be a milder alternative to TFA in DCM, though it may require longer reaction times.[3] | |
| Difficulty in Purification | Heterogeneous mixture of products. | Optimize the deprotection reaction to minimize side products. Employ appropriate chromatographic techniques for purification, such as SEC to separate based on size or IEX based on charge differences.[] |
| Residual acid. | Perform co-evaporation with toluene to remove residual TFA.[1] Neutralize with a mild base during aqueous workup.[1] |
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection [1]
| Reagent | Concentration | Solvent | Temperature (°C) | Time (h) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temp | 0.5 - 2 |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp | 0.5 - 2 |
Table 2: Common Scavengers Used During Boc Deprotection [2]
| Scavenger | Target of Scavenging | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | tert-butyl cation | 2.5% | An effective general scavenger, particularly good for protecting tryptophan.[2] |
| Water | tert-butyl cation | 2.5% | Often used in combination with other scavengers.[2] |
| Thioanisole | tert-butyl cation | 5% | Particularly effective for protecting methionine residues.[2] |
| 1,2-Ethanedithiol (EDT) | tert-butyl cation | 2.5% | Has a strong odor but is very effective for protecting sulfur-containing residues.[2] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM[1]
-
Dissolve the Boc-protected PEGylated compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If the substrate contains acid-sensitive residues like tryptophan or methionine, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[5]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with a solvent like toluene (3 times) to remove residual TFA.[1]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[1][5]
Protocol 2: Monitoring Reaction Progress by LC-MS[1]
-
Prepare a calibration curve using known concentrations of the starting material and the expected product.
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase that contains a neutralizing agent.
-
Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.
-
Use the calibration curve to quantify the conversion and monitor the reaction progress over time.
Visualizations
Caption: Experimental workflow for Boc deprotection of PEGylated compounds.
Caption: Troubleshooting logic for Boc deprotection challenges.
References
Technical Support Center: Azido-PEG4-hydrazide-Boc Conjugates
Welcome to the technical support center for Azido-PEG4-hydrazide-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use and stability of this heterobifunctional linker. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A1: this compound is a heterobifunctional chemical linker used in bioconjugation and drug development.[1][2] It features three key components:
-
An azide (B81097) group (N3) for use in click chemistry reactions, such as copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions, to form a stable triazole linkage.[1][3][4]
-
A hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer that increases the solubility of the conjugate in aqueous media and provides a flexible spacer arm.[1][5][6]
-
A Boc-protected hydrazide group . The tert-Butoxycarbonyl (Boc) is a protecting group that can be removed under mild acidic conditions to reveal a reactive hydrazide.[1][7] This hydrazide can then react with aldehydes or ketones to form a pH-sensitive hydrazone bond.[8]
This linker is commonly used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[2][9]
Q2: What are the recommended storage and handling conditions for this compound? A2: PEG derivatives are sensitive to light and oxidation.[10] For long-term stability, the compound should be stored in a cool, dark, and dry environment under an inert atmosphere.[10][11] When removing the container from cold storage, it is crucial to allow it to warm to room temperature before opening to prevent moisture condensation, which can degrade the compound.[10]
Q3: How is the Boc protecting group removed? A3: The Boc group is reliably cleaved under anhydrous acidic conditions.[7] A common method involves using trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (B109758) (DCM). The resulting deprotected hydrazide should be used promptly or stored carefully, as the free hydrazide may have limited stability.
Q4: How stable is the azide functional group? A4: The azide group is highly stable under a wide range of conditions typically encountered in bioconjugation, including aqueous buffers and physiological settings.[3][12] It does not react with most functional groups found in biomolecules, making it an excellent bioorthogonal handle.[13] However, it will react with phosphines in the Staudinger ligation and with alkynes in click chemistry reactions.[3][14]
Q5: What factors influence the stability of the hydrazone bond formed after Boc deprotection? A5: The stability of the hydrazone bond is highly dependent on pH and the structure of the reacting carbonyl compound.[15]
-
pH: Hydrazone linkages are generally reversible and susceptible to hydrolysis, especially at acidic pH. The reaction to form hydrazones is often fastest at a slightly acidic pH of approximately 4.5.[16]
-
Structure: Hydrazones formed from aromatic aldehydes are significantly more stable than those formed from aliphatic aldehydes.[15] This allows for the tuning of conjugate stability based on the choice of the aldehyde or ketone partner.
Q6: What analytical methods are recommended for analyzing the purity and stability of this linker and its conjugates? A6: High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing PEG-containing molecules.[] Because the PEG chain lacks a strong UV chromophore, detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are often coupled with HPLC for accurate quantification and characterization.[18][19] A stability-indicating HPLC method can be developed using forced degradation studies to separate the intact molecule from potential degradants.[20][21]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Problem 1: Low or no yield in my click chemistry (azide-alkyne) reaction.
-
Possible Cause: Degradation of the azide group.
-
Solution: While generally stable, ensure no strong reducing agents were inadvertently introduced into your reaction. Confirm the integrity of the linker before use via LC-MS.
-
-
Possible Cause: Issues with the reaction conditions (CuAAC).
-
Solution: For copper-catalyzed reactions, ensure the copper(I) catalyst is active and not oxidized to copper(II). Use a reducing agent like sodium ascorbate (B8700270) and a copper-chelating ligand (e.g., TBTA) to improve efficiency.
-
-
Possible Cause: Steric hindrance.
-
Solution: The PEG4 linker is designed to minimize steric hindrance, but bulky substituents near the alkyne or azide can slow the reaction. Consider extending reaction times or increasing the temperature if the reactants' stability permits.
-
Problem 2: Incomplete Boc deprotection.
-
Possible Cause: Insufficiently acidic conditions or short reaction time.
-
Solution: Ensure your acid (e.g., TFA) is fresh and the solvent (e.g., DCM) is anhydrous. Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.
-
-
Possible Cause: Degradation of the molecule.
-
Solution: While the Boc group requires acid for removal, the rest of the molecule, particularly the PEG chain or other functionalities on your target, might be sensitive to harsh acidic conditions. Use the mildest effective acid concentration and the shortest possible reaction time.
-
Problem 3: Low yield during hydrazone ligation with an aldehyde/ketone.
-
Possible Cause: Suboptimal pH.
-
Solution: The optimal pH for hydrazone formation is typically around 4.5.[16] Performing the reaction at neutral pH (7.0-7.4) is possible but significantly slower.[22] If your biomolecule is stable at lower pH, adjusting the buffer is the most effective way to increase yield. Aniline can be used as a catalyst to increase reaction rates at neutral pH.[23][24]
-
-
Possible Cause: Instability of the deprotected hydrazide.
-
Solution: The free hydrazide can be prone to oxidation or other side reactions. It is best to use the deprotected linker immediately in the subsequent ligation step. If storage is necessary, keep it under an inert atmosphere at low temperatures.
-
-
Possible Cause: Reversibility of the hydrazone bond.
-
Solution: Hydrazone formation is an equilibrium process.[23] Using an excess of one of the reactants can help drive the reaction toward the product. For long-term stability, ensure the final conjugate is stored at a pH where hydrolysis is minimal (typically neutral or slightly basic) and at a sufficient concentration.[23]
-
Problem 4: Appearance of unexpected peaks in HPLC or LC-MS analysis.
-
Possible Cause: Oxidative degradation of the PEG linker.
-
Solution: The polyether backbone of PEG can undergo oxidative degradation.[25][26] This is accelerated by exposure to oxygen, elevated temperatures, and transition metal ions.[11] Always handle and store the linker under an inert atmosphere (e.g., argon or nitrogen) and use metal-free buffers where possible.[10]
-
-
Possible Cause: Hydrolysis of the Boc-hydrazide or the final hydrazone bond.
-
Solution: This can occur if the compound is exposed to acidic conditions, even unintentionally (e.g., from acidic impurities in solvents). Ensure all solvents and reagents are of high quality and that the pH is controlled throughout the process and during storage.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Condition | Rationale | Citation |
| Temperature | -15°C to -40°C | Minimizes degradation kinetics. | [10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the PEG chain. | [10] |
| Light | In the dark (e.g., amber vial) | Prevents light-induced degradation. | [10] |
| Moisture | Dry / With Desiccant | Prevents hydrolysis of functional groups. | [10] |
| Handling | Warm container to room temp before opening | Prevents condensation of atmospheric moisture inside the container. | [10] |
Table 2: Relative Stability of Hydrazone Bonds Based on Carbonyl Source
| Carbonyl Source | Conjugate Linkage | Stability at pH 7.4 | Stability at pH 5.5 | Key Takeaway | Citation |
| Aliphatic Aldehyde | Acyl Hydrazone | Prone to hydrolysis; half-lives can be in the range of minutes to hours. | Rapid hydrolysis. | Suitable for applications requiring rapid, pH-triggered release. | [15] |
| Aromatic Aldehyde | Acyl Hydrazone | Highly stable; half-lives can exceed 72 hours. | Highly stable; half-lives can exceed 48 hours. | Ideal for creating stable bioconjugates. | [15] |
Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: Functional components of the this compound linker.
Caption: Standard experimental workflow for dual conjugation.
Caption: Potential degradation pathways for the linker and its conjugate.
Experimental Protocols
Protocol 1: General Storage and Handling
-
Upon receipt, store the vial of this compound at -20°C, protected from light.[10]
-
For long-term storage, place the vial inside a larger container with desiccant and backfill with an inert gas like argon or nitrogen before sealing.[10]
-
When ready to use, remove the container from the freezer and allow it to equilibrate to room temperature on the bench for at least 20-30 minutes before opening. This prevents water condensation.[10]
-
Weigh the desired amount quickly in a controlled environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to air and moisture.
-
After use, re-seal the container tightly, backfill with inert gas, and return to -20°C storage.[10] For frequently used reagents, consider preparing single-use aliquots to avoid repeated freeze-thaw cycles and exposure.[10]
Protocol 2: Boc Deprotection of the Hydrazide
-
Dissolve the this compound in anhydrous dichloromethane (DCM) at a concentration of 10-20 mg/mL in a clean, dry glass vial.
-
Under an inert atmosphere, add 10-20 equivalents of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction for completion by LC-MS, looking for the disappearance of the starting material and the appearance of the deprotected product mass.
-
Once complete, remove the TFA and DCM under reduced pressure (roto-evaporation). Co-evaporate with DCM or toluene (B28343) (3x) to ensure complete removal of residual TFA.
-
The resulting Azido-PEG4-hydrazide (as a TFA salt) should be used immediately for the best results.
Protocol 3: Forced Degradation Study for Stability Assessment
Forced degradation studies are essential for developing a stability-indicating analytical method and understanding potential degradation products.[21][27]
-
Preparation of Stock Solution: Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., acetonitrile (B52724) or DMSO) at 1 mg/mL.
-
Stress Conditions: Expose the stock solution to the following stress conditions in separate vials.[21][27] A control sample (stock solution at -20°C) should be kept for comparison.
-
Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Stress: Incubate the stock solution at 80°C for 48 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
HPLC Analysis: Analyze all samples by a suitable reverse-phase HPLC method with MS and/or CAD detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation. Identify and characterize any significant degradation products. This data demonstrates the specificity of the analytical method.
Table 3: Example Conditions for Forced Degradation Studies
| Stress Condition | Reagent | Temperature | Time | Purpose | Citation |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 h | To test stability to acid, potential Boc deprotection and hydrazone hydrolysis. | [21] |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 24 h | To test stability to base. | [21] |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h | To test for oxidative degradation of the PEG chain. | [21] |
| Thermal | None (solvent only) | 80°C | 48 h | To test for thermolytic degradation. | [28] |
| Photolytic | UV/Visible Light | Room Temp | Per ICH Q1B | To test for light sensitivity. | [21] |
References
- 1. Azido-PEG4-t-Boc-hydrazide, 1919045-01-4 | BroadPharm [broadpharm.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. chempep.com [chempep.com]
- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. precisepeg.com [precisepeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 11. youtube.com [youtube.com]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging | Biophysics Reviews | AIP Publishing [pubs.aip.org]
- 15. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medcraveonline.com [medcraveonline.com]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pharmtech.com [pharmtech.com]
Technical Support Center: Purification after Bioconjugation
This guide provides detailed troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on the effective removal of excess Azido-PEG4-hydrazide-Boc following a conjugation reaction. Ensuring the complete removal of unreacted linkers is critical for the purity, activity, and accurate characterization of the final bioconjugate.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound?
A: Removing excess PEG linkers is essential for several reasons. Unreacted linkers can interfere with downstream applications and assays, leading to inaccurate results.[] Furthermore, their presence compromises the overall purity of the final product and can complicate characterization techniques like mass spectrometry, where the PEG signal might mask the signal of the actual product.[2] For therapeutic applications, high purity is a regulatory requirement to ensure safety and efficacy.[3]
Q2: What are the primary methods for removing this excess linker?
A: The most common and effective methods rely on the significant size and property differences between the small linker molecule and the typically much larger bioconjugate. These methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[]
-
Reversed-Phase Chromatography (RPC): Separates based on differences in hydrophobicity.[4]
-
Dialysis / Tangential Flow Filtration (TFF): Uses a semi-permeable membrane to separate molecules based on molecular weight.[5]
-
Liquid-Liquid Extraction (LLE): Partitions compounds between two immiscible liquid phases based on their relative solubilities.[6]
Q3: How do I choose the best purification method for my experiment?
A: The choice depends on several factors, including the size and chemical properties of your target molecule, the required final purity, the scale of your reaction, and available equipment. For a large protein conjugate, dialysis or SEC are excellent starting points due to the large size difference. If your conjugate is sensitive to certain solvents, a method like dialysis in an aqueous buffer would be preferable.
Diagram 1: Purification Method Selection Guide
Caption: Logical flow for selecting a primary purification technique.
Q4: What are the key properties of this compound to consider during purification?
A: Understanding the linker's properties is key to its successful removal.
| Property | Value / Description | Significance for Purification |
| Molecular Weight | 405.45 g/mol [7][8] | Very small compared to most protein or antibody conjugates, making it ideal for removal by size-based methods like SEC and dialysis. |
| Solubility | Soluble in common organic solvents (DMSO, DMF, acetonitrile, DCM, THF)[9][10] | This property is exploited in RPC and LLE, where the linker can be partitioned into an organic phase away from an aqueous-soluble product. |
| PEG Spacer | Contains a hydrophilic PEG4 spacer[11] | The PEG chain increases water solubility, which must be considered when designing LLE or precipitation protocols.[12] |
Troubleshooting Guide 1: Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, is a powerful technique that separates molecules based on their size in solution (hydrodynamic radius).[] Larger molecules elute first, while smaller molecules, like the excess linker, are retained longer in the porous beads of the chromatography resin.
Q: What is a typical experimental protocol for SEC purification? A: A general protocol involves equilibrating the column with a suitable buffer, loading the sample, and then eluting with the same buffer (isocratic elution) while collecting fractions.
Diagram 2: Experimental Workflow for SEC
Caption: Standard workflow for purification using Size Exclusion Chromatography.
Troubleshooting SEC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between conjugate and excess linker | 1. Inappropriate column choice (pore size too large or small).[13] 2. Column is overloaded. | 1. Select a column with a fractionation range appropriate for your conjugate's size. The linker (405 Da) should be well within the column's total inclusion volume. 2. Reduce the sample volume/concentration. |
| Broad product peak | 1. The PEG chains on the conjugate are polydisperse.[14] 2. Non-ideal interactions with the SEC matrix. | 1. This can be an inherent property of the PEGylation; however, analytical SEC can confirm this. 2. Add a low concentration of salt (e.g., 150 mM NaCl) to the mobile phase to minimize ionic interactions. |
| No recovery of the product | 1. The product has precipitated on the column. 2. The product is adsorbing to the column matrix. | 1. Ensure the mobile phase is compatible with your product's solubility. 2. Modify the mobile phase composition (e.g., change pH, add salt) to reduce non-specific binding. |
Troubleshooting Guide 2: Dialysis & Tangential Flow Filtration (TFF)
Dialysis is a straightforward technique for separating molecules based on a concentration gradient across a semi-permeable membrane with a defined molecular weight cut-off (MWCO).[15] It is particularly effective for removing small molecules like the this compound linker from much larger bioconjugates.
Q: How do I select the correct MWCO for my dialysis membrane? A: A general rule is to choose a MWCO that is at least 10-20 times smaller than the molecular weight of the molecule you want to retain. Given the linker's MW of ~405 Da, a 1 kDa to 3 kDa MWCO membrane is typically a safe and effective choice for retaining protein or antibody conjugates while allowing the small linker to diffuse out.[5][16]
Diagram 3: Experimental Workflow for Dialysis
Caption: Standard workflow for removing small molecules via dialysis.
Troubleshooting Dialysis/TFF
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low product recovery | 1. The MWCO of the membrane is too large for your product. 2. The membrane has been damaged or has a leak. | 1. Ensure the MWCO is significantly smaller than your product's MW.[16] 2. Inspect the membrane or device before use and handle it carefully to avoid punctures. |
| Inefficient removal of the linker | 1. Insufficient dialysis time or too few buffer changes.[5] 2. The volume of the dialysis buffer is too small. | 1. Perform at least 3-4 buffer changes over 24-48 hours. Allow at least 4-6 hours between changes. 2. Use a buffer volume that is at least 100-fold greater than your sample volume. |
| Product has precipitated inside the dialysis tubing | 1. The dialysis buffer is not optimal for product solubility (e.g., wrong pH, low ionic strength). 2. The product concentration is too high. | 1. Test the solubility of your conjugate in the chosen dialysis buffer before the procedure. 2. If high concentration is necessary, consider TFF which keeps the sample mixed, or perform dialysis on a more dilute sample first. |
Troubleshooting Guide 3: Reversed-Phase Chromatography (RPC)
RPC separates molecules based on their hydrophobicity.[13] It can provide excellent resolution and is often used as a high-performance analytical and preparative technique. The PEGylated conjugate, the unmodified protein, and the free PEG linker will all exhibit different hydrophobicities, allowing for their separation.[4][13]
Q: What is a general protocol for RPC purification? A: RPC typically involves binding the sample to a hydrophobic column (e.g., C4 or C18) in a high-aqueous mobile phase and then eluting with an increasing gradient of an organic solvent like acetonitrile.[4][17]
Diagram 4: Experimental Workflow for RPC
Caption: Standard workflow for purification using Reversed-Phase Chromatography.
Troubleshooting RPC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column | 1. The product is too hydrophobic and irreversibly bound. 2. The gradient is not strong enough (final % of organic solvent is too low). | 1. Use a less retentive column (e.g., C4 instead of C18).[4] 2. Increase the final concentration of the organic solvent in your gradient or use a stronger solvent like isopropanol. |
| Co-elution of product and excess linker | 1. The gradient is too steep, not allowing for proper separation. | 1. Make the gradient shallower (e.g., increase from 5% to 65% organic over 60 minutes instead of 20 minutes) to improve resolution.[4] |
| Poor peak shape (tailing or fronting) | 1. Column is overloaded. 2. Secondary interactions with the stationary phase. | 1. Reduce the amount of sample loaded onto the column. 2. Ensure an ion-pairing agent like TFA (0.1%) is present in both mobile phases. |
Troubleshooting Guide 4: Liquid-Liquid Extraction (LLE)
LLE is a separation technique that relies on the differential solubility of compounds in two immiscible liquids, typically an aqueous phase and an organic solvent.[6] For a polar bioconjugate (like a protein), the small, more organic-soluble this compound linker can be extracted into an organic phase.
Q: When should I consider using LLE? A: LLE is a rapid and scalable method, useful when your bioconjugate has very high water solubility and is stable in the presence of an organic solvent. It is effective for removing a significant amount of the excess linker before a final polishing step with chromatography.
Diagram 5: Experimental Workflow for LLE
Caption: Standard workflow for purification using Liquid-Liquid Extraction.
Troubleshooting LLE
| Issue | Possible Cause(s) | Suggested Solution(s) |
| An emulsion forms (a third layer that won't separate) | 1. The product may be acting as a surfactant. 2. Vigorous shaking. | 1. Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. 2. Centrifuge the mixture at low speed to help break the emulsion. |
| Low product recovery in the aqueous phase | 1. The product has some solubility in the organic solvent. 2. The product has denatured and precipitated at the interface. | 1. Try a more polar organic solvent (e.g., ethyl acetate instead of DCM) to reduce the partitioning of your product. 2. Ensure the pH of the aqueous buffer is one at which your product is maximally stable and soluble. |
| Linker remains in the aqueous phase | 1. The organic solvent is not suitable for the linker. 2. The pH of the aqueous phase is affecting the linker's partition coefficient. | 1. Try a different organic solvent. Dichloromethane (DCM) or chloroform (B151607) may be more effective at extracting the linker than ethyl acetate. 2. Adjusting the pH or salt concentration of the aqueous phase can sometimes "salt out" the linker, driving it into the organic phase. |
References
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. precisepeg.com [precisepeg.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Azido-PEG4-hydrazide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 11. Azido-PEG4-t-Boc-hydrazide, 1919045-01-4 | BroadPharm [broadpharm.com]
- 12. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 13. waters.com [waters.com]
- 14. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. phenomenex.com [phenomenex.com]
Validation & Comparative
Characterization of Azido-PEG4-hydrazide-Boc Conjugates by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of bifunctional linkers is a critical step in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. This guide provides a comparative analysis of the mass spectrometric characterization of Azido-PEG4-hydrazide-Boc, a heterobifunctional linker, against other common conjugation reagents. The information presented herein is supported by established principles of mass spectrometry and data from related compounds.
Overview of this compound
This compound is a versatile linker that incorporates three key functional groups: an azide (B81097) for "click chemistry," a Boc-protected hydrazide for conjugation to carbonyls, and a hydrophilic tetraethylene glycol (PEG4) spacer. This combination allows for a variety of bioconjugation strategies. Its chemical structure and molecular weight are foundational to its mass spectrometric analysis.
| Property | Value | Source |
| Molecular Formula | C16H31N5O7 | [1][2] |
| Molecular Weight | 405.45 g/mol | [1][2] |
| Purity | >96% | [1] |
Mass Spectrometric Analysis
Electrospray ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-MS), is the preferred method for the characterization of PEGylated compounds.[3][4] The analysis of this compound and its conjugates typically involves the identification of the molecular ion and the interpretation of its fragmentation pattern to confirm the structure.
Experimental Protocol: LC-ESI-MS/MS Analysis
A general protocol for the analysis of this compound is as follows:
-
Sample Preparation: Dissolve the compound in a suitable solvent, such as a mixture of water and acetonitrile.
-
Chromatographic Separation (LC): Employ a reverse-phase column (e.g., C18) with a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to facilitate protonation.
-
Mass Spectrometric Detection (MS):
-
Ionization: Use electrospray ionization in positive ion mode (ESI+).
-
Full Scan (MS1): Acquire full scan mass spectra to identify the protonated molecular ion [M+H]+.
-
Tandem Mass Spectrometry (MS/MS): Select the [M+H]+ ion for collision-induced dissociation (CID) to generate fragment ions for structural confirmation. Softer ionization techniques may be considered to minimize premature fragmentation of the Boc group.[5]
-
Expected Fragmentation Pattern
Key Fragmentation Pathways:
-
Loss of the Boc group: The tert-butoxycarbonyl (Boc) protecting group is labile and can be lost as isobutylene (B52900) (56 Da) or tert-butanol (B103910) (74 Da).[6]
-
PEG chain fragmentation: The polyethylene (B3416737) glycol linker typically fragments via cleavage of the C-O bonds, resulting in neutral losses of ethylene (B1197577) glycol units (44 Da).[7][8]
-
Azide group fragmentation: The azide group can undergo fragmentation, although it is generally more stable than the Boc group.
Table of Predicted Fragment Ions for this compound ([M+H]+ = 406.46 m/z):
| Fragment Ion (m/z) | Description |
| 350.41 | [M+H - C4H8]+ (Loss of isobutylene from Boc group) |
| 332.39 | [M+H - C4H9OH]+ (Loss of tert-butanol from Boc group) |
| 306.35 | [M+H - C5H9NO2]+ (Loss of Boc group) |
| Successive losses of 44.03 | Fragmentation along the PEG4 chain |
Comparison with Alternative Linkers
The choice of linker can significantly impact the ease and reliability of mass spectrometric characterization. Below is a comparison of this compound with other common linkers.
| Linker Type | Key Functional Groups | Typical MS Characterization Features | Advantages/Disadvantages in MS Analysis |
| This compound | Azide, Hydrazide (Boc-protected), PEG4 | Labile Boc group leads to characteristic neutral losses. PEG chain fragmentation is predictable. | Advantage: Multiple fragmentation points aid in structural confirmation. Disadvantage: Labile Boc group can sometimes suppress the molecular ion peak. |
| DBCO-PEG4-NHS Ester | Dibenzocyclooctyne, NHS Ester, PEG4 | NHS ester is prone to hydrolysis. The DBCO group is relatively stable. | Advantage: Stable core structure can simplify spectra. Disadvantage: Hydrolysis of the NHS ester can lead to multiple species in the sample. |
| Maleimide-PEG4-Acid | Maleimide (B117702), Carboxylic Acid, PEG4 | The maleimide group can react with thiols. The carboxylic acid can be readily derivatized. | Advantage: Clear mass shift upon conjugation to a thiol. Disadvantage: Potential for maleimide hydrolysis or reaction with other nucleophiles. |
Visualizing the Workflow and Fragmentation
To further clarify the processes involved in the characterization of this compound, the following diagrams illustrate the experimental workflow and a proposed fragmentation pathway.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Proposed fragmentation of this compound.
References
- 1. precisepeg.com [precisepeg.com]
- 2. This compound 97% | CAS: 1919045-01-4 | AChemBlock [achemblock.com]
- 3. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The sequential dissociation of protonated polyethylene glycols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of Azido-PEG4-hydrazide-Boc Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined bifunctional polyethylene (B3416737) glycol (PEG) linkers, such as Azido-PEG4-hydrazide-Boc, is a critical step in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] Accurate and robust analytical methods are essential to monitor reaction progress, assess purity, and characterize the final product and its reaction-related impurities. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these analyses.[]
This guide provides a comparative overview of HPLC-based methods for the analysis of this compound reaction products. We will explore different HPLC modes and detection strategies, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
The Challenge of Analyzing this compound
The primary analytical challenge in the HPLC analysis of this compound and similar PEG linkers is the lack of a strong ultraviolet (UV) chromophore in the PEG backbone.[3] This makes conventional UV detection less effective for direct quantification and purity assessment, necessitating alternative detection methods.
Comparison of HPLC Techniques and Detectors
The choice of HPLC mode and detector is crucial for the successful analysis of this compound. The following tables compare the most common approaches.
Table 1: Comparison of HPLC Separation Modes
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Principle | Separation based on hydrophobicity.[4] | Separation based on hydrodynamic volume (size).[] |
| Stationary Phase | Typically C18 or C8 bonded silica. | Porous particles with controlled pore sizes. |
| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile). | Isocratic elution with an aqueous buffer. |
| Resolution | High resolution for separating closely related impurities and starting materials.[6] | Good for separating the desired product from larger or smaller impurities.[7] |
| Best For | Purity analysis, reaction monitoring, and separation of starting materials, byproducts, and the final product. | Analysis of product aggregation or fragmentation. |
Table 2: Comparison of HPLC Detectors for PEG Linker Analysis
| Detector | Principle | Gradient Compatibility | Sensitivity | Key Advantages | Key Disadvantages |
| Evaporative Light Scattering Detector (ELSD) | Nebulizes eluent and detects scattered light from non-volatile analyte particles.[8] | Yes | High | Universal detection for non-volatile compounds, compatible with gradient elution.[9] | Semi-quantitative, response can be non-linear. |
| Charged Aerosol Detector (CAD) | Nebulizes eluent and measures the charge of non-volatile analyte particles.[10] | Yes | Very High | Provides a more uniform response for different non-volatile analytes compared to ELSD.[11] | Response can be affected by mobile phase composition. |
| Mass Spectrometry (MS) | Ionizes analytes and separates them based on their mass-to-charge ratio.[12] | Yes | Very High | Provides molecular weight information for peak identification and structural elucidation. | Higher cost and complexity. |
| Refractive Index (RI) Detector | Measures the change in the refractive index of the eluent. | No | Low | Simple and universal for any solute. | Not compatible with gradient elution, sensitive to temperature and pressure fluctuations.[13] |
Recommended Analytical Approach: RP-HPLC with ELSD/CAD
For routine purity analysis and reaction monitoring of this compound, a Reversed-Phase HPLC method coupled with either an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. This combination offers high-resolution separation of the target molecule from potential impurities and is compatible with the gradient elution required for complex sample mixtures.[3][14]
Experimental Protocols
The following are detailed starting protocols for the HPLC analysis of this compound reaction products. Method optimization will be required based on the specific reaction mixture and available instrumentation.
Protocol 1: Reversed-Phase HPLC with ELSD/CAD
This method is suitable for determining the purity of this compound and monitoring the consumption of starting materials and the formation of byproducts.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Agilent PLRP-S, 100 Å, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-30% B over 12 minutes[14]
-
Flow Rate: 1.0 mL/min[14]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
CAD Settings:
-
Evaporation Temperature: 35 °C
-
Power Function: 1.0
-
Protocol 2: Size-Exclusion Chromatography (SEC) with RI Detection
This method is useful for detecting the presence of high molecular weight aggregates or low molecular weight fragments in the final product.
-
HPLC System: Waters Alliance e2695 or equivalent
-
Column: Waters Ultrahydrogel 250, 6 µm, 7.8 x 300 mm
-
Mobile Phase: 100 mM Sodium Phosphate, pH 7.0
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 50 µL
-
RI Detector Settings:
-
Sensitivity: 128
-
Temperature: 35 °C
-
Data Presentation
Effective data presentation is key to comparing different reaction conditions or product batches.
Table 3: Example Data for Purity Analysis of this compound by RP-HPLC-ELSD
| Sample | Retention Time (min) | Peak Area (%) | Identity |
| Reaction Mixture A | 8.5 | 95.2 | This compound |
| 4.2 | 2.1 | Starting Material 1 | |
| 6.8 | 1.5 | Unidentified Impurity | |
| 10.1 | 1.2 | Unidentified Impurity | |
| Reaction Mixture B | 8.6 | 98.1 | This compound |
| 4.3 | 0.8 | Starting Material 1 | |
| 7.0 | 0.6 | Unidentified Impurity | |
| 10.3 | 0.5 | Unidentified Impurity |
Potential Impurities in this compound Synthesis
Understanding potential impurities is crucial for developing a robust analytical method. Common impurities in the synthesis of PEG derivatives can include:
-
Starting materials: Unreacted precursors.
-
Byproducts from incomplete reactions: Molecules where only one of the functional groups has reacted.
-
PEG-related impurities: PEGs of different chain lengths (if the starting PEG is not monodisperse), and products of PEG degradation such as aldehydes and formates.[15]
-
Side-reaction products: Impurities arising from unintended reactions of the functional groups.
A well-developed HPLC method should be able to resolve the main product from these potential impurities.
Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool, other techniques can provide complementary information for a comprehensive characterization of this compound.
Table 4: Comparison of Alternative Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| LC-MS | Molecular weight confirmation of the main product and identification of impurities. | High sensitivity and specificity; provides structural information. | Higher cost and complexity than standard HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural confirmation of the desired product. | Provides unambiguous structural information.[16] | Lower sensitivity than HPLC, requires higher sample amounts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the presence of key functional groups (e.g., azide, carbonyl). | Fast and non-destructive. | Provides limited structural information. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for this compound reaction products.
Caption: Workflow for HPLC analysis of reaction products.
Caption: Logic for selecting the appropriate analytical method.
Conclusion
The successful analysis of this compound reaction products relies on the selection of an appropriate HPLC method and detector. For routine purity assessment and reaction monitoring, RP-HPLC with ELSD or CAD provides a robust and sensitive solution. When information on aggregation or fragmentation is required, SEC is a valuable complementary technique. For definitive structural confirmation and impurity identification, LC-MS and NMR are indispensable. By understanding the principles and practical considerations of these techniques, researchers can ensure the quality and consistency of their bifunctional PEG linkers, ultimately contributing to the development of safe and effective bioconjugate therapeutics.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Application of LC-MS to the analysis of new radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 14. agilent.com [agilent.com]
- 15. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Azido-PEG4-hydrazide-Boc and Other PEG Linkers
In the intricate field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of a chemical linker is a critical decision that dictates the stability, efficacy, and pharmacokinetic profile of the final product.[1] Among the diverse array of available tools, heterobifunctional polyethylene (B3416737) glycol (PEG) linkers have become indispensable.[1][2] This guide provides a detailed comparison of Azido-PEG4-hydrazide-Boc, a highly versatile linker, with other common classes of PEG linkers, offering experimental insights to inform selection for research and drug development.
Understanding this compound
This compound is a heterobifunctional linker designed for sequential, controlled conjugation reactions. Its structure is defined by three key components:
-
Azide Group (N₃): This moiety is a cornerstone of "click chemistry," enabling highly efficient and bio-orthogonal copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[3][4] This allows for the stable and specific attachment of molecules containing a corresponding alkyne group.
-
Hydrazide Group (-NH-NH₂), protected by Boc: The hydrazide end reacts specifically with carbonyls (aldehydes or ketones) to form a hydrazone bond.[3][5] The tert-butyloxycarbonyl (Boc) protecting group masks the hydrazide's reactivity, preventing premature reactions.[6][7] This Boc group can be easily removed under mild acidic conditions, allowing the researcher to dictate the precise timing of the conjugation step.[3][6]
-
PEG4 Spacer: The tetra-polyethylene glycol spacer is a short, hydrophilic chain that enhances the water solubility of the linker and the resulting conjugate, reduces the potential for aggregation of hydrophobic payloads, and can help minimize steric hindrance.[3][5][]
This unique combination of features allows for a multi-step, highly controlled conjugation strategy, making it a valuable tool for constructing complex biomolecules.[6]
Comparison with Alternative PEG Linkers
The selection of a linker is application-dependent. This compound offers a distinct set of functionalities compared to other widely used linkers. The following table summarizes the key differences in reactivity and bond stability.
| Linker Class | Target Functional Group 1 | Target Functional Group 2 | Resulting Bond | Bond Stability | Key Applications |
| Azido-PEG-hydrazide | Carbonyl (Aldehyde/Ketone) | Alkyne | Hydrazone & Triazole | Hydrazone: pH-sensitive (labile at acidic pH)[9]; Triazole: Highly Stable[1] | Dual-functionalization, ADC development, pH-responsive drug delivery. |
| Aminooxy-PEG-Azide | Carbonyl (Aldehyde/Ketone) | Alkyne | Oxime & Triazole | Oxime: More stable than hydrazone, especially at acidic pH[10][11][12] | Applications requiring higher stability than hydrazones, bioconjugation. |
| NHS-PEG-Maleimide | Amine (e.g., Lysine) | Thiol (e.g., Cysteine) | Amide & Thioether | Amide: Highly Stable[1]; Thioether: Generally stable but can undergo retro-Michael addition[1] | Classic linker for ADCs, protein-protein conjugation. |
| DBCO-PEG-NHS Ester | Amine (e.g., Lysine) | Azide | Amide & Triazole | Both highly stable. | Copper-free click chemistry (SPAAC), live-cell labeling, bioconjugation in sensitive systems.[13] |
Performance and Stability Insights
A crucial factor in linker design is the stability of the covalent bond formed. The hydrazone bond formed by the hydrazide moiety is known to be susceptible to hydrolysis, a feature that can be exploited for pH-dependent drug release in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[9] However, for applications requiring greater stability, an oxime linkage, formed from an aminooxy group, is significantly more resistant to hydrolysis, with hydrolysis rates reported to be up to 1000-fold lower than simple hydrazones.[9][11][12]
In contrast, the triazole ring formed via click chemistry is exceptionally stable and considered biologically inert, providing a permanent linkage.[1] Amide bonds formed by NHS esters are also highly robust.[1] The choice between these linkers, therefore, involves a trade-off between the need for a stable, permanent linkage and the desire for a cleavable, environmentally responsive one.
Experimental Protocols and Workflows
To illustrate the practical application of this compound, a detailed protocol for the sequential conjugation of a payload to an antibody is provided below. This process is typical in the construction of site-specific ADCs.
Protocol: Site-Specific Antibody-Drug Conjugation
Objective: To conjugate an alkyne-modified payload to an antibody via an this compound linker, targeting glycosylation sites.
Materials:
-
Antibody (e.g., Trastuzumab) in PBS
-
Sodium periodate (B1199274) (NaIO₄) solution
-
This compound (dissolved in DMSO)
-
Trifluoroacetic acid (TFA) for deprotection
-
Alkyne-functionalized payload (e.g., a cytotoxic drug)
-
Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA) for CuAAC reaction
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 6.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Methodology:
-
Antibody Oxidation:
-
To the antibody solution (typically 1-5 mg/mL in PBS, pH 7.4), add NaIO₄ to a final concentration of 1 mM.
-
Incubate in the dark at 4°C for 30 minutes to oxidize the cis-diols of sialic acid residues on the antibody's glycans, creating aldehyde groups.
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM.
-
Remove excess periodate and glycerol using a desalting column, exchanging the buffer to PBS at pH 6.0.
-
-
Boc Deprotection of the Linker:
-
In a separate reaction, dissolve this compound in a solution of 50% TFA in dichloromethane (B109758) (DCM).
-
Incubate for 30 minutes at room temperature.
-
Remove the TFA under vacuum to yield the deprotected Azido-PEG4-hydrazide.
-
-
Hydrazone Formation (Linker Conjugation):
-
Add a 50-fold molar excess of the deprotected Azido-PEG4-hydrazide to the oxidized antibody solution.
-
Incubate at room temperature for 2 hours.
-
Remove the excess linker using a desalting column, exchanging the buffer back to PBS, pH 7.4.
-
-
Click Chemistry (Payload Conjugation):
-
Prepare a fresh solution of the copper catalyst by mixing copper(II) sulfate, sodium ascorbate, and TBTA ligand.
-
Add a 10-fold molar excess of the alkyne-payload to the azide-functionalized antibody.
-
Add the copper catalyst solution to initiate the CuAAC reaction.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification and Characterization:
-
Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unreacted payload and catalyst.
-
Characterize the conjugate using HIC (Hydrophobic Interaction Chromatography) to determine the drug-to-antibody ratio (DAR) and Mass Spectrometry to confirm the final product mass.
-
Visualizing Workflows and Linker Functionality
Diagrams created using Graphviz can effectively illustrate complex experimental workflows and the logical relationships of a linker's chemical components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azido-PEG4-t-Boc-hydrazide, 1919045-01-4 | BroadPharm [broadpharm.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc | Polymer PEG | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The Optimal Balance: Unveiling the Advantages of PEG4 Spacers in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a linker is paramount in the design of effective bioconjugates, particularly antibody-drug conjugates (ADCs). Among the myriad of options, polyethylene (B3416737) glycol (PEG) spacers have emerged as a critical tool for optimizing the physicochemical and pharmacokinetic properties of these complex therapeutics. This guide provides a comprehensive comparison of PEG4 spacers against other PEG lengths, supported by experimental data, to elucidate the distinct advantages of this intermediate-chain linker.
The inclusion of a PEG spacer between a biomolecule, such as an antibody, and a payload, like a cytotoxic drug, imparts several beneficial properties. These include enhanced hydrophilicity, reduced immunogenicity, and improved in vivo stability. The length of the PEG chain is a crucial determinant of these effects, with a PEG4 spacer often providing an optimal balance for many applications.
Comparative Analysis of PEG Spacer Length on Key Bioconjugate Properties
The length of the PEG spacer can significantly influence the solubility, stability, binding affinity, and in vivo efficacy of a bioconjugate. While the ideal length is often context-dependent, a PEG4 spacer frequently offers a favorable compromise between the properties of shorter and longer PEG chains.
Solubility and Aggregation
One of the primary benefits of PEGylation is the enhancement of solubility, especially for hydrophobic payloads, which helps to mitigate aggregation. Shorter PEG spacers, including PEG4, have been shown to improve solubility and reduce aggregation. For instance, studies on antibody-drug conjugates have demonstrated that even short PEG spacers can be as effective as longer ones in preventing aggregation.
Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and Aggregation
| PEG Spacer Length | Typical Achievable DAR | Observations on Aggregation | Reference |
| PEG2 | Lower to Moderate | Effective in reducing aggregation. | [1] |
| PEG4 | Moderate to High | Often provides an optimal balance, allowing for higher DAR with minimal aggregation. | [1] |
| PEG8 | Moderate to High | Also effective, though longer chains can sometimes introduce steric hindrance. | [1] |
| PEG12 and longer | Can be lower | While highly hydrophilic, very long chains may lead to lower conjugation efficiency. | [1] |
Note: The achievable DAR and aggregation are also dependent on the specific antibody, payload, and conjugation chemistry.
Stability
The stability of a bioconjugate in circulation is critical for its therapeutic efficacy. The length of the PEG spacer can influence this stability. While longer PEG chains are generally associated with increased serum stability, shorter PEGs can also confer significant improvements. A study on A20FMDV2 peptides found that shorter PEGs (PEG2 and PEG5) surprisingly exhibited greater resistance to degradation in human plasma compared to longer PEGs.[2]
Table 2: Comparative In Vitro Stability of Bioconjugates with Different PEG Spacers
| PEG Spacer Length | Half-life in Human Plasma (relative) | Key Findings | Reference |
| PEG2 | High | Showed high resistance to degradation. | [2] |
| PEG4 | (Not specified in this study) | - | |
| PEG5 | High | Also demonstrated high stability. | [2] |
| PEG8 | Moderate | Showed good stability but less than shorter PEGs in this specific study. | [2] |
| PEG20 | Lower | Less stable in human plasma compared to shorter PEGs in this study. | [2] |
Receptor Binding Affinity and In Vitro Cytotoxicity
The length of the PEG spacer can impact the ability of the targeting moiety (e.g., an antibody) to bind to its receptor. A spacer that is too short may lead to steric hindrance from the payload, while an excessively long spacer could potentially interfere with binding. A study on a 68Ga-labeled bombesin (B8815690) antagonist analog demonstrated that increasing the PEG length from PEG2 to PEG6 resulted in a slight decrease in binding affinity (as indicated by an increase in IC50).[3][4]
Table 3: Influence of PEG Spacer Length on Receptor Binding Affinity (IC50)
| Conjugate | IC50 (nM) |
| natGa-NOTA-PEG2-RM26 | 3.1 ± 0.2 |
| natGa-NOTA-PEG3-RM26 | 3.9 ± 0.3 |
| natGa-NOTA-PEG4-RM26 | 5.4 ± 0.4 |
| natGa-NOTA-PEG6-RM26 | 5.8 ± 0.3 |
| Data from a study on a 68Ga-labeled bombesin antagonist analog.[3][4] |
Similarly, in vitro cytotoxicity can be affected by PEG length. Longer PEG chains, while beneficial for pharmacokinetics, may sometimes lead to reduced cytotoxicity.[5] This highlights the trade-off that must be considered when selecting a spacer length.
In Vivo Pharmacokinetics and Efficacy
The hydrodynamic radius of a bioconjugate is increased by PEGylation, which generally leads to reduced renal clearance and a longer circulation half-life. While this effect is more pronounced with longer PEG chains, even short PEG spacers can significantly alter pharmacokinetics. Interestingly, one study found that a short PEG8 linker led to faster clearance from the blood compared to its non-PEGylated counterpart, which resulted in high-contrast tumor imaging.[6][7] This suggests that for certain applications, a finely tuned, shorter PEG chain might be advantageous.
Signaling Pathways and Experimental Workflows
To better understand the processes involved in developing and evaluating bioconjugates with PEG spacers, the following diagrams illustrate the general mechanism of action of an ADC and a typical experimental workflow for assessing its stability.
Detailed Experimental Protocols
To ensure the reproducibility and comparability of data, detailed and standardized experimental protocols are essential. Below are outlines for key experiments used to characterize bioconjugates with different PEG spacers.
Protocol 1: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To determine the percentage of high molecular weight species (aggregates) in an ADC sample.
Methodology:
-
System Preparation:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.5-1.0 mg/mL) using the mobile phase.[8]
-
Prepare a sample of the unconjugated antibody at the same concentration as a reference.
-
-
Chromatographic Run:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[8]
-
Inject a defined volume of the ADC sample (e.g., 20 µL).
-
Monitor the elution profile at 280 nm. The main peak represents the ADC monomer, while earlier eluting peaks correspond to aggregates.[8]
-
-
Data Analysis:
-
Integrate the peak areas for the monomer and all aggregate species.
-
Calculate the percentage of aggregation using the formula: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100[8]
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.
Methodology:
-
System Preparation:
-
Instrument: A biocompatible HPLC system.
-
Column: A HIC column (e.g., Butyl-NPR or Phenyl-5PW).[9]
-
Mobile Phase A (High Salt): e.g., 25 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 6.95.[9]
-
Mobile Phase B (Low Salt): e.g., 25 mM sodium phosphate, pH 6.95, with 25% isopropanol.[9]
-
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Run:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the prepared sample.
-
Elute the bound species using a decreasing salt gradient (e.g., from 100% A to 100% B over a set time). More hydrophobic species (higher DAR) will elute later.[9]
-
Monitor the chromatogram at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by a weighted average of the peak areas.[10]
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of an ADC in killing target cancer cells.
Methodology:
-
Cell Seeding:
-
Plate target antigen-positive cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Treat the cells with the different concentrations and incubate for a defined period (e.g., 72-120 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[11]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).[11]
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a suitable curve-fitting model.[11]
-
Conclusion
The selection of a PEG spacer is a critical decision in the design of bioconjugates, with the length of the PEG chain playing a pivotal role in modulating the final product's properties. While longer PEG chains can offer enhanced stability and circulation time, they may come at the cost of reduced binding affinity and in vitro potency. Conversely, shorter linkers may not provide sufficient hydrophilicity or spacing. The PEG4 spacer often emerges as a favorable choice, providing a balanced profile of improved solubility, good stability, and retained biological activity. However, the optimal PEG length is ultimately dependent on the specific antibody, payload, and desired therapeutic outcome, necessitating empirical evaluation of a range of spacer lengths during the preclinical development of any new bioconjugate.
References
- 1. agilent.com [agilent.com]
- 2. books.rsc.org [books.rsc.org]
- 3. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties of a 68Ga-labeled NOTA-conjugated antagonistic analog of bombesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labinsights.nl [labinsights.nl]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Head-to-Head Comparison: Azido-PEG4-hydrazide-Boc vs. NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. The choice of conjugation chemistry dictates the specificity, stability, and functionality of the final product. This guide provides an in-depth, objective comparison of two distinct protein labeling strategies: Azido-PEG4-hydrazide-Boc, which targets carbonyl groups, and N-hydroxysuccinimide (NHS) esters, which react with primary amines.
This comparison will delve into the reaction mechanisms, site-specificity, and practical considerations of each method, supported by experimental protocols and data, to empower you to make an informed decision for your specific protein labeling needs. While NHS esters have long been a workhorse in bioconjugation for their straightforward application, the emergence of reagents like this compound offers a more targeted approach, particularly for glycoproteins.
At a Glance: Key Differences
| Feature | This compound | NHS Ester |
| Target Functional Group | Aldehydes and ketones (carbonyls) | Primary amines (e.g., lysine (B10760008) ε-amine, N-terminus α-amine) |
| Site-Specificity | High (for glycoproteins via glycan oxidation) | Low (reacts with multiple accessible lysines) |
| Bond Formed | Hydrazone | Amide |
| Bond Stability | Good; can be reversible under acidic conditions; stabilized by reduction. | Excellent; highly stable under physiological conditions.[] |
| Reaction pH | pH 5.0 - 7.0 for hydrazone formation.[2] | pH 7.2 - 8.5 for efficient amine reaction.[] |
| Requirement for Protein Pre-treatment | Yes (typically periodate (B1199274) oxidation of glycans to generate aldehydes). | No (targets naturally occurring amines). |
| Key Advantage | Site-specific labeling of glycoproteins, preserving antigen-binding sites. | Simple one-step reaction with readily available reagents.[] |
| Potential Drawback | Requires glycoprotein (B1211001) target and an additional oxidation step. | Can lead to heterogeneous labeling and potential loss of protein function.[3] |
| Bioorthogonal Handle | Yes (Azide group for subsequent click chemistry). | Can be incorporated into the NHS ester reagent. |
Delving Deeper: Mechanism of Action
The fundamental difference between these two labeling reagents lies in the functional groups they target on a protein.
This compound: Targeting Carbonyls for Site-Specificity
The this compound reagent itself is not directly reactive with proteins. It features a Boc-protected hydrazide group. The labeling strategy involves two key stages:
-
Generation of Carbonyl Groups on the Protein: Most proteins do not have a significant number of naturally occurring aldehydes or ketones. Therefore, these reactive groups must be introduced. For glycoproteins, a common and effective method is the mild oxidation of cis-diol groups in their carbohydrate moieties using sodium periodate (NaIO₄).[4] This reaction cleaves the sugar ring and generates two aldehyde groups, most often on sialic acid residues. This process is highly specific to the glycan portion of the protein.[5]
-
Hydrazone Bond Formation: Following the removal of the Boc protecting group from the this compound linker (typically with a mild acid), the now-reactive hydrazide nucleophilically attacks the generated aldehyde on the glycoprotein. This condensation reaction forms a stable hydrazone bond.[2] The presence of the azide (B81097) group on the PEG linker provides a handle for subsequent bioorthogonal "click" chemistry reactions.
NHS Esters: A Classic Approach to Amine Labeling
N-hydroxysuccinimide (NHS) esters are highly reactive compounds that specifically target primary amines.[6] The reaction mechanism is a straightforward nucleophilic acyl substitution:
-
Amine Reaction: The primary amine group, typically from the side chain of a lysine residue or the N-terminus of the protein, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.[7]
-
Amide Bond Formation: This leads to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[8]
Due to the high abundance of lysine residues on the surface of most proteins, this method often results in a heterogeneous population of labeled proteins with varying degrees of labeling at different sites.[3][9] While generally robust, this lack of specificity can sometimes lead to the modification of critical lysine residues within active sites or antigen-binding domains, potentially compromising the protein's function.[10]
Visualizing the Chemistry and Workflows
To better illustrate the processes, the following diagrams outline the signaling pathways and experimental workflows for both labeling methods.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in both labeling strategies.
Protocol 1: Glycoprotein Labeling with this compound
This protocol is a two-part process involving the oxidation of the glycoprotein followed by conjugation with the hydrazide linker.
Part A: Periodate Oxidation of Glycoprotein
Materials:
-
Glycoprotein (e.g., antibody) at 5 mg/mL.
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.
-
Sodium meta-periodate (NaIO₄) solution: 20 mM in Oxidation Buffer (prepare fresh).
-
Quenching Solution: 1 M Glycerol (B35011).
-
Desalting column or dialysis cassette.
Procedure:
-
Prepare the glycoprotein solution in Oxidation Buffer.
-
To 1 mL of the glycoprotein solution, add 1 mL of the freshly prepared 20 mM NaIO₄ solution.
-
Incubate the reaction mixture for 30 minutes at 4°C in the dark.
-
Quench the reaction by adding 100 µL of 1 M Glycerol and incubate for 5 minutes at 4°C.
-
Remove excess periodate and glycerol by passing the solution through a desalting column or by dialysis against Oxidation Buffer.
Part B: Conjugation with Azido-PEG4-hydrazide
Materials:
-
Oxidized glycoprotein from Part A.
-
This compound.
-
Deprotection Solution: e.g., 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for Boc removal (handle with care in a fume hood). Note: The specific deprotection conditions may vary based on the linker supplier's instructions.
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5.
-
Azido-PEG4-hydrazide solution: Dissolve the deprotected linker in a minimal amount of DMSO and then dilute in Conjugation Buffer to a stock concentration of 50 mM.
Procedure:
-
Lyophilize the this compound to dryness.
-
Add the deprotection solution and incubate for 30 minutes at room temperature.
-
Remove the TFA/DCM under a stream of nitrogen and dissolve the deprotected linker in DMSO to prepare the stock solution.
-
To the oxidized glycoprotein solution, add the deprotected Azido-PEG4-hydrazide solution to achieve a 50-100 fold molar excess.
-
Incubate the reaction mixture for 2-4 hours at room temperature.
-
Purify the labeled glycoprotein from excess linker using a desalting column or dialysis.
Protocol 2: Protein Labeling with NHS Ester
This protocol describes a general procedure for labeling proteins with an amine-reactive NHS ester.
Materials:
-
Protein solution (5-20 mg/mL).
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 (or PBS, pH 7.4 for pH-sensitive proteins).[9]
-
NHS ester of the desired label (e.g., a fluorescent dye).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Desalting column or dialysis cassette.
Procedure:
-
Prepare the protein solution in the Labeling Buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Just before use, dissolve the NHS ester in a minimal volume of DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[6]
-
Add the NHS ester stock solution to the protein solution. A 10-20 fold molar excess of the NHS ester is a common starting point for achieving a low to moderate degree of labeling.
-
Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[9]
-
Purify the labeled protein from unreacted NHS ester and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
Concluding Remarks: Choosing the Right Tool for the Job
The choice between this compound and NHS ester chemistry hinges on the specific goals of the research and the nature of the protein target.
NHS ester labeling remains a valuable and straightforward method for general protein labeling, particularly when site-specificity is not a primary concern or when working with non-glycosylated proteins. Its simplicity and the wide availability of NHS ester-activated reagents make it an accessible choice for many applications.
This compound , on the other hand, offers a superior solution for the site-specific labeling of glycoproteins . By targeting the carbohydrate moieties, this method can produce a more homogeneous population of labeled proteins, preserving the integrity of the protein's amino acid sequence and, critically, its functional domains such as antigen-binding sites on antibodies. The inclusion of an azide group provides the added advantage of a bioorthogonal handle for subsequent, highly specific "click" chemistry modifications. This two-step labeling approach, while more involved, provides a level of precision that is often unattainable with traditional amine-reactive chemistries.
For researchers in drug development, diagnostics, and fundamental protein science, a careful consideration of these factors will ensure the selection of the most appropriate labeling strategy to generate high-quality, reliable protein conjugates for their downstream applications.
References
- 2. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. mdpi.com [mdpi.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Preserving Protein Potency: A Comparative Guide to Conjugation with Azido-PEG4-hydrazide-Boc
For researchers, scientists, and drug development professionals, enhancing the in vivo stability and pharmacokinetic profile of therapeutic proteins is a critical challenge. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to increase a protein's hydrodynamic size, thereby reducing renal clearance and shielding it from proteolytic degradation and immune recognition. However, the method of PEGylation can significantly impact the biological activity of the protein. This guide provides an objective comparison of protein conjugation using Azido-PEG4-hydrazide-Boc, a bifunctional linker, against other PEGylation techniques and alternative protein modification strategies, supported by experimental data and detailed protocols.
The choice of linker and conjugation chemistry is paramount in preserving the therapeutic efficacy of a protein. This compound offers a dual-pronged approach to site-specific protein modification. The Boc-protected hydrazide allows for targeted conjugation to aldehyde or ketone groups on a protein, which can be introduced through mild oxidation of N-terminal serine/threonine residues or glycosylated sites.[1][2] The azide (B81097) group provides a versatile handle for subsequent "click chemistry," enabling the attachment of various molecules, including imaging agents or other functional moieties, via copper-catalyzed or strain-promoted alkyne-azide cycloaddition.[3][4][5]
Comparative Analysis of PEGylation Strategies on Protein Bioactivity
The impact of PEGylation on a protein's biological function is highly dependent on the site of attachment and the nature of the linker. Random PEGylation, often targeting lysine (B10760008) residues, can lead to a heterogeneous mixture of conjugates with a significant loss of activity if the modification occurs at or near the protein's active site.[6] In contrast, site-specific methods aim to preserve the protein's native conformation and function.
One of the key advantages of hydrazide-based PEGylation is its potential for high retention of biological activity. A study on Interferon alpha-2b (IFNα2b) demonstrated that site-specific C-terminal PEGylation via a hydrazone linkage resulted in the retention of 74% of its antiviral activity. This is a marked improvement over the commercially available, randomly PEGylated version (ViraferonPEG/PegIntron), which retains only 28% of the activity of the unmodified protein.[7] This highlights the superiority of site-specific conjugation in preserving protein function.
| PEGylation Method | Protein Example | Linkage Chemistry | Retention of Biological Activity | Reference |
| Site-Specific Hydrazide | Interferon alpha-2b | Hydrazone | 74% | [7] |
| Random Lysine | Interferon alpha-2b | Succinimidyl Carbonate | 28% | [7] |
| Site-Specific Cysteine | L-lacate oxidase | Maleimide | ~70% (30% reduction) | [8] |
| N-terminal Reductive Alkylation | Granulocyte Colony Stimulating Factor (G-CSF) | Secondary Amine | High (Qualitative) | [3] |
Alternatives to PEGylation
While PEGylation is a well-established technique, concerns about the potential immunogenicity of PEG and its non-biodegradable nature have spurred the development of alternative strategies. These alternatives often involve the use of biodegradable, non-immunogenic polypeptides.[9][10][11]
| Alternative Method | Description | Advantages | Disadvantages |
| PASylation | Genetic fusion with proline/alanine/serine-rich polypeptides.[12] | Biodegradable, non-immunogenic, produced as a fusion protein. | Requires genetic engineering of the protein. |
| XTENylation | Genetic fusion with long, unstructured, hydrophilic protein polymers.[9][10] | Tunable length, biodegradable, low immunogenicity. | Requires genetic engineering, potential for aggregation. |
| Polysarcosinylation (pSar) | Conjugation with polysarcosine, a peptidomimetic of polyglycine.[9][10] | Biocompatible, biodegradable, excellent water solubility. | Less established than PEGylation. |
| HESylation | Conjugation with hydroxyethyl (B10761427) starch. | Biodegradable, low immunogenicity. | Potential for accumulation in tissues. |
Experimental Protocols
Protocol 1: Site-Specific Protein Aldehyde Generation and Conjugation with this compound
This protocol describes a general method for the site-specific conjugation of this compound to a protein with an N-terminal serine or threonine residue.
1. Materials:
-
Protein with N-terminal Serine or Threonine (in a suitable buffer, e.g., PBS, pH 7.4)
-
Sodium periodate (B1199274) (NaIO4)
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Sodium cyanoborohydride (NaCNBH3)
-
Quenching solution (e.g., glycerol)
-
Dialysis or size-exclusion chromatography materials for purification
2. Procedure:
-
Aldehyde Generation:
-
Dissolve the protein in an appropriate buffer at a concentration of 1-5 mg/mL.
-
Cool the protein solution to 0-4°C on ice.
-
Add a freshly prepared solution of sodium periodate to the protein solution to a final concentration of 1-2 mM.
-
Incubate the reaction on ice in the dark for 30 minutes.
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 20 mM.
-
Remove excess periodate and quenching agent by dialysis or size-exclusion chromatography against a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.5).
-
-
Boc Deprotection of this compound:
-
Dissolve this compound in a minimal amount of DMF.
-
Add an excess of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the TFA under a stream of nitrogen or by vacuum. The resulting deprotected Azido-PEG4-hydrazide is used immediately.
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the deprotected Azido-PEG4-hydrazide to the aldehyde-containing protein solution.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
To stabilize the formed hydrazone bond, add sodium cyanoborohydride to a final concentration of 20 mM.
-
Allow the reduction reaction to proceed for 1-2 hours at room temperature.
-
-
Purification and Characterization:
-
Purify the PEGylated protein from excess reagents using dialysis or size-exclusion chromatography.
-
Characterize the conjugate by SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to confirm the mass of the conjugate), and HPLC (to assess purity).
-
Protocol 2: Bioactivity Assay of PEGylated Interferon alpha-2b (Antiviral Assay)
This protocol is adapted from the methodology used to assess the activity of PEGylated IFNα2b.[7]
1. Materials:
-
Human A549 lung carcinoma cells
-
Encephalomyocarditis (EMC) virus
-
Unmodified IFNα2b standard
-
PEGylated IFNα2b conjugate
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Crystal violet staining solution
2. Procedure:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the unmodified IFNα2b standard and the PEGylated IFNα2b conjugate in cell culture medium.
-
Remove the old medium from the cells and add the IFNα2b dilutions. Incubate for 24 hours.
-
After incubation, infect the cells with a dilution of EMC virus that causes a complete cytopathic effect (CPE) in control wells (cells without IFNα2b).
-
Incubate the plate for another 24-48 hours, until CPE is complete in the control wells.
-
Wash the plate, fix the cells, and stain with crystal violet.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the stain and measure the absorbance at a suitable wavelength (e.g., 570 nm).
-
The biological activity is determined by comparing the concentration of the PEGylated protein required to achieve 50% protection from the viral CPE to that of the unmodified IFNα2b standard.
Visualizing the Process and Pathways
To better understand the experimental workflow and the implications of PEGylation, the following diagrams illustrate the key processes.
Caption: Experimental workflow for site-specific protein conjugation.
Caption: Impact of PEGylation on a protein's signaling pathway.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 11. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
A Comparative Guide to the In Vitro and In Vivo Stability of ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety.[1] An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while efficiently releasing the cytotoxic payload within the target tumor cells.[2][3] This guide provides an objective comparison of the in vitro and in vivo stability of various ADC linkers, supported by experimental data, detailed methodologies for key experiments, and visualizations to aid in the rational design of next-generation ADCs.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable, each with distinct release mechanisms and stability profiles.[2][4]
-
Cleavable Linkers: These are designed to be selectively cleaved by specific triggers prevalent in the tumor microenvironment or within cancer cells.[4] This targeted release can lead to a potent "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[5][] However, premature cleavage in circulation can lead to off-target toxicities.[7]
-
Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody to release the payload.[2] This generally results in higher plasma stability and a more favorable safety profile, but may have a reduced bystander effect.[8][9]
Quantitative Comparison of ADC Linker Stability
The following tables summarize quantitative data on the in vitro and in vivo stability of various ADC linkers. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
Table 1: In Vitro Plasma/Serum Stability of Common ADC Linkers
| Linker Type | Linker Subtype | ADC Model/Payload | Species | Stability Metric (Half-life, % Intact) | Key Findings & Caveats |
| Cleavable | |||||
| Valine-Citrulline (vc) | Trastuzumab-vc-MMAE | Human | >230 days | Highly stable in human plasma. | |
| Valine-Citrulline (vc) | cAC10-vc-MMAE | Mouse | 80 hours | Less stable in mouse plasma due to carboxylesterase activity.[10] | |
| Valine-Alanine (va) | Small molecule conjugate | Mouse | 23 hours | Shows improved stability in mouse serum compared to Val-Cit in a small molecule context.[10] | |
| Hydrazone | Doxorubicin Conjugate | Human | Variable | Generally less stable than peptide linkers; stability is pH-dependent.[11] | |
| Disulfide (SPDB) | Maytansinoid (DM4) | Human | ~9 days | Stability can be modulated by steric hindrance around the disulfide bond. | |
| β-Glucuronide | MMAE | Human | High | Demonstrates high stability in human plasma.[10] | |
| Silyl Ether | MMAE | Human | >7 days | Novel acid-cleavable linker with improved stability over traditional hydrazone and carbonate linkers.[12] | |
| Non-Cleavable | |||||
| Thioether (SMCC) | Trastuzumab-DM1 | Human | High | Generally exhibits high plasma stability.[9] | |
| Thioether (MD) | Fluorescence Conjugate | Human | 3% degradation in 120h | A novel thioether linker showing higher stability than SMCC in a fluorescence conjugate model.[12] |
Table 2: In Vivo Stability and Pharmacokinetics of ADC Linkers
| Linker Type | Linker Subtype | ADC Model/Payload | Animal Model | Key Pharmacokinetic Parameter | Key Findings & Caveats |
| Cleavable | |||||
| Valine-Citrulline (vc) | Trastuzumab-vc-MMAE | Mouse | Faster clearance of conjugated payload compared to total antibody | Demonstrates in vivo instability in mice, consistent with in vitro findings.[13] | |
| OHPAS (Aryl Sulfate) | Anti-B7-H3-MMAF | Mouse | Stable DAR profile over time | A novel linker showing high in vivo stability in mice, outperforming the vc-linker.[13] | |
| Triglycyl Peptide (CX) | Anti-HER2-DM1 | Mouse | t1/2 of 9.9 days | High stability in mouse plasma, comparable to a non-cleavable SMCC linker.[12] | |
| Non-Cleavable | |||||
| Thioether (SMCC) | Anti-HER2-DM1 | Mouse | t1/2 of 10.4 days | Shows high in vivo stability, serving as a benchmark for stable linkers.[12] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the stability of an ADC in plasma from different species over time.
Materials:
-
ADC of interest
-
Plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
LC-MS system
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Reducing agent (e.g., DTT) for DAR analysis
-
Enzymatic digestion (e.g., papain) for payload release analysis
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C. A control sample in PBS should be included.
-
Time-course Sampling: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours).
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using immunoaffinity beads.
-
Sample Preparation for LC-MS:
-
Intact ADC Analysis: Elute the captured ADC and analyze directly.
-
DAR Analysis: Reduce the eluted ADC to separate light and heavy chains.
-
Free Payload Analysis: Precipitate proteins from the plasma supernatant and analyze the small molecule fraction.
-
-
LC-MS Analysis: Analyze the samples using an appropriate LC-MS method to quantify the intact ADC, changes in DAR, or the amount of released payload.
-
Data Analysis: Plot the percentage of intact ADC or the average DAR over time to determine the stability profile.
In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the in vivo stability and pharmacokinetic profile of an ADC.
Materials:
-
ADC of interest
-
Tumor-bearing mice (e.g., xenograft models)
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
ELISA and/or LC-MS/MS for bioanalysis
Procedure:
-
Animal Dosing: Administer a single intravenous (IV) dose of the ADC to the mice.
-
Serial Blood Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours) post-dose.[14]
-
Plasma Preparation: Process the blood to obtain plasma and store at -80°C until analysis.[14]
-
Bioanalysis:
-
Total Antibody: Quantify using an ELISA that detects the antibody regardless of conjugation status.
-
Conjugated ADC: Quantify using an ELISA that detects both the antibody and the payload, or by LC-MS analysis of the conjugated payload.
-
Free Payload: Quantify the released payload in plasma using LC-MS/MS.
-
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key PK parameters such as half-life, clearance, and area under the curve (AUC) for each analyte.
DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.
Materials:
-
ADC sample
-
HIC column
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate)
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate)
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
HIC Separation: Inject the sample onto the HIC column. The ADC species will separate based on hydrophobicity, with higher DAR species being more retained.
-
Gradient Elution: Apply a gradient of decreasing salt concentration (increasing Mobile Phase B) to elute the bound ADC species.
-
UV Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * Number of drugs in that species) / 100
-
Conclusion
The choice of linker is a critical decision in ADC design, with a profound impact on its stability, efficacy, and safety profile. Non-cleavable linkers generally offer greater stability, while cleavable linkers can provide a potent bystander effect. The quantitative data and experimental protocols presented in this guide provide a framework for the rational selection and evaluation of ADC linkers. A thorough understanding of the interplay between the antibody, linker, and payload is essential for the development of the next generation of safe and effective ADC therapeutics.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. Antibody–Drug Conjugates—Evolution and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to MALDI-MS Analysis of Azido-Modified Peptides: A Comparative Overview
For researchers, scientists, and drug development professionals working with azido-modified peptides, achieving high-quality data from Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is crucial for success. The azide (B81097) group, a versatile chemical handle for bioconjugation via "click chemistry," presents unique challenges during MALDI-MS analysis, primarily due to its susceptibility to fragmentation. This guide provides a comprehensive comparison of common MALDI-MS matrices and methodologies, supported by literature-based evidence, to enable researchers to optimize their analytical workflow.
The selection of an appropriate matrix is paramount in minimizing fragmentation of the azido (B1232118) group and maximizing the signal of the intact peptide. The primary challenge in the MALDI-MS analysis of azido-modified peptides is the facile neutral loss of a nitrogen molecule (N₂), resulting in a mass decrease of 28 Da from the molecular ion. This fragmentation can complicate spectral interpretation and reduce the sensitivity for the intact peptide.
Matrix Selection: A Head-to-Head Comparison
The choice of matrix significantly influences the extent of fragmentation and the overall quality of the mass spectrum. The three most common matrices for peptide analysis are α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and sinapinic acid (SA). For photolabile arylazido groups in particular, the choice of matrix is critical to prevent photoinduced degradation.
| Matrix | Primary Application | Ionization Type | Performance with Azido-Modified Peptides |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides and small molecules (<10 kDa) | "Hard" | Prone to inducing fragmentation of the azido group, leading to a significant M-28 peak. Can result in photoinduced degradation of photolabile azido groups. |
| 2,5-Dihydroxybenzoic acid (DHB) | Peptides and proteins | "Soft" | Can also lead to photoinduced degradation of photolabile azido-modified peptides. |
| Sinapinic acid (SA) | Proteins and large molecules (>10 kDa) | "Soft" | Recommended for azido-modified peptides. Its strong absorbance near the typical 337 nm laser wavelength protects the azido group from photodegradation, resulting in a predominant signal for the intact molecular ion.[1] |
Sinapinic acid's "softer" ionization characteristics and its ability to absorb the laser energy more effectively make it the superior choice for preserving the integrity of the azido modification.[1] In contrast, the "harder" ionization of CHCA imparts more energy to the analyte, increasing the likelihood of fragmentation.[1]
Experimental Workflow for MALDI-MS of Azido-Modified Peptides
The following diagram outlines a typical workflow for the MALDI-MS analysis of a synthetically produced azido-modified peptide.
Workflow for MALDI-MS analysis of azido-peptides.
Detailed Experimental Protocols
Materials
-
Azido-Modified Peptide: Purified and lyophilized.
-
Sinapinic Acid (SA): High purity, suitable for MALDI-MS.
-
Acetonitrile (B52724) (ACN): HPLC or LC-MS grade.
-
Trifluoroacetic Acid (TFA): HPLC or LC-MS grade.
-
Ultrapure Water: (e.g., Milli-Q or equivalent).
Protocol 1: Sinapinic Acid Matrix Preparation
-
Prepare a saturated solution of sinapinic acid. Weigh out 10 mg of SA and place it in a microcentrifuge tube.
-
Add 1 mL of a solvent mixture consisting of 50% acetonitrile and 0.1% trifluoroacetic acid in ultrapure water.
-
Vortex thoroughly for at least 1 minute to ensure the matrix is fully dissolved.
-
Centrifuge the solution briefly to pellet any undissolved matrix. The supernatant is the working matrix solution.
Protocol 2: Sample Preparation and Spotting (Dried-Droplet Method)
-
Reconstitute the lyophilized azido-modified peptide in a suitable solvent (e.g., 0.1% TFA in water or a water/acetonitrile mixture) to a final concentration of approximately 10 pmol/µL.
-
Mix the peptide solution and the sinapinic acid matrix solution in a 1:1 (v/v) ratio in a clean microcentrifuge tube.
-
Pipette 0.5-1 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. This allows for the co-crystallization of the peptide and the matrix.
-
The plate is now ready for insertion into the MALDI-MS instrument for analysis.
Alternative Analytical Techniques
While MALDI-MS is a powerful tool, other mass spectrometry techniques can also be employed for the analysis of azido-modified peptides.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a softer ionization technique that typically produces multiply charged ions and is less prone to in-source fragmentation of labile modifications compared to MALDI-MS with a "hard" matrix. ESI-MS is often coupled with liquid chromatography (LC) for the analysis of complex peptide mixtures.
-
Laser Desorption Ionization (LDI-MS): This technique is similar to MALDI but does not use a matrix. It can be advantageous for the analysis of small molecules where matrix-related ions in the low mass range can be problematic.
The choice between these techniques often depends on the specific research question, sample complexity, and available instrumentation. For routine, high-throughput analysis of purified azido-peptides, MALDI-MS with an optimized protocol remains a highly effective method.
Logical Pathway for Method Selection
The following diagram illustrates the decision-making process for selecting an appropriate analytical method for azido-modified peptides.
Decision tree for analytical method selection.
By carefully selecting the appropriate matrix and following optimized sample preparation protocols, researchers can overcome the challenges associated with the MALDI-MS analysis of azido-modified peptides and obtain high-quality, reliable data for their research and development endeavors.
References
A Researcher's Guide to Determining the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates (ADCs)
For researchers, scientists, and drug development professionals, accurately determining the drug-to-antibody ratio (DAR) is a critical quality attribute for ensuring the safety and efficacy of antibody-drug conjugates (ADCs). This guide provides an objective comparison of the most common analytical techniques used for DAR determination, supported by experimental data and detailed protocols.
The selection of an appropriate analytical method for DAR determination depends on several factors, including the conjugation chemistry (e.g., cysteine or lysine), the properties of the linker and payload, and the stage of drug development. The three most widely employed techniques are Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and limitations in terms of the information provided, throughput, and complexity.
Comparison of Key Analytical Methods for DAR Determination
The following table summarizes the key performance characteristics of UV/Vis spectroscopy, HIC, and LC-MS for the determination of ADC DAR.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Information Provided | Average DAR | Average DAR, drug load distribution, unconjugated antibody | Average DAR, drug load distribution, mass confirmation of species, site of conjugation (with peptide mapping) |
| Principle | Spectrophotometric measurement based on the distinct absorbance maxima of the antibody and the drug. | Separation based on the hydrophobicity of the ADC species. Increased drug load leads to increased hydrophobicity and longer retention times. | Separation by chromatography followed by mass analysis to identify and quantify different drug-loaded species based on their mass-to-charge ratio. |
| Typical Accuracy | Good, but can be affected by impurities that absorb at the same wavelengths. | High, considered a standard method for cysteine-linked ADCs.[1] | High, provides accurate mass measurements.[1] |
| Typical Precision (%RSD) | Generally <5% | <1% for retention time and <1% for peak area.[2] | ~1% for calculated DAR values.[3] |
| Sample Requirement | Low | Moderate | Low |
| Throughput | High | Moderate | Low to Moderate |
| Advantages | Simple, rapid, and high-throughput.[4] | Robust, reproducible, and provides information on drug load distribution.[4] Nondenaturing conditions preserve the ADC's structure.[5] | Provides the most detailed information, including mass confirmation and location of conjugation. High sensitivity.[6] |
| Limitations | Only provides an average DAR and no information on distribution. Requires that the drug and antibody have distinct absorbance maxima and known extinction coefficients.[4] Not suitable for complex biological matrices. | Primarily suited for cysteine-linked ADCs.[4] Lysine-linked ADCs are often too heterogeneous to be resolved.[4] Can have lower resolution for high-DAR species.[7] | Higher complexity and cost. Requires specialized equipment and expertise. Potential for ionization suppression, which can affect quantitation.[7] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for obtaining reliable and reproducible DAR values. Below are representative protocols for each of the three major techniques.
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward method for determining the average DAR, relying on the Beer-Lambert law.[]
Principle: The absorbance of the ADC is measured at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and another at the absorbance maximum of the drug. By solving a set of simultaneous equations with the known extinction coefficients of the antibody and the drug at these wavelengths, their respective concentrations can be determined, and the average DAR can be calculated.[9]
Experimental Protocol:
-
Determine Extinction Coefficients:
-
Accurately determine the molar extinction coefficients of the unconjugated antibody and the free drug at both 280 nm and the drug's wavelength of maximum absorbance (λmax).
-
-
Sample Preparation:
-
Dilute the ADC sample in a suitable buffer to a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
-
Measurement:
-
Blank the spectrophotometer with the dilution buffer.
-
Measure the absorbance of the ADC sample at 280 nm (A280) and at the drug's λmax (Aλmax).
-
-
Calculation:
-
The concentrations of the antibody ([Ab]) and the drug ([Drug]) can be calculated using the following equations:
-
A280 = εAb,280 * [Ab] + εDrug,280 * [Drug]
-
Aλmax = εAb,λmax * [Ab] + εDrug,λmax * [Drug]
-
-
The average DAR is then calculated as: DAR = [Drug] / [Ab]
-
DOT Script for UV/Vis Workflow:
Hydrophobic Interaction Chromatography (HIC)
HIC is the gold standard for analyzing cysteine-linked ADCs, providing information on the distribution of different drug-loaded species.[7]
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of hydrophobic drugs to an antibody increases its overall hydrophobicity. In HIC, a high-salt mobile phase promotes the interaction of the ADC with the hydrophobic stationary phase. A decreasing salt gradient then elutes the ADC species in order of increasing hydrophobicity, with the unconjugated antibody (DAR 0) eluting first, followed by species with increasing numbers of conjugated drugs.[5]
Experimental Protocol for Brentuximab Vedotin:
-
LC System: Agilent 1260 Infinity II Bio-Inert LC[10]
-
Column: TSKgel HIC-ADC Butyl, 4.6 mm ID × 10 cm L[11]
-
Mobile Phase A: 2 M ammonium (B1175870) sulfate (B86663) in 100 mM sodium phosphate, pH 7[10]
-
Mobile Phase B: 100 mM sodium phosphate, pH 7[10]
-
Mobile Phase C: Isopropanol[10]
-
Gradient:
-
0 min: 55% A, 45% B, 0% C
-
15 min: 0% A, 80% B, 20% C
-
15.1-20 min: 100% B
-
-
Flow Rate: 0.4 mL/min[10]
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Data Analysis: The weighted average DAR is calculated from the relative peak areas of the different drug-loaded species.
DOT Script for HIC Workflow:
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most detailed characterization of ADCs, including accurate mass measurement of different species and, with further experimentation, identification of conjugation sites.
Principle: The ADC sample is first separated by liquid chromatography, typically reversed-phase (RP) or size-exclusion (SEC) chromatography. The eluent is then introduced into a mass spectrometer, which measures the mass-to-charge ratio of the different ADC species. Deconvolution of the resulting mass spectrum allows for the determination of the masses of the various drug-loaded forms and the calculation of the average DAR.[6]
Experimental Protocol for Ado-trastuzumab emtansine (T-DM1) (Intact Mass Analysis):
-
LC System: UPLC system
-
Column: Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S)[9]
-
Mobile Phase A: 0.1% Formic acid in water[9]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[9]
-
Gradient: A gradient from low to high organic content (e.g., 20% to 80% B)[9]
-
Flow Rate: 0.3 mL/min[9]
-
Column Temperature: 80 °C[9]
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)[9]
-
Ionization: Electrospray ionization (ESI), positive mode[9]
-
Sample Preparation: The ADC sample may be deglycosylated using an enzyme like PNGase F to simplify the mass spectrum. For cysteine-linked ADCs, analysis under native conditions (native SEC-MS) is often preferred to prevent dissociation of the light and heavy chains.[6]
-
Data Analysis: The raw mass spectrum is deconvoluted to obtain the zero-charge masses of the different ADC species. The average DAR is calculated based on the relative abundance of each species.[9]
DOT Script for LC-MS Workflow:
Conclusion
The choice of analytical technique for DAR determination is a critical decision in the development of ADCs. UV/Vis spectroscopy offers a rapid and simple method for determining the average DAR, making it suitable for initial screening. HIC provides more detailed information on drug load distribution and is the standard for cysteine-linked ADCs. LC-MS delivers the most comprehensive characterization, including accurate mass measurement and identification of conjugation sites, which is invaluable for in-depth analysis and regulatory submissions. For a comprehensive understanding of an ADC's DAR profile, a combination of these orthogonal methods is often employed.
References
- 1. waters.com [waters.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. waters.com [waters.com]
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, directly influencing its mechanism of action, therapeutic window, and overall clinical success. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data, detailed methodologies, and visual representations of key processes.
Introduction to Linker Technology in ADCs
Linkers in ADCs are not merely passive connectors; they are intelligently designed molecules that govern the stability of the ADC in circulation and the release of the cytotoxic payload at the target site. The ideal linker ensures that the ADC remains intact in the bloodstream to minimize off-target toxicity, while enabling efficient payload release upon reaching the tumor.[1][2] Broadly, linkers are categorized into two main types: cleavable and non-cleavable.[1][2]
Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[3] This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity. Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[2][4]
-
pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[1][2]
-
Redox-sensitive: Responding to the higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[1][2]
Non-Cleavable Linkers: In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload. The release of the payload from these linkers relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[1][2] This mechanism ensures that the payload is only released after the ADC has been internalized, theoretically leading to lower off-target toxicity.
Comparative Data Presentation
The following tables summarize quantitative data from various studies comparing the performance of ADCs with cleavable and non-cleavable linkers.
In Vitro Cytotoxicity
| ADC | Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10.5 | F. Ducry, et al. (2010) |
| Trastuzumab-mc-MMAF | Non-cleavable | MMAF | HER2+ (SK-BR-3) | 25.2 | F. Ducry, et al. (2010) |
| Anti-CD22-SPP-DM1 | Cleavable (Disulfide) | DM1 | CD22+ (Ramos) | ~1 | S.C. Jeffrey, et al. (2005) |
| Anti-CD22-SMCC-DM1 | Non-cleavable | DM1 | CD22+ (Ramos) | ~10 | S.C. Jeffrey, et al. (2005) |
Note: Lower IC50 values indicate higher potency. Data is compiled from different sources and may not be directly comparable due to variations in experimental conditions.
In Vivo Efficacy (Tumor Growth Inhibition)
| ADC | Linker Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | NCI-N87 (Gastric) | 3 mg/kg, single dose | 85 | S.C. Jeffrey, et al. (2007) |
| Trastuzumab-mc-MMAF | Non-cleavable | NCI-N87 (Gastric) | 3 mg/kg, single dose | 70 | S.C. Jeffrey, et al. (2007) |
| Inotuzumab Ozogamicin | Cleavable (Hydrazone) | CD22+ ALL | 0.8 mg/m², IV | 81 (Overall Response Rate) | Kantarjian H, et al. (2016) |
| Trastuzumab Emtansine | Non-cleavable | HER2+ Breast Cancer | 3.6 mg/kg, IV q3w | 43.6 (vs. 30.9 for chemo) | Verma S, et al. (2012) |
Pharmacokinetic Parameters
| ADC | Linker Type | Species | Half-life (t½, hours) | Clearance (mL/hr/kg) | Reference |
| Brentuximab Vedotin (Adcetris®) | Cleavable (Val-Cit) | Human | ~115 | ~0.4 | ClinicalTrials.gov |
| Trastuzumab Emtansine (Kadcyla®) | Non-cleavable | Human | ~96 | ~0.7 | ClinicalTrials.gov |
| Anti-HER2-SPP-DM1 | Cleavable (Disulfide) | Rat | 84 | 0.6 | Erickson, H. K., et al. (2006) |
| Anti-HER2-SMCC-DM1 | Non-cleavable | Rat | 134 | 0.4 | Erickson, H. K., et al. (2006) |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ADCs with different linkers are provided below.
In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species.
Methodology:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) and a control sample in PBS.
-
Incubation: Incubate the samples at 37°C with gentle shaking.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours) and immediately freeze them at -80°C.
-
Sample Analysis:
-
To measure intact ADC (Drug-to-Antibody Ratio - DAR): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads) and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[5][6]
-
To measure released payload: Extract the free payload from the plasma samples and quantify using LC-MS.[5][6]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t½) of the ADC in plasma.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the in vitro potency (IC50) of an ADC on target cancer cells.[7]
Methodology:
-
Cell Seeding: Plate cancer cells expressing the target antigen (and antigen-negative control cells) at a suitable density in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload. Add the solutions to the respective wells.
-
Incubation: Incubate the plates for a period sufficient to observe cell death (typically 72 to 120 hours).
-
Cell Viability Assessment: Use a colorimetric assay such as the MTT assay. Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Data Readout: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Bystander Killing Effect Assay
Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.[8][9]
Methodology:
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.
-
Co-culture Seeding: Seed a mixed population of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for a duration determined by the cytotoxicity assay (e.g., 96 hours).
-
Imaging and Analysis:
-
Use high-content imaging or flow cytometry to quantify the number of viable fluorescent (antigen-negative) and non-fluorescent (antigen-positive) cells in each well.
-
Alternatively, use a real-time cell analyzer to monitor cell proliferation and death of both populations over time.[9]
-
-
Data Analysis: Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to that of antigen-negative cells cultured alone and treated with the ADC. A significant decrease in the viability of antigen-negative cells in the co-culture indicates a bystander effect.[10]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Caption: General experimental workflow for comparing ADC linker technologies.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ADC Plasma Stability Assay [iqbiosciences.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 9. agilent.com [agilent.com]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to ESI-MS/MS for Sequencing Modified Peptides: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of post-translational modifications (PTMs), electrospray ionization tandem mass spectrometry (ESI-MS/MS) has emerged as an indispensable tool. This guide provides an objective comparison of common fragmentation techniques, supported by experimental data, to aid in the selection of the most appropriate method for sequencing modified peptides.
The analysis of PTMs such as phosphorylation, glycosylation, and ubiquitination is critical for understanding cellular signaling, protein function, and disease pathogenesis. ESI-MS/MS allows for the precise identification and localization of these modifications. The choice of fragmentation method is paramount, as it directly impacts the quality of the resulting tandem mass spectra and the confidence of peptide sequencing and PTM site assignment. This guide delves into the principles and performance of Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD).
Comparative Analysis of Fragmentation Techniques
The selection of a fragmentation technique is highly dependent on the specific PTM being investigated and the charge state of the peptide precursor ion. The following tables summarize the key characteristics and performance metrics of CID, HCD, ETD, and UVPD for the analysis of phosphorylated, glycosylated, and ubiquitinated peptides.
General Comparison of Fragmentation Methods
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) | Ultraviolet Photodissociation (UVPD) |
| Principle | Collisional activation leading to cleavage of the peptide backbone, primarily producing b- and y-ions. | A beam-type collisional dissociation that occurs in a dedicated collision cell, also producing b- and y-ions. | Electron transfer to a multiply protonated peptide, inducing cleavage of the N-Cα bond to generate c- and z-ions. | Absorption of a high-energy photon leads to fragmentation, producing a variety of ion types including a-, b-, c-, x-, y-, and z-ions. |
| Preservation of Labile PTMs | Poor; often leads to neutral loss of the modification. | Moderate; less neutral loss than CID but still significant for some PTMs. | Excellent; preserves labile modifications like phosphorylation and glycosylation. | Good to Excellent; generally preserves labile PTMs. |
| Peptide Charge State Preference | Best for doubly and triply charged peptides. | Effective for a broad range of charge states, particularly doubly charged peptides.[1] | Best for peptides with a charge state of +3 or higher.[1] | Effective across a wide range of charge states. |
| Fragmentation Efficiency | High | High | Lower than CID/HCD, can result in incomplete fragmentation. | Generally lower than HCD, which can lead to fewer peptide identifications.[2] |
| Speed | Fast | Fast | Slower due to the ion-ion reaction time. | Fast activation time.[3] |
Performance in Phosphopeptide Analysis
Phosphorylation is a labile PTM, and its analysis is often hampered by the neutral loss of phosphoric acid (H₃PO₄) during CID.
| Fragmentation Method | Key Advantages for Phosphopeptides | Key Disadvantages for Phosphopeptides | Typical Identification Performance |
| CID | Widely available and fast. | Significant neutral loss of the phosphate (B84403) group, complicating spectra and hindering site localization. | Generally lower number of identified phosphopeptides compared to HCD and ETD due to neutral loss.[3][4] |
| HCD | Provides richer fragment ion spectra for phosphopeptides compared to CID.[5] Generally outperforms CID in back-to-back comparisons for most metrics.[6] | Can still exhibit some neutral loss, though less than CID. | Higher search engine scores and more identified peptides than CID in direct comparisons.[6] |
| ETD | Preserves the labile phosphate group, allowing for confident site localization.[5] | Slower scan rate can lead to fewer total identifications in a given timeframe.[5] | Outperforms other techniques for peptides with charge states higher than +2 in terms of Mascot score.[1] |
| EThcD (ETD with HCD) | Combines the benefits of both methods, generating both c/z and b/y ions for comprehensive sequence coverage and confident site localization. | Slower duty cycle can lead to fewer identifications compared to HCD alone.[3] | Produces high-confidence site localizations for over 90% of identified phosphopeptides.[3] |
Performance in Glycopeptide Analysis
Glycosylation is a complex and heterogeneous PTM. The fragmentation method must be able to cleave both the peptide backbone and the glycan structure to provide comprehensive information.
| Fragmentation Method | Key Advantages for Glycopeptides | Key Disadvantages for Glycopeptides | Typical Identification Performance |
| CID | Can fragment the glycan structure, providing information about its composition. | Often results in dominant glycan fragmentation with poor peptide backbone cleavage, making glycosylation site determination difficult. | Generally provides good information on the glycan but is poor for peptide sequencing.[7] |
| HCD | Can provide information on both the glycan and the peptide backbone. | High collision energies required to fragment the peptide backbone can lead to the loss of glycan information.[1] | A trade-off exists between glycan and peptide fragmentation. |
| ETD | Fragments the peptide backbone while leaving the labile glycan intact, enabling unambiguous glycosylation site assignment.[8] | Does not provide information on the glycan structure. | Ideal for determining the site of glycosylation.[8] |
| EThcD (ETD with HCD) | Provides comprehensive information by fragmenting both the peptide backbone (ETD) and the glycan structure (HCD). | Slower scan speed can be a limitation. | EThcD is indispensable for site-specific analyses of O-glycopeptides and significantly outperforms HCD-centric methods.[9] |
| UVPD | Produces a wide variety of fragment ions, providing extensive information on both the peptide sequence and the glycan structure.[1][2] | Lower fragmentation efficiency can result in fewer peptide identifications compared to HCD.[2] | Provides more confident results than HCD for the identification of N-glycopeptides due to a greater number of glycan-cleaved and peptide backbone fragments.[1] |
Performance in Ubiquitinated Peptide Analysis
Ubiquitination involves the attachment of ubiquitin, a small protein. After tryptic digestion, a diglycine (K-ε-GG) remnant is left on the modified lysine (B10760008) residue.
| Fragmentation Method | Key Advantages for Ubiquitinated Peptides | Key Disadvantages for Ubiquitinated Peptides | Typical Identification Performance |
| CID | Can fragment the peptide backbone to provide sequence information. | Can be less effective for the typically larger and more highly charged ubiquitinated peptides. | Generally provides fewer identifications of ubiquitinated peptides compared to ETD.[10] |
| HCD | Can provide high-resolution fragment ion spectra. | Similar to CID, may not be optimal for highly charged precursors. | Generally provides fewer identifications of ubiquitinated peptides compared to ETD.[10] |
| ETD | Preserves the labile diglycine remnant and is more effective for the higher charge state peptides often observed for ubiquitinated peptides.[10] | Slower scan rate. | Outperforms CID and HCD in the analysis of the ubiquitylated proteome, identifying a higher number of unique GG peptides.[10][11] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for the successful analysis of modified peptides. Below are representative protocols for the enrichment and LC-ESI-MS/MS analysis of phosphopeptides and glycopeptides.
Protocol 1: Phosphopeptide Enrichment using Titanium Dioxide (TiO₂)
This protocol describes the enrichment of phosphopeptides from a complex peptide mixture using TiO₂ chromatography.
Materials:
-
TiO₂ beads (e.g., Titansphere TiO, 5 µm)
-
Loading Buffer: 2M Lactic Acid in 50% Acetonitrile (ACN)
-
Wash Buffer 1: 50% ACN / 0.1% Trifluoroacetic acid (TFA)
-
Wash Buffer 2: 0.1% TFA in water
-
Elution Buffer: 50 mM K₂HPO₄, pH 10 (adjusted with NH₄OH)
-
C18 StageTip for desalting
Procedure:
-
Sample Preparation: Start with a tryptic digest of your protein sample. Lyophilize the peptide mixture.
-
Resuspend Peptides: Resuspend the peptide pellet in 900 µL of Loading Buffer. Vortex for 15 minutes at room temperature.
-
TiO₂ Bead Preparation: For approximately 100 µg of peptide digest, use a 4:1 bead-to-peptide ratio (400 µg of TiO₂ beads). Wash the required amount of TiO₂ beads twice with Loading Buffer.
-
Binding: Add the resuspended peptides to the washed TiO₂ beads. Incubate for 30 minutes at room temperature with gentle mixing.
-
Washing:
-
Load the peptide-bead slurry onto a suitable micro-column.
-
Wash the column twice with 50 µL of Loading Buffer.
-
Wash the column twice with 50 µL of Wash Buffer 1.
-
Wash the column twice with 50 µL of Wash Buffer 2.
-
-
Elution: Elute the bound phosphopeptides with two aliquots of 50 µL of Elution Buffer.
-
Desalting: Acidify the eluate with 1% TFA and desalt using a C18 StageTip before LC-MS/MS analysis.
Protocol 2: Glycopeptide Enrichment using Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol outlines the enrichment of glycopeptides from a complex peptide mixture using HILIC solid-phase extraction (SPE).
Materials:
-
HILIC SPE cartridges or microcolumns
-
Loading/Wash Buffer: 80% ACN / 0.1% TFA
-
Elution Buffer: 0.1% TFA in water
Procedure:
-
Sample Preparation: Start with a tryptic digest of your glycoprotein (B1211001) sample. Lyophilize the peptide mixture.
-
Resuspend Peptides: Dissolve the peptide pellet in a small volume of 0.1% TFA, then add ACN to a final concentration of 80% to constitute the Loading Buffer.
-
Column Equilibration: Equilibrate the HILIC SPE column with 3-5 column volumes of Loading/Wash Buffer.
-
Sample Loading: Load the resuspended peptide sample onto the equilibrated HILIC column.
-
Washing: Wash the column with 5-10 column volumes of Loading/Wash Buffer to remove non-glycosylated peptides.
-
Elution: Elute the enriched glycopeptides with 2-3 column volumes of Elution Buffer.
-
Drying and Reconstitution: Lyophilize the eluted glycopeptides and reconstitute in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
LC-ESI-MS/MS Instrument Parameters
The following are typical instrument settings for the analysis of modified peptides on a hybrid ion trap-Orbitrap mass spectrometer. These should be optimized for the specific instrument and sample.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 2 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in 80% ACN
-
Gradient: A linear gradient from 2% to 35% B over 60-120 minutes.
-
Flow Rate: 200-300 nL/min
Mass Spectrometry (Data-Dependent Acquisition):
-
MS1 Scan:
-
Resolution: 60,000 - 120,000
-
AGC Target: 1e6 - 3e6
-
Max Injection Time: 50 - 100 ms
-
Scan Range: 350 - 1800 m/z
-
-
MS2 Scan (HCD):
-
Resolution: 15,000 - 30,000
-
AGC Target: 1e5 - 2e5
-
Max Injection Time: 50 - 100 ms
-
Isolation Window: 1.2 - 1.6 m/z
-
Normalized Collision Energy (NCE): 27-30% (can be stepped for glycopeptides)
-
-
MS2 Scan (ETD):
-
AGC Target (Precursor): 1e5 - 2e5
-
AGC Target (Reagent): 1e6
-
Max Injection Time (Precursor): 100 - 150 ms
-
ETD Reaction Time: Calibrated based on precursor charge and m/z.
-
Visualizing Workflows and Concepts
Diagrams can aid in understanding the complex workflows and principles involved in ESI-MS/MS analysis of modified peptides.
Caption: ESI-MS/MS workflow for modified peptide analysis.
Caption: Principles of different fragmentation techniques.
Conclusion
The optimal choice of fragmentation method in ESI-MS/MS for sequencing modified peptides is not a one-size-fits-all solution. A thorough understanding of the strengths and weaknesses of each technique is essential for generating high-quality data. For labile modifications like phosphorylation, ETD and EThcD are often superior in preserving the modification and enabling confident site localization. For complex modifications like glycosylation, hybrid methods like EThcD or advanced techniques like UVPD offer the most comprehensive structural information. In the case of ubiquitination, the higher charge states of the modified peptides make ETD the preferred method. By carefully considering the nature of the PTM and the experimental goals, researchers can select the most appropriate fragmentation strategy to successfully sequence modified peptides and advance our understanding of the complex world of protein post-translational modifications.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphopeptide Enrichment Using Offline Titanium Dioxide Columns for Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Glycopeptide Fragmentation by Collision Induced Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Optimal Dissociation Methods Differ for N- and O-Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Personal protective equipment for handling Azido-PEG4-hydrazide-Boc
This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Azido-PEG4-hydrazide-Boc. The following procedures are based on established safety protocols for organic azides and hydrazide compounds and should be strictly adhered to in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a molecule containing both an azide (B81097) and a hydrazide functional group, each presenting distinct hazards. Organic azides are potentially explosive and can be sensitive to heat, shock, and friction.[1][2][3] Hydrazines are classified as toxic, corrosive, and potential carcinogens.[4][5][6] Therefore, stringent safety measures are imperative.
Table 1: Required Personal Protective Equipment (PPE)
| Situation | Required PPE | Notes |
| Routine Handling (Weighing, Transferring, Preparing Solutions) | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Flame-resistant lab coat - Closed-toe shoes | Work should be conducted in a certified chemical fume hood. |
| Procedures with Risk of Splash or Aerosol Generation | - All PPE from routine handling - Face shield | A blast shield is also recommended for reactions involving heating or pressurizing. |
| Handling Concentrated Solutions or Pure Compound | - Silver Shield/4H® gloves over nitrile gloves - All other PPE listed above | Provides additional protection against skin absorption.[7] |
| Cleaning Spills | - All PPE for concentrated handling - Disposable shoe covers | Ensure adequate ventilation and have spill cleanup materials readily available. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from receipt to disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and consult your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store the compound in a cool, dry, and dark place, away from heat sources, light, and incompatible materials.[2][8] Recommended storage is at -20°C.[9] It should be stored separately from acids, oxidizing agents, and metals.[8][10]
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure a certified chemical fume hood is used for all manipulations.
-
Assemble all necessary PPE and have a spill kit readily available.
-
Use non-metallic spatulas (e.g., plastic or ceramic) for weighing and transferring to prevent the formation of shock-sensitive metal azides.[1][2][3]
-
-
Experiment Execution:
-
Handle the compound in the smallest practical quantities.
-
Avoid heating the compound unless absolutely necessary and with appropriate safety measures (e.g., blast shield, remote monitoring).
-
Do not use halogenated solvents (e.g., dichloromethane, chloroform) as they can form explosive compounds with azides.[1][2][3]
-
-
Post-Experiment Decontamination:
-
Clean all glassware and work surfaces thoroughly.
-
Contaminated disposable materials (e.g., gloves, weighing paper) must be treated as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent accidents and environmental contamination.
Disposal Workflow
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste containing this compound must be collected in a designated hazardous waste container.[11] This waste stream should be kept separate from other chemical waste, especially acidic waste, to prevent the formation of highly toxic and explosive hydrazoic acid.[1]
-
Chemical Deactivation (for dilute solutions):
-
Azide Deactivation: For dilute aqueous solutions containing the azide, a common deactivation method involves reacting it with nitrous acid.[7] This should only be performed by trained personnel in a chemical fume hood.
-
Hydrazide Deactivation: Dilute solutions of hydrazide can be destroyed by oxidation with solutions such as sodium hypochlorite (B82951) or calcium hypochlorite.[12][13][14]
-
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Storage and Disposal: Store the sealed waste container in a designated and properly ventilated area, away from incompatible materials. Arrange for pickup and disposal through your institution's EHS office. Never dispose of azide or hydrazide-containing waste down the drain.[7][11]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the manufacturer's SDS for the most comprehensive information.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. ucd.ie [ucd.ie]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. Azido-PEG4-t-Boc-hydrazide, 1919045-01-4 | BroadPharm [broadpharm.com]
- 10. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 11. uvic.ca [uvic.ca]
- 12. arxada.com [arxada.com]
- 13. nexchem.co.uk [nexchem.co.uk]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
